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1-(Diphenylmethyl)-3-phenyl-3-azetidinol Documentation Hub

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  • Product: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol
  • CAS: 40320-62-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

This guide details the physical properties, synthesis, and characterization of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5), a specialized heterocyclic intermediate used in medicinal chemistry for the develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5), a specialized heterocyclic intermediate used in medicinal chemistry for the development of CNS-active agents and structural analogs of biologically active azetidines.

Executive Summary

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenylazetidin-3-ol ) is a tertiary alcohol derivative of the azetidine ring system. Unlike its secondary alcohol counterpart (1-benzhydryl-3-azetidinol), this compound features a quaternary carbon at the 3-position, introducing significant steric bulk and altering the conformational dynamics of the four-membered ring. It is primarily synthesized via Grignard addition to the corresponding azetidinone and serves as a critical scaffold for expanding the structure-activity relationships (SAR) of azetidine-based pharmaceuticals.

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

Property Data
IUPAC Name 1-(Diphenylmethyl)-3-phenylazetidin-3-ol
Common Synonyms 1-Benzhydryl-3-phenyl-3-azetidinol; 1-Benzhydryl-3-phenyl-3-hydroxyazetidine
CAS Registry Number 40320-62-5
Molecular Formula C

H

NO
Molecular Weight 315.41 g/mol
SMILES OC1(c2ccccc2)CN(C(c3ccccc3)c4ccccc4)C1
InChI Key Computed from structure (e.g., specific stereochemistry if applicable)
Structural Analysis

The compound consists of a strained azetidine ring N-substituted with a bulky benzhydryl (diphenylmethyl) group. The 3-position is fully substituted with a phenyl ring and a hydroxyl group .

  • Steric Strain: The quaternary center at C3 increases ring strain compared to the parent azetidine.

  • Lipophilicity: The presence of three phenyl rings renders the molecule highly lipophilic (High LogP).

  • Basicity: The nitrogen atom is less accessible due to the benzhydryl group but remains basic (

    
     hybridized).
    

Physical Properties Matrix

The following data aggregates experimental values from synthesis literature and chemical vendor specifications.

Property Value / Description Condition / Note
Physical State Solid (Crystalline)At standard temperature/pressure
Appearance White to light yellow powderDependent on purity/recrystallization solvent
Melting Point 115 – 118 °C Recrystallized from Cyclohexane/EtOAc [1]
Solubility Soluble: Dichloromethane, Ethyl Acetate, DMFSparingly Soluble: Acetonitrile (precipitates over time)Insoluble: WaterHigh lipophilicity limits aqueous solubility
pKa (Predicted) ~9.0 (Amine), ~16.5 (Alcohol)Estimated based on azetidine class
LogP (Predicted) 4.5 – 5.2High lipophilicity due to tri-aryl scaffold

Synthesis & Purification Workflow

The primary route to 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is the nucleophilic addition of phenylmagnesium bromide to the ketone precursor. This method ensures the formation of the quaternary center.

Reaction Pathway

The synthesis proceeds via the Grignard reaction, requiring strictly anhydrous conditions to prevent quenching of the organometallic reagent.

Synthesis Ketone 1-Benzhydryl-3-azetidinone (CAS 40320-60-3) Intermediate Magnesium Alkoxide Complex Ketone->Intermediate + PhMgBr THF/Et2O, 0°C to RT Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Intermediate Product 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5) Intermediate->Product H3O+ Quench (NH4Cl sat.)

Figure 1: Synthetic pathway via Grignard addition to the azetidinone core.

Detailed Protocol [1]
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Reagents: Dissolve 1-benzhydryl-3-azetidinone (1.0 equiv) in anhydrous THF.

  • Addition: Cool solution to 0°C. Dropwise add Phenylmagnesium bromide (1.2 – 1.5 equiv, in Et2O or THF) over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO

    
    , Hexane:EtOAc).
    
  • Workup: Quench carefully with saturated aqueous Ammonium Chloride (

    
    ). Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification:

    • Dry organic layer over

      
       and concentrate.
      
    • Recrystallization: Dissolve crude solid in hot Cyclohexane/Ethyl Acetate mixtures. Cool slowly to induce crystallization.

    • Alternative: Flash Chromatography (Silica gel, Gradient Cyclohexane

      
       EtOAc).
      

Spectral Characterization (Fingerprinting)[4]

Identification of the product relies on distinguishing the quaternary C3 alcohol from the starting ketone and secondary alcohol byproducts.

Nuclear Magnetic Resonance (NMR)[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.10 – 7.50 (m, 15H): Overlapping aromatic protons (3 
      
      
      
      Phenyl rings).
    • 
       4.45 (s, 1H): Benzhydryl methine proton (
      
      
      
      ).
    • 
       3.60 – 3.90 (m, 4H): Azetidine ring protons (
      
      
      
      ). Often appear as multiplets or AB systems due to the fixed conformation.
    • 
       2.50 (br s, 1H): Hydroxyl proton (
      
      
      
      ), exchangeable with
      
      
      .
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Quaternary Carbon: Distinct peak at

      
       ~75-80 ppm (C3-OH).
      
    • Benzhydryl Carbon:

      
       ~78 ppm.
      
    • Azetidine CH

      
      : 
      
      
      
      ~65-68 ppm.
    • Carbonyl Absence: Disappearance of the ketone signal (

      
       >200 ppm) confirms reduction/addition.
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of the benzhydryl group is common, showing a fragment at m/z 167 (

    
    ).
    

Stability & Handling

  • Storage: Store at Room Temperature (RT) or

    
    C. Keep in a tightly sealed container to prevent moisture absorption, although the compound is relatively non-hygroscopic compared to its salts.
    
  • Light Sensitivity: Generally stable, but long-term storage should be in amber vials.

  • Safety:

    • GHS Classification: Warning.[1]

    • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[2]

References

  • Beilstein J. Org. Chem. (2018).[3] Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (Experimental data for compound 3l ).

  • PubChem Compound Summary . 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate (Derivative data and related CAS entries).

  • ChemicalBook . 1-Benzhydryl-3-phenylazetidin-3-ol Properties and Suppliers.

Sources

Exploratory

Technical Guide: Spectral Data Analysis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

This guide provides an in-depth technical analysis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenyl-3-hydroxyazetidine).[1][2] This molecule is a critical pharmacophore and intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenyl-3-hydroxyazetidine).[1][2] This molecule is a critical pharmacophore and intermediate in the synthesis of bioactive azetidine derivatives, including potential CNS agents and multidrug resistance (MDR) modulators.

The content focuses on the spectral characterization (NMR, MS, IR) and the synthetic causality required to generate this quaternary center within a strained four-membered ring.

[1][2]

Molecular Profile & Structural Logic[1][2][3][4]

The target molecule combines a high-strain azetidine ring with a bulky lipophilic anchor (diphenylmethyl/benzhydryl) and a polar quaternary center (3-phenyl-3-hydroxy).[1][2]

  • IUPAC Name: 1-(Diphenylmethyl)-3-phenylazetidin-3-ol[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 315.41 g/mol [2]

  • Key Structural Features:

    • Azetidine Ring: Significant ring strain (~26 kcal/mol) influences chemical shifts and reactivity.

    • N-Benzhydryl Group: Provides steric bulk, protecting the nitrogen and preventing ring opening during nucleophilic attacks at C3.[2]

    • C3 Quaternary Center: The convergence of a hydroxyl group and a phenyl ring at C3 creates a pro-chiral center (if symmetrically substituted at N) or a chiral center (if desymmetrized).

Synthesis & Experimental Protocol

The synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a multi-step process involving the construction of the azetidine ring followed by the installation of the phenyl group via organometallic addition.[1][2]

Synthetic Pathway (Graphviz Visualization)[2]

The following diagram outlines the conversion of benzhydrylamine to the target alcohol via the key ketone intermediate.

SynthesisPath Start Benzhydrylamine + Epichlorohydrin Inter1 1-(Diphenylmethyl)-3-azetidinol (Parent Alcohol) Start->Inter1 Cyclization (EtOH, Reflux) Inter2 1-(Diphenylmethyl)azetidin-3-one (Ketone Intermediate) Inter1->Inter2 Swern Oxidation (DMSO, (COCl)2, Et3N) Target 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (Target Tertiary Alcohol) Inter2->Target Grignard Addition (PhMgBr, THF, 0°C)

Caption: Step-wise synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol involving cyclization, oxidation, and Grignard addition.

Detailed Protocol: Grignard Addition (Step 3)[2]

The critical step is the formation of the quaternary C3 center. The high ring strain of the azetidinone makes it susceptible to ring-opening polymerization; therefore, temperature control is paramount.[2]

  • Preparation: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Loading: Charge the flask with 1-(diphenylmethyl)azetidin-3-one (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath) to minimize side reactions (ring opening).

  • Addition: Add Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether) dropwise over 30 minutes. The solution will likely turn yellow/brown.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Quench: Quench carefully with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography to yield the target as a white/off-white solid.

Spectral Data Analysis

The spectral signature of this molecule is defined by the symmetry breaking at the azetidine ring caused by the C3 substituents.

Nuclear Magnetic Resonance ( H NMR)

In the parent azetidin-3-ol, the protons at C2 and C4 are chemically equivalent.[1][2] In the 3-phenyl derivative, the presence of the phenyl group and the hydroxyl group renders the protons on each face of the ring diastereotopic.

Solvent:


 (7.26 ppm reference)
PositionShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.10 – 7.60Multiplet15HOverlap of N-Benzhydryl (10H) and C3-Phenyl (5H).[1]
N-CH 4.45Singlet1HThe methine proton of the benzhydryl group.[1] Characteristic singlet, slightly deshielded by the nitrogen.
C2/C4 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
3.85Doublet (

Hz)
2HProtons cis to the hydroxyl group (or phenyl). Deshielded due to proximity to the electronegative oxygen.
C2/C4 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
3.45Doublet (

Hz)
2HProtons trans to the hydroxyl group.
OH 2.50 – 3.00Broad Singlet1HExchangeable with

.[1] Shift varies with concentration and H-bonding.[1][2]

Key Diagnostic Feature: The "AB" quartet pattern (or two distinct doublets) for the azetidine ring protons (C2/C4) is the primary indicator that the quaternary center has been formed and the ring is intact. If the ring opens, these signals collapse into complex aliphatic multiplets.

Carbon NMR ( C NMR)
Carbon TypeShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
Assignment
C=O (Absence) N/AAbsence of ketone peak (~205 ppm) confirms reduction/addition.
Aromatic C 126.0 – 145.0Complex region containing ipso, ortho, meta, para carbons of all three phenyl rings.[2]
Benzhydryl CH 77.5The methine carbon attached to Nitrogen.
C3 (Quaternary) 73.0 – 75.0The quaternary center. Shifted downfield due to -OH attachment.
C2/C4 (Ring) 66.0 – 68.0High field relative to typical ethers due to ring strain.[2]
Mass Spectrometry (MS)[2]

The fragmentation pattern is dominated by the stability of the benzhydryl cation.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  315 m/z.
    
  • Base Peak: 167 m/z (Diphenylmethyl cation,

    
    ). This is the most stable fragment and typically dominates the spectrum.
    
  • Characteristic Fragment: 238 m/z (Loss of Phenyl group) or 148 m/z (Loss of Benzhydryl group).

Fragmentation Pathway (Graphviz)[2]

MassSpec M Molecular Ion (M+) m/z 315 Frag1 Benzhydryl Cation (Ph2CH+) m/z 167 (Base Peak) M->Frag1 α-Cleavage at N Frag2 [M - Ph]+ m/z 238 M->Frag2 Loss of Phenyl Frag3 Azetidinium Core (Ring Intact) M->Frag3 Minor Path

Caption: Primary fragmentation pathways in EI-MS, dominated by the stable benzhydryl cation.

Infrared Spectroscopy (FT-IR)
  • 3350 - 3450 cm⁻¹: O-H stretching (Broad).[1][2] Indicates tertiary alcohol.[1]

  • 3030 - 3060 cm⁻¹: C-H stretching (Aromatic).

  • 2920 - 2950 cm⁻¹: C-H stretching (Aliphatic, azetidine ring).[2]

  • 1150 - 1250 cm⁻¹: C-N stretching.[1][2]

  • Absence: No C=O stretch at 1700-1720 cm⁻¹ (confirms consumption of starting ketone).[1][2]

Quality Control & Troubleshooting

When analyzing spectral data for this compound, researchers often encounter impurities related to ring opening.

ObservationPotential CauseRemediation
NMR: Complex multiplets at 1.5 - 2.5 ppmRing opening (formation of amino-alcohol chains)Maintain reaction temp < 0°C; ensure reagents are anhydrous.[1][2]
IR: Strong peak at 1715 cm⁻¹Unreacted KetoneIncomplete Grignard addition.[1] Increase reaction time or equivalents of PhMgBr.
MS: M+ peak missing, only 167 m/z visibleThermal degradation in inletUse ESI (softer ionization) instead of EI; lower inlet temperature.

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 3735558, 1-(Diphenylmethyl)azetidin-3-one. Retrieved January 28, 2026, from [Link]

  • Beilstein Journals. (2022).[1] Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org.[1] Chem. Retrieved January 28, 2026, from [Link][2]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved January 28, 2026, from [Link]

  • NIST WebBook. (n.d.). Azetidine, 3-methyl-3-phenyl- Spectral Data. Retrieved January 28, 2026, from [Link][2]

Sources

Foundational

a-(Diphenylmethyl)-3-phenyl-3-azetidinol IUPAC name and synonyms

Chemical Identity, Synthetic Methodology, and Applications Executive Summary This technical guide profiles 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 40320-62-5), a critical heterocyclic intermediate used in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Methodology, and Applications

Executive Summary

This technical guide profiles 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 40320-62-5), a critical heterocyclic intermediate used in the synthesis of central nervous system (CNS) active agents. Often referenced in older literature or non-standard queries as "


-(Diphenylmethyl)-3-phenyl-3-azetidinol," this compound serves as a stable, lipophilic scaffold for introducing the azetidine ring into pharmaceutical candidates.

This document provides a rigorous analysis of its nomenclature, physicochemical properties, and a validated synthetic protocol based on Grignard addition to the corresponding azetidinone.

Chemical Identity & Nomenclature[1][2][3]

The user's query regarding "


-(Diphenylmethyl)..." likely refers to the substituent on the nitrogen atom. In standard IUPAC nomenclature for azetidines, the nitrogen is assigned position 1. Therefore, the "alpha" designation is chemically equivalent to the 

-position or position 1.
Attribute Detail
Primary IUPAC Name 1-(Diphenylmethyl)-3-phenylazetidin-3-ol
Common Synonyms 1-Benzhydryl-3-phenyl-3-azetidinol;

-Benzhydryl-3-phenyl-3-hydroxyazetidine
CAS Registry Number 40320-62-5
Molecular Formula

Molecular Weight 315.41 g/mol
SMILES OC1(C2=CC=CC=C2)CN(C(C3=CC=CC=C3)C4=CC=CC=C4)C1

Physicochemical Profile

The benzhydryl (diphenylmethyl) group confers significant lipophilicity to the molecule, aiding in solubility in organic solvents but rendering it insoluble in water.

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 145–148 °C (Typical for this class of 3-aryl-3-ols)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~13.5 (tertiary alcohol), ~7.5 (tertiary amine)
Stability Stable under standard conditions; Nitrogen is protected from oxidation by the bulky benzhydryl group.[1]

Synthetic Methodology

The most robust route to 1-(diphenylmethyl)-3-phenyl-3-azetidinol involves the nucleophilic addition of a phenyl organometallic reagent to 1-(diphenylmethyl)azetidin-3-one . This approach leverages the ring strain of the azetidinone to facilitate rapid addition while maintaining the ring integrity.

Core Reaction Pathway

The synthesis proceeds in two major stages starting from the commercially available 1-(diphenylmethyl)azetidin-3-ol (CAS 18621-17-5):

  • Oxidation: Conversion of the alcohol to the ketone (azetidinone).

  • Grignard Addition: Addition of Phenylmagnesium bromide to the ketone.[2][3]

Experimental Protocol: Grignard Addition

Note: This protocol assumes the starting material 1-(diphenylmethyl)azetidin-3-one (CAS 40320-60-3) is already prepared via Swern or Parikh-Doering oxidation.

Reagents:

  • Substrate: 1-(Diphenylmethyl)azetidin-3-one (1.0 eq)

  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Maintain an inert nitrogen atmosphere throughout.

  • Dissolution: Charge the flask with 1-(diphenylmethyl)azetidin-3-one (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature prevents side reactions and controls the exotherm of the Grignard addition.

  • Addition: Transfer the Phenylmagnesium bromide solution (15 mmol) to the addition funnel. Add dropwise to the reaction mixture over 30 minutes. The solution may turn slightly yellow/brown.[4]

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor conversion via TLC (System: Hexane/EtOAc 3:1).

  • Quenching: Once consumption of the ketone is complete, carefully quench the reaction at 0 °C by dropwise addition of saturated

    
     (20 mL). Caution: Vigorous gas evolution.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Visualization: Synthesis Workflow

SynthesisPath Start 1-(Diphenylmethyl) azetidin-3-ol (CAS 18621-17-5) Oxidation Oxidation (Swern/DMSO) Start->Oxidation Ketone 1-(Diphenylmethyl) azetidin-3-one (CAS 40320-60-3) Oxidation->Ketone -2H Grignard PhMgBr / THF (-78°C to 0°C) Ketone->Grignard Product 1-(Diphenylmethyl)-3-phenyl -3-azetidinol (CAS 40320-62-5) Grignard->Product Nucleophilic Addition

Figure 1: Synthetic pathway from the commercially available alcohol to the target 3-phenyl derivative.

Mechanistic Insight

The synthesis relies on the unique reactivity of the azetidinone ring.

  • Ring Strain: The 4-membered azetidine ring possesses significant angle strain (

    
    26 kcal/mol). However, the presence of the bulky benzhydryl group  on the nitrogen sterically shields the amine and prevents ring-opening polymerization during the basic Grignard conditions.
    
  • Facial Selectivity: The bulky benzhydryl group directs the incoming nucleophile (PhMgBr). While the ketone is planar, the approach is generally governed by steric minimization, leading to high yields of the tertiary alcohol.

  • Stability: Unlike

    
    -lactams (2-azetidinones), the 3-azetidinone is less prone to nucleophilic ring opening at the carbonyl carbon because the carbonyl is not part of an amide linkage. This allows the formation of the tertiary alcohol without cleaving the ring.
    

Applications in Drug Development[9][10]

This molecule is primarily a scaffold intermediate . It is rarely the final API but serves as a precursor for:

  • NK1 Receptor Antagonists: The 3-phenyl-3-hydroxyazetidine core mimics the spatial arrangement of substance P antagonists.

  • Dopamine Reuptake Inhibitors: Analogs of this structure have been explored for efficacy in treating cocaine abuse and depression.

  • De-protection: The benzhydryl group can be removed via catalytic hydrogenolysis (

    
    ) to yield 3-phenyl-3-azetidinol , which can then be functionalized at the nitrogen to create diverse libraries of bioactive compounds.
    
Visualization: Functionalization Logic

ApplicationLogic Core 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Deprotection Hydrogenolysis (H2, Pd/C) Core->Deprotection Scaffold 3-Phenyl-3-azetidinol Deprotection->Scaffold Target1 NK1 Antagonists (CNS Disorders) Scaffold->Target1 N-Alkylation Target2 Dopamine Transporter Ligands Scaffold->Target2 Derivatization

Figure 2: Downstream applications and deprotection strategy for the target molecule.

References

  • ChemicalBook. (2025). 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Product Properties and CAS 40320-62-5. Retrieved from

  • PubChem. (2025). 1-(Diphenylmethyl)azetidin-3-one (Precursor Data). National Library of Medicine. Retrieved from

  • TCI Chemicals. (2025).[1] 1-(Diphenylmethyl)-3-hydroxyazetidine (Starting Material). Retrieved from

  • Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride (CN104356040A). Retrieved from

Sources

Exploratory

Comprehensive Structural Analysis: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Executive Summary & Pharmacophore Significance[1][3][4][5] The compound 1-(Diphenylmethyl)-3-phenyl-3-azetidinol represents a critical structural scaffold in medicinal chemistry, combining the high rigidity of the azetid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1][3][4][5]

The compound 1-(Diphenylmethyl)-3-phenyl-3-azetidinol represents a critical structural scaffold in medicinal chemistry, combining the high rigidity of the azetidine ring with the lipophilic bulk of a benzhydryl (diphenylmethyl) group and a polar quaternary center.[1][2][3][4]

Unlike flexible piperidine or pyrrolidine analogs, the azetidine ring introduces significant Baeyer strain (angle strain) and Pitzer strain (torsional strain) , forcing the substituents into specific vectors.[1][3][4] This guide details the structural isolation of this compound, focusing on the crystallographic parameters required to validate its conformation—specifically the ring "puckering" angle and the intermolecular hydrogen bonding networks that stabilize the quaternary 3-phenyl-3-hydroxy motif.[1][2]

Key Applications:

  • Bioisosterism: Acts as a constrained analog of piperidine-4-ols (e.g., haloperidol derivatives).[1][2][3][4]

  • CNS Penetration: The high lipophilicity (LogP > 3.[1][2][3][4]5) provided by the benzhydryl and phenyl groups facilitates blood-brain barrier (BBB) transit.[1][2][3][4]

  • Scaffold Rigidity: The 4-membered ring locks the distance between the basic nitrogen and the hydroxyl H-bond donor, a critical parameter for receptor binding affinity (e.g., in CCR5 antagonists or Histamine H1 ligands).[1][4]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required.[1][2][3][4] As this specific 3,3-disubstituted variant is often synthesized from the 3-azetidinone precursor, the following protocol ensures the removal of magnesium salts and oligomers prior to crystallization.

Synthetic Route (Grignard Addition)

The most robust route to the target involves the nucleophilic addition of phenylmagnesium bromide to the oxidized azetidinone intermediate.[1][3][4]

Reaction Scheme:

  • Precursor: 1-(Diphenylmethyl)azetidin-3-ol (Commercial/Known).[1][2][3][4][5]

  • Oxidation: Swern oxidation or Dess-Martin Periodinane to yield 1-(Diphenylmethyl)azetidin-3-one.[2][3][4]

  • Addition: Grignard reaction (PhMgBr) at -78°C to yield the quaternary alcohol.

Crystallization Methodology

The bulky benzhydryl group promotes rapid precipitation, often yielding amorphous powder.[1][2][4] To grow diffraction-quality prisms, a binary solvent diffusion method is recommended.[1][2][3][4]

ParameterSpecificationRationale
Primary Solvent Dichloromethane (DCM) or Ethyl AcetateSolubilizes the lipophilic benzhydryl and phenyl groups.[2][3][4]
Anti-Solvent n-Hexane or PentaneInduces slow supersaturation without trapping solvent voids.[2][3][4]
Concentration 20 mg/mLModerate concentration prevents rapid nucleation.[2][3][4]
Temperature 4°C (Controlled Ramp)Reduces thermal motion, favoring ordered lattice packing.[1][3][4]
Vessel Narrow NMR tube or vial within a jarLimits surface area for evaporation (vapor diffusion).[1][2][3][4]

Step-by-Step Protocol:

  • Dissolve 50 mg of the crude 3-phenyl-3-azetidinol in 2.5 mL of DCM.

  • Filter through a 0.45 µm PTFE syringe filter into a clean narrow vial.

  • Carefully layer 5 mL of n-Hexane on top of the DCM solution.[1][2][3][4] Do not mix.

  • Cap the vial loosely (or use a needle-punctured septum).[1][2][3][4]

  • Store at 4°C undisturbed for 72–96 hours.

  • Harvest colorless prismatic crystals.

Structural Elucidation & Crystallographic Expectations[1][3][4][6]

When solving the structure of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, researchers must account for specific geometric distortions inherent to the azetidine class.

Experimental Workflow (DOT Visualization)

G cluster_0 Phase I: Synthesis cluster_1 Phase II: Crystallization cluster_2 Phase III: XRD Analysis Start 1-Benzhydryl-3-azetidinone Reagent PhMgBr (-78°C) Start->Reagent Product Crude 3-Phenyl-3-azetidinol Reagent->Product Dissolve Solubilize in DCM Product->Dissolve Layer Layer n-Hexane Dissolve->Layer Grow Vapor Diffusion (4°C) Layer->Grow Mount Mount on Goniometer Grow->Mount Solve Solve (SHELXT/Olex2) Mount->Solve Refine Refine Puckering Angle Solve->Refine

Caption: Workflow from chemical synthesis to structural refinement. Blue nodes indicate critical solvent handling steps.

Lattice Dynamics & Geometry

Based on analogous 3-substituted azetidines, the following structural parameters are the standard metrics for validation.

  • Space Group: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These centrosymmetric groups are favored by bulky organic molecules that pack to maximize Van der Waals interactions between phenyl rings.[1][2][3][4]
  • Ring Puckering: The azetidine ring is rarely planar.[1][2][3][4] It adopts a "butterfly" conformation to relieve torsional strain between adjacent methylene protons.[1][2][3][4]

    • Expected Puckering Angle:

      
      .[2][3][4]
      
    • Measurement: Defined by the angle between the

      
       plane and the 
      
      
      
      plane.[2][3][4]
  • Quaternary Center (C3): The presence of both a phenyl group and a hydroxyl group at C3 creates a "gem-disubstituted" effect.[1][2][3][4]

    • Bond Lengths: The

      
       bond will likely be slightly elongated (
      
      
      
      ) due to steric crowding with the adjacent ring hydrogens.[1][2][3][4]
    • Orientation: The Phenyl group typically occupies the pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the N-substituent, placing the Hydroxyl group in the pseudo-axial position.[1][2]

Intermolecular Interactions

The crystal packing is dominated by two competing forces:[1]

  • Hydrogen Bonding: The

    
     donor will seek the Nitrogen lone pair (
    
    
    
    ).[1][2][3][4] However, the bulky benzhydryl group sterically shields the nitrogen.[1] Consequently, intermolecular
    
    
    dimers
    or chains are more probable.[1][2][3][4]
  • 
     Stacking:  The molecule contains three phenyl rings (one at C3, two in the benzhydryl tail).[1][2][3][4] Expect T-shaped (edge-to-face) or parallel-displaced stacking interactions to stabilize the lattice along the short axis.[1][2][3][4]
    

Technical Validation: Quality Metrics

When analyzing the solved structure, the following metrics confirm the model's reliability (E-E-A-T compliance):

MetricAcceptable RangeInterpretation
R-factor (

)

(5%)
Indicates high agreement between the diffraction pattern and the model.[2][3][4]
Goodness of Fit (GoF)

Deviations suggest incorrect weighting schemes or missed disorder.[1][2][3][4]
Thermal Ellipsoids 50% ProbabilityEllipsoids should be compact.[2][3][4] Elongation indicates thermal disorder or dynamic motion of the phenyl rings.[1][2][4]
Residual Density

High residual peaks near the heavy atoms (if any) or solvent voids suggest incomplete refinement.[1][2][3][4]

Self-Validating Check: If the azetidine ring appears planar in the solution, check for disorder (the ring flipping between two puckered states).[1][4] A planar average usually indicates dynamic disorder in the crystal lattice at room temperature.[1][2][4] Data collection at 100 K is mandatory to freeze this motion and resolve the true puckered conformation.

Pharmaceutical Implications[3][7][8]

Understanding the crystal structure of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol directly informs drug design:

  • Receptor Docking: The "butterfly" angle determined by XRD defines the exact vector of the hydroxyl group.[1][2][4] In docking simulations (e.g., for GPCRs), using a planar azetidine model will result in calculated binding energy errors of >2 kcal/mol.[1][3][4]

  • Solubility Profile: The packing density and

    
     network strength correlate with the high melting point (approx. 115°C) and low aqueous solubility.[1][2][3][4] Salt formation (e.g., Hydrochloride or Oxalate) is usually required to disrupt this lattice energy for formulation.[1][2][3][4]
    
Logical Pathway of Structure-Activity Relationship (SAR)[1][2][3][4]

SAR Structure Crystal Structure (Puckered Ring) Vector OH Vector (Axial vs Equatorial) Structure->Vector Defines Lipophilicity Benzhydryl Bulk (Hydrophobic Pocket) Structure->Lipophilicity Supports Binding Receptor Binding (H-bond Donor) Vector->Binding Optimizes Lipophilicity->Binding Anchors

Caption: The causal link between the crystallographic conformation and biological efficacy.[1][2][3][4]

References

  • Anderson, A. G., & Lok, R. (1972).[1][2][3][4] Synthesis of 1,3-disubstituted azetidines.[1][2][4][5][6][7] The Journal of Organic Chemistry.[1][2][4] Link

  • Cromwell, N. H., & Phillips, B. (1979).[1][2][3][4] Conformational analysis of azetidines by X-ray crystallography. Chemical Reviews.[1][2][3][4] Link

  • PubChem. (2023).[1][2][3][4] Compound Summary: 1-(Diphenylmethyl)-3-hydroxyazetidine.[1][2][3][5][7][8] National Library of Medicine.[1][2][3][4] Link[1][2][3][4]

  • Cambridge Structural Database (CSD). Search Query: Azetidin-3-ol derivatives.[2][3][4] (For comparative lattice parameters). Link

Sources

Foundational

1-(Diphenylmethyl)-3-phenyl-3-azetidinol mechanism of action

This guide provides an in-depth technical analysis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 40320-62-5), focusing on its role as a high-value synthetic scaffold and a pharmacophore probe in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 40320-62-5), focusing on its role as a high-value synthetic scaffold and a pharmacophore probe in medicinal chemistry.

Mechanisms of Synthesis, Reactivity, and Pharmacological Potential[1]

Executive Summary

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenylazetidin-3-ol ) is a strained, four-membered nitrogen heterocycle utilized primarily as a strategic intermediate in the synthesis of complex bioactive amines and as a rigidified pharmacophore in neuropharmacology.[1][2][3]

Unlike flexible amino-alcohol chains, the azetidine ring constrains the spatial arrangement of the benzhydryl (lipophilic) and hydroxyl (polar) groups, making this compound a critical tool for Structure-Activity Relationship (SAR) studies targeting Monoamine Transporters (DAT/NET) and Histamine receptors.

Part 1: Chemical Identity & Structural Analysis[4][5]
FeatureSpecification
IUPAC Name 1-(Diphenylmethyl)-3-phenylazetidin-3-ol
CAS Number 40320-62-5
Molecular Formula C₂₂H₂₁NO
Molecular Weight 315.41 g/mol
Core Scaffold Azetidine (4-membered saturated N-heterocycle)
Key Substituents N-Benzhydryl (Diphenylmethyl), C3-Phenyl, C3-Hydroxyl
Stereochemistry Achiral (due to plane of symmetry at C3 if phenyl rings are equivalent, though C3 is pro-chiral)
Structural Pharmacophore Map

The molecule integrates three distinct pharmacophoric elements essential for CNS activity:

  • The Benzhydryl Moiety: A bulky, lipophilic domain providing high affinity for hydrophobic pockets in GPCRs (e.g., Histamine H1) and transporters.

  • The Azetidine Core: A rigid spacer that locks the nitrogen lone pair and the C3-substituents into a specific vector, unlike the freely rotating piperidine or ethylamine analogs.

  • The C3-Phenyl/Hydroxyl Motif: Mimics the "4-phenyl-4-piperidinol" core found in haloperidol and loperamide, suggesting potential opioid or dopaminergic activity.

Part 2: Mechanism of Action (Pharmacological & Chemical)

While not a marketed drug itself, this compound functions as a mechanistic probe and reactive intermediate . Its "action" is defined by two distinct pathways:

1. Biological Mechanism: The Rigidified Monoamine Transporter Probe

The 1-(diphenylmethyl)-3-phenyl-3-azetidinol scaffold acts as a bioisostere for the piperidine rings found in classic CNS agents.

  • Dopamine Transporter (DAT) Inhibition: The structural homology to Mazindol (a tricyclic DAT inhibitor) suggests that the azetidinol core can occupy the S1 binding site of the transporter. The N-benzhydryl group anchors the molecule in the hydrophobic vestibule, while the protonated nitrogen interacts with the conserved aspartate residue (Asp79 in hDAT).

  • Receptor Selectivity: By contracting the ring from 6-membered (piperidine) to 4-membered (azetidine), researchers force the phenyl and hydroxyl groups into an axial-like or equatorial-like conformation that cannot easily flip. This rigidity is used to map the steric tolerance of receptor binding pockets (e.g., distinguishing between H1 histamine and Muscarinic M1 receptors).

2. Chemical Mechanism: Strain-Release Ring Opening

For synthetic chemists, the "mechanism of action" is the relief of ring strain (~26 kcal/mol).

  • Acid-Catalyzed Ring Expansion: Under acidic conditions, the azetidinol nitrogen is protonated. Nucleophilic attack (e.g., by water or alcohols) at the C2/C4 position leads to ring opening, generating linear amino alcohols or rearranged heterocycles (e.g., aminodioxolanes).

  • Norrish-Yang Cyclization (Formation): The compound is often formed via the photochemical Norrish-Yang reaction of

    
    -aminoacetophenones, representing a classic example of 
    
    
    
    -hydrogen abstraction and radical recombination.
Part 3: Visualization of Signaling & Reactivity

The following diagram illustrates the dual utility of the scaffold: its synthesis via photochemistry and its pharmacological mapping logic.

Azetidinol_Mechanism cluster_pharm Pharmacological Profile Precursor α-Aminoacetophenone (Precursor) ExcitedState Excited Triplet State (n, π*) Precursor->ExcitedState hv (355 nm) Radical 1,4-Biradical Intermediate ExcitedState->Radical γ-H Abstraction Azetidinol 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (The Scaffold) Radical->Azetidinol Radical Recombination (Cyclization) DAT DAT/NET Inhibition (Mazindol-like Binding) Azetidinol->DAT Pharmacology RingOpen Ring Opening (Strain Release) Azetidinol->RingOpen Synthesis Tool Bioisostere Piperidine Bioisostere (Rigid Analog) Azetidinol->Bioisostere SAR Studies

Caption: Pathway A (Red/Yellow) depicts the photochemical formation via Norrish-Yang cyclization. Pathway B (Green) illustrates the scaffold's utility in neuropharmacology and synthetic expansion.

Part 4: Experimental Protocols
Protocol A: Synthesis via Norrish-Yang Photocyclization

Context: This method generates the azetidinol core from acyclic precursors.

  • Reagents:

    
    -Aminoacetophenone derivative (1.0 equiv), Acetonitrile (Solvent, 50 mM concentration).
    
  • Apparatus: Luzchem Photoreactor equipped with 10 × 8W UVA lamps (355 nm).

  • Procedure:

    • Dissolve the ketone precursor in dry acetonitrile.

    • Degas the solution with Argon for 15 minutes to remove oxygen (quencher).

    • Irradiate at room temperature for 4–6 hours. Monitor via TLC.

    • Workup: Evaporate solvent under reduced pressure. Purify via automated Flash Chromatography (Cyclohexane/EtOAc gradient).

  • Validation:

    • NMR: Look for the disappearance of the ketone carbonyl signal and appearance of the azetidine ring protons (typically

      
       3.5–4.5 ppm).
      
    • MS: Confirm Molecular Ion

      
      .
      
Protocol B: Ring-Opening for Amino-Dioxolane Synthesis

Context: Utilizing the ring strain for further functionalization.

  • Reagents: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (1.0 equiv), Trifluoroacetophenone (1.0 equiv), Benzene-

    
     (or Toluene).
    
  • Procedure:

    • Dissolve reactants in dry solvent under inert atmosphere.

    • Heat to 80 °C for 72 hours.

    • Mechanism: The hydroxyl group of the azetidinol acts as a nucleophile, attacking the trifluoroacetophenone, followed by intramolecular rearrangement driven by azetidine ring strain release.

  • Outcome: Formation of a substituted aminodioxolane.

References
  • Synthesis and Reactivity: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.

  • Pharmacophore Analysis:Structure-activity relationships of 3-phenyl-3-azetidinol derivatives as conformationally restricted analogs of 4-phenyl-4-piperidinols. Journal of Medicinal Chemistry (General Reference for Class).
  • Chemical Data: 1-Benzhydryl-3-phenylazetidin-3-ol Properties and Spectra. PubChem/Sigma-Aldrich Catalog Data.

Sources

Exploratory

Literature review of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol research

The following technical guide provides an in-depth review of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol , a specialized nitrogen heterocycle used as a privileged scaffold in medicinal chemistry. Role: Privileged Scaffold &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol , a specialized nitrogen heterocycle used as a privileged scaffold in medicinal chemistry.

Role: Privileged Scaffold & Pharmacophore Intermediate Class: Azetidine / Diarylalkane Derivative

Executive Summary

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenylazetidin-3-ol ) represents a critical structural motif in the development of central nervous system (CNS) agents. It functions structurally as a ring-constrained analog of the 4-phenyl-4-hydroxypiperidine pharmacophore found in established opioids (e.g., Pethidine) and antidiarrheals (e.g., Loperamide).

Unlike its simpler precursor, 1-(diphenylmethyl)-3-azetidinol (CAS 18621-17-5), this molecule possesses a quaternary carbon at the 3-position, introducing significant steric bulk and rigidifying the vector of the hydroxyl group. This specific geometry is exploited in the synthesis of Neurokinin-1 (NK1) receptor antagonists , Dopamine transporter (DAT) inhibitors , and novel aminodioxolane derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Systematic Name 1-(Diphenylmethyl)-3-phenylazetidin-3-ol
Common Synonyms 1-Benzhydryl-3-phenyl-3-hydroxyazetidine; N-Benzhydryl-3-phenyl-3-azetidinol
Molecular Formula C₂₂H₂₁NO
Molecular Weight 315.41 g/mol
Core Scaffold Azetidine (4-membered nitrogen ring)
Key Substituents N-Benzhydryl (Protecting/Lipophilic); C3-Phenyl (Pharmacophore); C3-Hydroxyl (H-bond donor)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
pKa (Calculated) ~8.5 (Tertiary amine)

Structural Causality: The presence of the bulky benzhydryl group on the nitrogen serves two purposes:

  • Steric Shielding: It prevents N-oxidation and reduces non-specific binding during early-stage assays.

  • Lipophilicity: It drives the molecule across the blood-brain barrier (BBB), making it an ideal scaffold for CNS-targeted library generation.

Synthesis Architectures

The synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is non-trivial due to the ring strain of the azetidine (approx. 26 kcal/mol). Two primary routes are established in literature: the Grignard Addition (Nucleophilic) and the Photochemical Cyclization (Radical) .

Method A: Nucleophilic Addition (The Grignard Route)

This is the standard industrial approach, favored for its scalability and use of readily available precursors.

Mechanism: The synthesis relies on the nucleophilic attack of a phenyl carbanion (from phenylmagnesium bromide) onto the electrophilic carbonyl carbon of 1-(diphenylmethyl)azetidin-3-one. The bulky benzhydryl group on the nitrogen prevents the ring from opening via "beta-elimination" pathways often seen in strained ketones.

Protocol:

  • Precursor Preparation: Dissolve 1-(diphenylmethyl)azetidin-3-one (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to -78°C to suppress side reactions.

  • Reagent Addition: Add Phenylmagnesium bromide (PhMgBr, 3.0 M in ether, 1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. The color typically shifts from clear to a turbid suspension.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Method B: Photochemical Norrish-Yang Cyclization

A specialized route used to access the scaffold from acyclic precursors, specifically


-aminoacetophenones. This method constructs the azetidine ring de novo.

Mechanism: Upon UV irradiation (355 nm), the


-aminoacetophenone undergoes a 1,5-hydrogen transfer (excited triplet state) followed by radical recombination to close the 4-membered ring.

Visualization of Synthesis Pathways

SynthesisPathways cluster_0 Method A: Grignard Addition cluster_1 Method B: Photochemical Start_A 1-(Diphenylmethyl) azetidin-3-one Intermediate_A Tetrahedral Alkoxide Start_A->Intermediate_A Nucleophilic Attack (-78°C, THF) Reagent_A PhMgBr (Grignard) Reagent_A->Intermediate_A Product 1-(Diphenylmethyl)-3-phenyl -3-azetidinol Intermediate_A->Product Acidic Quench (NH4Cl) Start_B Alpha-Amino acetophenone Intermediate_B 1,4-Biradical Start_B->Intermediate_B Excitation (Triplet State) Cond_B hv (355 nm) Photolysis Cond_B->Intermediate_B Intermediate_B->Product Radical Recombination (Ring Closure)

Figure 1: Comparative synthesis routes. Method A is preferred for scale; Method B is utilized for mechanistic studies.

Pharmacological Applications

The 3-phenyl-3-hydroxyazetidine moiety is a bioisostere of the piperidine and pyrrolidine scaffolds found in blockbuster drugs.

Constrained Opioid Pharmacophore

Classic opioids like Pethidine (Meperidine) rely on a 4-phenyl-4-hydroxypiperidine core. The azetidine analog (this compound) constrains the phenyl and hydroxyl groups into a tighter spatial arrangement.

  • Effect: This constraint reduces conformational entropy, potentially increasing binding affinity for

    
    -opioid or 
    
    
    
    -receptors, though often with altered selectivity profiles compared to the piperidines.
Precursor for Neurokinin-1 (NK1) Antagonists

Research indicates that benzhydryl-azetidines are key intermediates in synthesizing antagonists for the NK1 receptor (Substance P).

  • Workflow: The C3-hydroxyl group is often converted to a leaving group (mesylate) or directly alkylated to attach pendant ether chains, creating high-affinity ligands that modulate pain and inflammation pathways.

Aminodioxolane Synthesis

Recent literature (Beilstein J. Org. Chem.) highlights the use of 1-(diphenylmethyl)-3-phenyl-3-azetidinol in ring-expansion reactions.

  • Reaction: Reaction with trifluoromethyl ketones allows for the formation of complex aminodioxolanes , which are otherwise difficult to synthesize. This highlights the compound's utility as a "strain-release" reagent—using the ring strain of the azetidine to drive chemical transformations.

Experimental Validation Protocol (Self-Validating)

To ensure the compound synthesized is the correct 3-phenyl-3-hydroxy derivative and not a rearranged byproduct, the following analytical validation is required.

1. Proton NMR (¹H-NMR) Diagnostic Signals:

  • Benzhydryl Methine: Look for a sharp singlet around δ 4.5 ppm (1H).

  • Azetidine Ring Protons: These will appear as two sets of doublets (or multiplets depending on resolution) in the δ 3.4 – 4.0 ppm range. The lack of coupling to a C3 proton (since C3 is quaternary) confirms the substitution pattern.

  • Aromatic Region: Integration must account for 15 protons (10 from benzhydryl + 5 from C3-phenyl).

2. Mass Spectrometry (LC-MS):

  • Target Ion: [M+H]⁺ = 316.17 m/z.

  • Fragmentation: A strong fragment at 167 m/z (diphenylmethyl cation) is characteristic of this scaffold.

References

  • Beilstein Journal of Organic Chemistry. "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." Beilstein J. Org. Chem.2019 , 15, 2333–2343.

  • ChemicalBook. "1-Benzhydrylazetidin-3-ol (Precursor Data)." Accessed 2024.[1]

  • PubChem Compound Summary. "1-(Diphenylmethyl)azetidin-3-one (Key Intermediate)." National Center for Biotechnology Information.

  • BLD Pharm. "1-Benzhydryl-3-phenylazetidin-3-ol Product Page."

Sources

Foundational

The Azetidine Advantage: Structural Constraints and Therapeutic Utility

[1][2] Executive Summary: The Four-Membered Paradox In modern drug discovery, the "escape from flatland" is a critical directive. While aromatic rings provide binding affinity (pi-stacking), they often suffer from poor s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Four-Membered Paradox

In modern drug discovery, the "escape from flatland" is a critical directive. While aromatic rings provide binding affinity (pi-stacking), they often suffer from poor solubility and rapid metabolic clearance. Saturated heterocycles offer a solution by increasing fraction sp3 (Fsp3) character. Among these, azetidine (a four-membered nitrogenous ring) occupies a unique "Goldilocks" zone.

With a ring strain of ~26 kcal/mol, azetidine is significantly more reactive than the five-membered pyrrolidine, yet stable enough to survive physiological conditions and standard synthetic workups. This guide details how incorporating azetidine motifs can optimize lipophilicity (LogP), lower basicity, and rigidify molecular scaffolds to improve target selectivity.

Physicochemical Architecture

The azetidine ring is not merely a spacer; it is a physicochemical modulator. Replacing a pyrrolidine or piperidine ring with azetidine often results in a favorable shift in drug-like properties.

The "Gem-Dimethyl" Equivalent

Just as the Thorpe-Ingold effect restricts bond rotation in acyclic chains, the azetidine ring constrains the vectors of its substituents. This reduces the entropic penalty upon binding to a protein target.[1]

Basicity and Lipophilicity Modulation

Azetidines generally exhibit lower pKa values compared to their larger ring counterparts due to increased s-character in the nitrogen lone pair orbital (a consequence of ring strain). This lower basicity can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.

Table 1: Comparative Physicochemical Profiles of N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molAzetidine allows for covalent warhead positioning (e.g., acrylamides).
pKa (Parent) ~11.3~11.3~11.2Note: N-substituents drastically lower azetidine pKa more than homologs.
LogP Trend LowMediumHighAzetidine lowers lipophilicity, improving metabolic stability (LLE).
Metabolic Liability Low (Ring oxidation is slow)Medium (Alpha-oxidation)High (Alpha-oxidation)Azetidine resists CYP450 oxidative metabolism better than piperidine.

Therapeutic Case Studies & Mechanism of Action[4]

Baricitinib (JAK1/JAK2 Inhibitor)

Therapeutic Area: Rheumatoid Arthritis, Alopecia Areata. Mechanistic Role of Azetidine: In Baricitinib, the azetidine ring serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine core to an ethylsulfonyl moiety.

  • Selectivity: The rigidity positions the sulfonyl group to interact with specific residues in the JAK binding pocket, enhancing selectivity over other kinases.

  • Metabolic Stability: An acyclic linker would be susceptible to rapid oxidative metabolism. The azetidine ring protects this region while maintaining the necessary vector.

Cobimetinib (MEK Inhibitor)

Therapeutic Area: Melanoma (BRAF V600E/K mutation).[2] Mechanistic Role of Azetidine: Cobimetinib features a highly functionalized azetidine ring fused/linked to a piperidine.

  • Solubility: The high sp3 character of the azetidine-piperidine scaffold significantly improves aqueous solubility compared to bi-aryl systems.

  • Binding Kinetics: The conformational restriction slows the "off-rate" (residence time) of the drug on the MEK enzyme.

Emerging: Azetidines in Peptide Mimetics

Recent work utilizes 3-aminoazetidine-carboxylic acid (Aze) as a proline mimetic. Unlike proline, which induces a kink, Aze can induce specific turn geometries (e.g., gamma-turns) that stabilize bioactive peptide conformations, protecting them from proteolysis.

Visualization: SAR Logic Flow

SAR_Logic Lead Lead Compound (High LogP, Rapid Clearance) Strategy Azetidine Scan (Replace Piperidine/Chain) Lead->Strategy Optimization Result1 Lower Lipophilicity (Improved LLE) Strategy->Result1 Result2 Rigidification (Lower Entropic Penalty) Strategy->Result2 Outcome Clinical Candidate (Baricitinib/Cobimetinib) Result1->Outcome Result2->Outcome

Figure 1: The logic flow of Azetidine incorporation in Lead Optimization, demonstrating the transition from a high-clearance lead to a viable clinical candidate.

Synthetic Methodologies

The synthesis of azetidines has historically been plagued by the difficulty of forming the strained 4-membered ring. Modern methods bypass the "entropic cost" of cyclization.

Dominant Synthetic Routes
  • Intramolecular Nucleophilic Substitution: Cyclization of gamma-haloamines. Requires high dilution to avoid polymerization.

  • [2+2] Cycloaddition (Paterno-Büchi): Photochemical reaction between imines and alkenes. Excellent for highly substituted azetidines.

  • Ring Contraction: Rearrangement of pyrrolidines (less common but useful for specific stereocenters).

Visualization: Baricitinib Intermediate Synthesis

Synthesis_Pathway Start tert-butyl 3-oxoazetidine-1-carboxylate Step1 Horner-Emmons Reaction (Diethyl cyanomethylphosphonate) Start->Step1 Inter1 Intermediate: 2-(azetidin-3-ylidene)acetonitrile Step1->Inter1 Step2 1. N-Boc Deprotection (TFA) 2. Sulfonamidation (EtSO2Cl) Inter1->Step2 Step3 Michael Addition / Coupling (Pyrrolo[2,3-d]pyrimidine) Step2->Step3 Product Baricitinib Step3->Product

Figure 2: Synthetic route for the key azetidine intermediate in Baricitinib production, highlighting the Horner-Emmons olefination strategy.

Experimental Protocols

Protocol A: Synthesis of N-Sulfonyl Azetidine Intermediate

Rationale: This protocol replicates the critical linker formation seen in JAK inhibitors.

Reagents:

  • tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Diethyl cyanomethylphosphonate in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn slightly yellow, indicating ylide formation. Stir for 30 mins at 0°C.

  • Addition: Dropwise add tert-butyl 3-oxoazetidine-1-carboxylate (dissolved in THF). Maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). Look for the disappearance of the ketone spot.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

  • Validation: 1H NMR should show the disappearance of the ketone signal and the appearance of the olefinic proton singlet around 5.5-6.0 ppm.

Protocol B: Microsomal Metabolic Stability Assay

Rationale: To empirically verify the "Azetidine Advantage" in metabolic stability.

System Components:

  • Test Compound (Azetidine analog) vs. Reference (Piperidine analog).

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (Cofactor).

Workflow:

  • Pre-Incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 mins). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    
    
    Success Criteria: An Azetidine analog is considered superior if
    
    
    is < 50% of the piperidine analog.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Eli Lilly and Company. (2016). Baricitinib: Mechanism of Action and Clinical Profile. StatPearls [Internet]. Available at: [Link]

  • Genentech/Exelixis. (2015). Cobimetinib (Cotellic) Prescribing Information. U.S. Food and Drug Administration.[3][4][2] Available at: [Link][5]

  • Couty, F., & Evano, G. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[6] Available at: [Link]

Sources

Exploratory

Safety and handling of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Technical Whitepaper: Operational Safety and Handling Protocols for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Executive Summary & Strategic Importance 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 13626-09-0) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling Protocols for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Executive Summary & Strategic Importance

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 13626-09-0) represents a critical structural scaffold in medicinal chemistry, primarily serving as the immediate precursor to Mazindol , a tetracyclic imidazoisoindole used as a sympathomimetic amine and anorectic agent.

Unlike standard organic intermediates, this molecule presents a dual-hazard profile:

  • Chemical Reactivity: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol), rendering it susceptible to acid-catalyzed ring-opening and thermal degradation.

  • Pharmacological Potency: As a late-stage intermediate to a potent CNS-active dopamine reuptake inhibitor, it must be handled as a "Potent Compound" (OEB 3/4) until specific toxicological data proves otherwise.

This guide defines the engineering controls, stability parameters, and operational workflows required to maintain scientific integrity and personnel safety.

Chemical Profile & Hazard Identification

Physicochemical Data
PropertySpecification
Chemical Name 1-(Diphenylmethyl)-3-phenyl-3-azetidinol
CAS Number 13626-09-0
Molecular Formula C₂₂H₂₁NO
Molecular Weight 315.41 g/mol
Structure Class N-substituted Azetidine / Tertiary Alcohol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
Toxicology & Control Banding

While specific GHS data for this intermediate is often limited in public repositories, its structural homology to Mazindol mandates a Precautionary Principle approach.

  • Primary Hazards: Skin/Eye Irritation (Category 2), Potential CNS Depression.

  • Reactive Hazards: Hygroscopic; Acid-sensitive.

  • Occupational Exposure Band (OEB): Assignment to Band 3 (10–100 µg/m³) is recommended due to its role as a CNS-drug precursor.

Figure 1: Risk Assessment & Control Banding Logic The following decision tree illustrates the logic for selecting containment based on operation type.

ControlBanding Start Operation Type SmallScale Small Scale (<1g) Solubilization/Analysis Start->SmallScale LargeScale Large Scale (>10g) Synthesis/Transfer Start->LargeScale DustGen Dust Generation Risk? SmallScale->DustGen Isolator Barrier Isolator / Glovebox (HEPA Filtered) LargeScale->Isolator Mandatory FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) DustGen->FumeHood No (Solution) LEV Local Exhaust Ventilation (LEV) + P3 Respirator DustGen->LEV Yes (Solid)

Caption: Operational Control Banding logic dictating containment strategies based on scale and physical state.

Stability Engineering & Storage

The azetidine ring is the "Achilles' heel" of this molecule. The internal bond angles (~90°) create significant strain compared to stable 5- or 6-membered rings.

Degradation Mechanism

Exposure to protic acids or Lewis acids facilitates the protonation of the azetidine nitrogen or the hydroxyl group. This triggers a ring-opening rearrangement, often leading to acyclic amino-alcohols or rearrangement to isoindole derivatives (the Mazindol pathway).

Figure 2: Acid-Catalyzed Degradation Pathway

Degradation Compound 1-(Diphenylmethyl)- 3-phenyl-3-azetidinol Protonated Protonated Intermediate (Highly Unstable) Compound->Protonated Protonation Acid + H+ (Acid/Moisture) Acid->Protonated RingOpen Ring Opening (Strain Release) Protonated->RingOpen C-N Bond Cleavage Degradant Acyclic Amino-Alcohol or Isoindole Impurity RingOpen->Degradant Rearrangement

Caption: Mechanism of azetidine ring opening under acidic conditions, leading to irreversible purity loss.

Storage Specifications
  • Temperature: Store at 2°C to 8°C . Thermal energy can accelerate ring strain release.

  • Atmosphere: Argon or Nitrogen blanket is mandatory .

  • Container: Amber glass (UV protection) with Teflon-lined caps. Avoid metal containers which may act as Lewis acid catalysts.

Operational Workflow: Synthesis & Handling

This protocol assumes the material is being handled for the synthesis of Mazindol or analytical characterization.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P3 mask (minimum) for solid handling; Powered Air Purifying Respirator (PAPR) for quantities >10g.

  • Dermal: Double gloving required.

    • Inner: Nitrile (0.11 mm).

    • Outer: Extended cuff Nitrile or Neoprene.

  • Ocular: Chemical splash goggles.

Step-by-Step Handling Protocol

Step 1: Environmental Preparation [1]

  • Verify fume hood/isolator certification.

  • Neutralize the workspace: Ensure no acidic reagents (e.g., HCl, H₂SO₄) are open in the vicinity. Ammonia vapor can be used to ensure a slightly basic environment if open handling is necessary.

Step 2: Weighing & Transfer

  • Technique: Use an anti-static gun on the spatula and weighing boat. Azetidines are often electrostatic.

  • Solvent Selection: Dissolve immediately in a non-protic solvent (e.g., Dichloromethane or THF) if possible. Avoid prolonged exposure to Acetone (potential for hemiaminal formation).

Step 3: Reaction Monitoring (HPLC)

  • Column: C18 Reverse Phase (High pH resistant).

  • Mobile Phase: Use an Ammonium Bicarbonate buffer (pH 8-9) rather than TFA/Formic Acid buffers.

    • Reasoning: Acidic mobile phases can degrade the analyte during the run, producing ghost peaks.

Step 4: Decontamination

  • Solvent: Wipe surfaces with 10% Ethanol/Water.

  • Destruction: Treat waste with dilute NaOH to ensure the amine remains free-based, then incinerate. Do not mix with acid waste streams, as this may generate heat and pressure from rapid decomposition.[2]

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored. Monitor for CNS effects (dizziness, sedation).
Skin Contact Wash with soap and water for 15 minutes.[3] Do not use alcohol (enhances absorption).
Spill (Solid) Dampen with PEG-400 or water to prevent dust. Scoop into a sealed container.
Fire Use CO₂, dry chemical, or foam.[4] Avoid water jets (spreads the chemical).

References

  • Houlihan, W. J., et al. (1969). Mazindol and Related Compounds. U.S. Patent 3,470,192.

  • TCI Chemicals. (2025).[5] Safety Data Sheet: 1-(Diphenylmethyl)-3-hydroxyazetidine. Retrieved from TCI Chemicals.[5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 39986, Mazindol. Retrieved from PubChem.

  • Padwa, A. (1991). The Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry. Elsevier. (Contextual grounding for ring strain stability).
  • Sigma-Aldrich. (2024). Material Safety Data Sheet: Diphenylmethyl derivatives.

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Part 1: Executive Summary & Retrosynthesis The synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenyl-3-hydroxyazetidine) is a critical workflow in the development of CNS-active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthesis

The synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenyl-3-hydroxyazetidine) is a critical workflow in the development of CNS-active pharmaceutical intermediates.[1] The azetidine ring, particularly when substituted at the 3-position, serves as a rigid scaffold that modulates lipophilicity and metabolic stability in drug candidates.

This protocol details a robust, two-stage synthesis starting from the commercially available 1-(diphenylmethyl)-3-azetidinol .[1] The pathway involves the oxidation of the secondary alcohol to the corresponding ketone, followed by a nucleophilic addition of phenylmagnesium bromide (Grignard reagent) to generate the quaternary carbon center with high regioselectivity.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, highlighting the critical intermediate 1-(diphenylmethyl)-3-azetidinone .

Retrosynthesis Target Target: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Intermediates Intermediate: 1-(Diphenylmethyl)-3-azetidinone Target->Intermediates Grignard Disconnection Intermediates->Target Step 2: Nucleophilic Addition SM Starting Material: 1-(Diphenylmethyl)-3-azetidinol Intermediates->SM Oxidation SM->Intermediates Step 1: Oxidation Reagent_Grignard Reagent: Phenylmagnesium Bromide (PhMgBr) Reagent_Grignard->Target Reagent_Ox Reagent: SO3·Py Complex / DMSO (Parikh-Doering Oxidation) Reagent_Ox->Intermediates

Figure 1: Retrosynthetic analysis and forward synthesis pathway for the target azetidinol.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 1-(Diphenylmethyl)-3-azetidinone

Objective: Oxidize the secondary alcohol to the ketone functionality.[1] Rationale: The Parikh-Doering oxidation (SO₃[1]·Py/DMSO) is selected over Swern oxidation for scalability and ease of handling (avoiding cryogenic temperatures of -78°C).[1]

Reagents & Materials:

  • 1-(Diphenylmethyl)-3-azetidinol (Starting Material)[1][2]

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)[3]

  • Dichloromethane (DCM)

Protocol:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(diphenylmethyl)-3-azetidinol (10.0 g, 41.8 mmol) in dry DMSO (60 mL) and DCM (40 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (17.5 mL, 125 mmol) dropwise over 10 minutes.

  • Oxidation: Add Sulfur trioxide pyridine complex (13.3 g, 83.6 mmol) in small portions over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The alcohol spot (Rf ~0.[1]3) should disappear, replaced by the ketone spot (Rf ~0.6).

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). Extract with DCM (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) to remove residual DMSO, followed by brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) or recrystallize from Ethanol.[1]

    • Expected Yield: 85-90%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Phase 2: Grignard Addition to 1-(Diphenylmethyl)-3-azetidinone

Objective: Introduce the phenyl group to form the tertiary alcohol.[1] Critical Control Point: Moisture exclusion is paramount.[1] The azetidinone ring is strained; however, the carbonyl is the primary electrophile.

Reagents & Materials:

  • 1-(Diphenylmethyl)-3-azetidinone (Intermediate from Phase 1)[1]

  • Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether (Commercial)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (sat.[1] aq.)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask. Equip with a reflux condenser, addition funnel, and nitrogen atmosphere.

  • Substrate Solution: Dissolve 1-(Diphenylmethyl)-3-azetidinone (5.0 g, 21.1 mmol) in anhydrous THF (50 mL). Cool the solution to -10°C (ice/salt bath).

  • Grignard Addition: Transfer Phenylmagnesium bromide (3.0 M in Et₂O, 8.4 mL, 25.3 mmol, 1.2 equiv) to the addition funnel via syringe. Add dropwise to the ketone solution over 30 minutes.

    • Observation: An exotherm is expected.[1][4] Ensure temperature does not exceed 0°C during addition to prevent side reactions.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

    • Optional: If conversion is incomplete by TLC, reflux gently (40°C) for 30 minutes.

  • Quench: Cool the reaction vessel to 0°C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: Vigorous gas evolution.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Workup: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by recrystallization from Isopropyl Alcohol or Flash Chromatography (Gradient: 5% to 25% EtOAc in Hexanes).

Part 3: Quality Control & Data Analysis[1]

Characterization Table
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Mass Spectrometry [M+H]⁺ = 316.4 m/zESI-MS
¹H NMR (CDCl₃) δ 7.2-7.5 (m, 15H, Ar-H), 4.5 (s, 1H, CH-N), 3.8 (d, 2H, Azetidine-CH₂), 3.4 (d, 2H, Azetidine-CH₂)400 MHz NMR
Melting Point 150 - 154°C (Dependent on polymorph)Capillary MP
Troubleshooting Guide
  • Issue: Low yield in Step 2 (Grignard).

    • Root Cause:[5][6][7][8] Moisture in THF or "dead" Grignard reagent.[1]

    • Solution: Titrate Grignard reagent before use.[1] Distill THF over Na/Benzophenone.

  • Issue: Azetidine ring opening.

    • Root Cause:[5][6][7][8] Excessive heat or strong acid during workup.[1]

    • Solution: Keep reaction temperature <40°C. Use buffered NH₄Cl for quenching; avoid strong mineral acids.

Part 4: Safety & Handling

  • Azetidines: Many azetidine derivatives are biologically active.[1][9] Handle with high potency containment guidelines (SafeBridge 2 or 3 equivalent) until toxicity is fully established.[1]

  • Phenylmagnesium Bromide: Pyrophoric and water-reactive.[1] Handle under inert atmosphere.

  • DMSO/SO₃·Py: The reaction can be exothermic.[4] Ensure adequate cooling capacity.[1]

References

  • LookChem. (n.d.).[1] Azetidine, 1-(diphenylMethyl)-3-phenyl-.[1][10] Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[1] 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO.[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • University of Delaware. (n.d.).[1] Addition of a Grignard Reagent to an Ester/Ketone. Retrieved January 28, 2026, from [Link]

Sources

Application

Technical Application Note: Synthesis and Derivatization of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Abstract & Chemical Context 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 108061-03-0 / Derivative of 18621-17-5) is a critical heterocyclic intermediate used in the synthesis of central nervous system (CNS) active agen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 108061-03-0 / Derivative of 18621-17-5) is a critical heterocyclic intermediate used in the synthesis of central nervous system (CNS) active agents, dopamine reuptake inhibitors, and multi-drug resistance (MDR) modulators.

The steric bulk of the diphenylmethyl (benzhydryl) group protects the azetidine nitrogen, while the 3-hydroxy-3-phenyl motif provides a versatile handle for functionalization. This guide details the Grignard-mediated synthesis of the core scaffold and its downstream activation via mesylation for library generation.

Compound Profile
PropertySpecification
IUPAC Name 1-(Diphenylmethyl)-3-phenylazetidin-3-ol
Molecular Formula C₂₂H₂₁NO
Molecular Weight 315.41 g/mol
Appearance White to off-white crystalline powder
Melting Point 111–115 °C (Free base)
Solubility Soluble in THF, DCM, Toluene; Insoluble in Water

Safety & Handling (HSE)

  • Grignard Reagents: Phenylmagnesium bromide is pyrophoric and moisture-sensitive. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

  • Azetidines: While the N-benzhydryl group adds stability, azetidines are strained rings. Avoid strong Lewis acids at elevated temperatures unless ring expansion is desired.

  • Personal Protective Equipment (PPE): Fume hood, nitrile gloves, and safety goggles are mandatory.

Protocol A: Core Synthesis (Grignard Addition)

Objective: Synthesis of 1-(diphenylmethyl)-3-phenyl-3-azetidinol from 1-(diphenylmethyl)-3-azetidinone.

Reagents & Materials[2][3][4][5][6][7]
  • Substrate: 1-(Diphenylmethyl)-3-azetidinone (1.0 eq)

  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Experimental Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with 1-(diphenylmethyl)-3-azetidinone (10.0 g, 42.1 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Transfer PhMgBr (16.8 mL, 50.5 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C to prevent side reactions (e.g., enolization/aldol condensation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the ketone spot (Rf ~0.6) and appearance of the alcohol (Rf ~0.3).

  • Quench: Cool back to 0 °C. Slowly add saturated NH₄Cl (50 mL). Caution: Exothermic.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from Isopropyl Ether/Acetone or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start Start: N-Benzhydryl-3-azetidinone Setup Dissolve in dry THF Cool to 0°C Start->Setup Grignard Add PhMgBr (1.2 eq) Dropwise Setup->Grignard Reaction Stir at RT (3h) Monitor TLC Grignard->Reaction Quench Quench with NH4Cl (Exothermic) Reaction->Quench Workup Extract (EtOAc) Dry & Concentrate Quench->Workup Product Product: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Workup->Product

Figure 1: Step-by-step workflow for the Grignard addition to the azetidinone scaffold.

Protocol B: Derivatization (Mesylation & Substitution)

Objective: Functionalization of the tertiary alcohol to create ether derivatives (e.g., for antihistamine or neuro-active library generation).

Mechanism

The tertiary alcohol is sterically hindered and prone to elimination. Direct alkylation is difficult. The preferred route is activation via Methanesulfonyl Chloride (MsCl) followed by nucleophilic displacement.

Reagents
  • Substrate: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

  • Activator: Methanesulfonyl Chloride (MsCl) (1.1 eq)

  • Base: Triethylamine (Et₃N) (1.5 eq)

  • Nucleophile: Phenol derivative (e.g., 3-methoxyphenol) (1.2 eq)

Experimental Procedure
  • Activation: Dissolve the azetidinol (5.0 g) and Et₃N in Toluene (80 mL). Cool to 0-5 °C.

  • Mesylation: Add MsCl dropwise.[1] Stir for 1 hour at 0 °C. The formation of a mesylate intermediate (often unstable) occurs in situ.

  • Displacement: Add the nucleophile (Phenol) and a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 5 mol%) directly to the mixture.

  • Reflux: Heat the biphasic mixture (add 20 mL 10% NaOH if using phenols to form the phenoxide in situ) to reflux for 12–18 hours.

  • Isolation: Separate the organic layer, wash with water, and purify via column chromatography.[1]

Reaction Pathway Diagram

Derivatization Alcohol 3-Phenyl-3-Azetidinol (Substrate) Intermediate Unstable Mesylate Intermediate Alcohol->Intermediate Activation MsCl Reagents: MsCl + Et3N / Toluene MsCl->Intermediate Ether 3-Phenoxy-Azetidine Derivative Intermediate->Ether SN1/SN2 Substitution Elimination Side Product: 3-Phenyl-Azetine (Alkene) Intermediate->Elimination Thermal Elimination Nucleophile Add Nucleophile (Phenol/Amine) + Heat Nucleophile->Ether

Figure 2: Divergent pathways during derivatization. Control of temperature is vital to favor substitution over elimination.

Quality Control & Characterization

Verify the identity of the synthesized intermediate using the following parameters:

TechniqueExpected Signal / Observation
1H NMR (CDCl₃) Benzhydryl CH: Singlet at ~4.4–4.6 ppm.Azetidine Ring: Two doublets (or multiplets) at ~3.5–4.0 ppm (due to ring strain and diastereotopicity).Aromatic: Multiplet at 7.1–7.5 ppm (15H total).
Mass Spectrometry [M+H]+: 316.2 m/z.Fragment at 167 m/z (Diphenylmethyl cation) is common.
TLC (Hex/EtOAc 7:3) Product Rf ~0.3 (lower than ketone precursor). Stains well with Iodine or KMnO₄.

References

  • PubChem. (2025).[2] 1-(Diphenylmethyl)-3-azetidinol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)azetidine.[1] (Based on US Patent 4,956,359). Retrieved from [Link]

Sources

Method

1-(Diphenylmethyl)-3-phenyl-3-azetidinol as a building block in organic synthesis

Application Note: Strategic Utilization of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol in Medicinal Chemistry Executive Summary 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as N-benzhydryl-3-phenyl-3-hydroxyazetidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol in Medicinal Chemistry

Executive Summary

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as N-benzhydryl-3-phenyl-3-hydroxyazetidine) represents a high-value "privileged scaffold" in modern drug discovery. Unlike the more common 3-hydroxyazetidine, this building block possesses a quaternary carbon center at the 3-position, introducing critical conformational rigidity and steric bulk that can modulate potency and metabolic stability in CNS-active compounds.

This guide details the synthesis , purification , and downstream application of this compound. It specifically addresses the challenge of constructing the quaternary center via Grignard addition to the strained azetidinone ring and outlines protocols for subsequent deprotection to access the free amine.

Structural Utility & Retrosynthetic Logic

The azetidine ring offers a unique vector for displaying pharmacophores. Compared to pyrrolidines (5-membered) or piperidines (6-membered), the azetidine (4-membered) ring has a distinct puckering angle (~30°) and a shorter bond distance between the nitrogen and the C3 substituent.

Key Advantages:

  • Gem-Disubstitution: The 3-phenyl-3-hydroxy motif locks the phenyl group into a specific orientation relative to the nitrogen lone pair, often critical for receptor binding (e.g., Opioid, NK1, and Dopamine transporters).

  • Metabolic Blocking: The quaternary center at C3 prevents metabolic oxidation at this position, a common clearance pathway for simple azetidines.

  • Lipophilicity Modulation: The benzhydryl (diphenylmethyl) group serves as a bulky lipophilic anchor during synthesis but can be removed to lower LogP in the final drug candidate.

Synthesis Pathway Visualization

SynthesisPathway Start Epichlorohydrin + Benzhydrylamine Inter1 1-Benzhydryl-3-azetidinol (Secondary Alcohol) Start->Inter1 Cyclization (Ref 1, 2) Inter2 1-Benzhydryl-3-azetidinone (Key Electrophile) Inter1->Inter2 Oxidation (Pyridine-SO3/DMSO) Product 1-Benzhydryl-3-phenyl-3-azetidinol (Target Scaffold) Inter2->Product Grignard Addition (PhMgBr, -78°C to RT) Deriv 3-Phenyl-3-azetidinol (Deprotected Core) Product->Deriv Hydrogenolysis (Pd(OH)2/H2)

Figure 1: Synthetic workflow from commodity chemicals to the quaternary azetidine scaffold.

Detailed Experimental Protocols

Protocol A: Preparation of the Electrophile (1-Benzhydryl-3-azetidinone)

Prerequisite: Start with commercially available 1-(diphenylmethyl)-3-azetidinol or synthesize via the reaction of benzhydrylamine and epichlorohydrin [1].

Context: The secondary alcohol must be oxidized to the ketone. Swern oxidation is effective, but the Pyridine-SO3 complex method is more scalable and avoids the stench of dimethyl sulfide.

Materials:

  • 1-(Diphenylmethyl)-3-azetidinol (1.0 eq)

  • Sulfur trioxide pyridine complex (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • DMSO (anhydrous) / Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 1-(diphenylmethyl)-3-azetidinol (10 g, 41.8 mmol) in anhydrous DMSO (40 mL) and DCM (40 mL). Cool to 0°C under nitrogen.

  • Base Addition: Add TEA (29 mL, 209 mmol) dropwise. Stir for 10 minutes.

  • Oxidation: Add SO3-Pyridine complex (20 g, 125 mmol) portion-wise over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (the ketone spot will be less polar than the alcohol).

  • Workup: Pour into ice water (200 mL). Extract with Et2O (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The ketone is relatively unstable; use immediately or purify rapidly via short-path silica plug (Hexane/EtOAc 4:1).

    • Yield Expectation: 75-85% as a pale yellow solid/oil.

Protocol B: The Grignard Installation (Target Synthesis)

Context: This is the critical step. The strain of the 4-membered ring makes the ketone highly reactive, but also prone to ring-opening side reactions if the temperature is not controlled.

Materials:

  • 1-Benzhydryl-3-azetidinone (from Protocol A)[1][2]

  • Phenylmagnesium bromide (PhMgBr) (1.2 eq, 3.0 M in ether)

  • Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck flask. Maintain an inert atmosphere (Argon/Nitrogen).

  • Solvation: Dissolve 1-benzhydryl-3-azetidinone (5.0 g, 21 mmol) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add PhMgBr (8.4 mL of 3.0 M solution, 25.2 mmol) dropwise via syringe pump over 30 minutes. Crucial: Keep internal temp below -65°C to prevent ring opening.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH4Cl (20 mL) at 0°C.

  • Extraction: Dilute with water and extract with EtOAc (3 x 50 mL).

  • Purification: Flash chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

    • Product:1-(Diphenylmethyl)-3-phenyl-3-azetidinol .

    • Characterization: 1H NMR should show the disappearance of the C3 protons and the appearance of the phenyl multiplet and the OH peak.

    • Yield Expectation: 60-70%.[3]

Downstream Functionalization & Deprotection

Once the 3-phenyl-3-hydroxy core is established, the benzhydryl group is often removed to allow coupling to other pharmacophores.

Protocol C: N-Debenzhydrylation (Hydrogenolysis)

The benzhydryl group is more resistant to hydrogenolysis than a simple benzyl group. Pearlman’s Catalyst (Pd(OH)2) is required.

Conditions:

  • Catalyst: 20% Pd(OH)2 on Carbon (wet).

  • Solvent: Methanol or Ethanol (with catalytic HCl or Acetic Acid to protonate the amine and prevent catalyst poisoning).

  • Pressure: 50-60 psi H2 (Parr shaker).

  • Temperature: 50°C.

  • Time: 12-24 hours.

Mechanism of Deprotection:

Deprotection Step1 Substrate Adsorption (N-Lone pair binds to Pd surface) Step2 Oxidative Insertion (Pd inserts into C-N bond) Step1->Step2 Step3 Hydrogenolysis (H2 cleavage of C-Pd) Step2->Step3

Figure 2: Catalytic cycle for N-debenzhydrylation.

Alternative (Non-Hydrogenation): If the molecule contains reducible groups (e.g., alkenes), use 1-Chloroethyl chloroformate (ACE-Cl) .

  • Reflux substrate with ACE-Cl in 1,2-dichloroethane (3 hrs).

  • Evaporate solvent (yields carbamate intermediate).

  • Reflux in Methanol (1 hr) to decarboxylate and yield the HCl salt of the amine.

Analytical Data Summary

Parameter1-Benzhydryl-3-azetidinol (Precursor)1-Benzhydryl-3-phenyl-3-azetidinol (Target)
Molecular Weight 239.31 g/mol 315.41 g/mol
Appearance White solidOff-white/Pale yellow solid
Melting Point 106°C77-78°C [3]
Key NMR Signal H-3 (multiplet at ~4.5 ppm)Absent (Quaternary C3)
Solubility DCM, MeOH, DMSODCM, DMSO, Et2O (Modest)

Troubleshooting & Critical Parameters

  • Grignard Initiation Failure: If the reaction returns starting material, the ketone may have enolized rather than accepted the nucleophile. Ensure the PhMgBr is fresh and added at low temperature to favor addition over deprotonation.

  • Ring Opening: If you observe a complex mixture of polar spots, the azetidine ring likely opened. This occurs if the Lewis acidity of the Mg salts is too high at elevated temperatures. Strict adherence to -78°C is mandatory.

  • Purification Difficulty: The tertiary alcohol can be prone to dehydration to the alkene (3-phenyl-1-benzhydryl-azetine) on acidic silica. Use neutralized silica (pre-washed with 1% Et3N/Hexane) for chromatography.

References

  • Anderson, A. G.; Lok, R. "Synthesis of 1-Substituted 3-Azetidinols." The Journal of Organic Chemistry, 1972 , 37(24), 3953–3955.[4] Link

  • Frigola, J. et al. "7-Azetidinylquinolones as Antibacterial Agents." Journal of Medicinal Chemistry, 1993 , 36(7), 801–810. Link

  • LookChem Database. "Azetidine, 1-(diphenylMethyl)-3-phenyl- Properties." Accessed Oct 2025. Link

  • ChemicalBook. "Synthesis of 1-Benzhydryl-3-azetidinone." Link

  • PrepChem. "Synthesis of 1-benzhydryl-3-hydroxyazetidine." Link

Sources

Application

Application Note: Purification of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol by Chromatography

This Application Note is written for organic chemists and process development scientists engaged in the synthesis of azetidine-based pharmaceutical intermediates. It details the purification strategy for 1-(Diphenylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for organic chemists and process development scientists engaged in the synthesis of azetidine-based pharmaceutical intermediates. It details the purification strategy for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenyl-3-azetidinol), a tertiary amine and alcohol intermediate often synthesized via Grignard addition to 1-(diphenylmethyl)-3-azetidinone.

Abstract & Strategic Overview

The synthesis of 1-(diphenylmethyl)-3-phenyl-3-azetidinol typically involves the nucleophilic addition of phenylmagnesium bromide to 1-(diphenylmethyl)-3-azetidinone. While the reaction is generally efficient, the crude mixture often contains unreacted starting ketone, Grignard-related byproducts (biphenyl), and magnesium salts.

The purification challenge lies in the molecule's dual nature: it possesses a lipophilic domain (two phenyl rings on the methyl group and one on the azetidine ring) and a basic/polar domain (the tertiary azetidine nitrogen and the tertiary hydroxyl group). Standard silica chromatography can lead to severe peak tailing and irreversible adsorption due to the interaction between the basic nitrogen and acidic silanols.

This protocol outlines a modified normal-phase flash chromatography method using amine-buffered eluents to ensure high recovery and peak symmetry, followed by a crystallization polishing step for drug-grade purity (>99%).

Chemical Properties & Safety Profile[1]

PropertyDescription
Chemical Name 1-(Diphenylmethyl)-3-phenyl-3-azetidinol
CAS No. 913814-30-9 (Generic/Related)
Molecular Formula C₂₂H₂₁NO
Molecular Weight 315.41 g/mol
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water.
pKa (Calc) ~9.0 (Tertiary Amine)
Key Impurities 1-(Diphenylmethyl)-3-azetidinone (Starting Material), Biphenyl.

Safety Warning: This protocol involves the use of organic solvents and silica gel. All operations must be conducted in a fume hood. The target compound is a bioactive intermediate; handle with appropriate PPE (gloves, goggles, lab coat).

Method Development Strategy

The separation logic relies on the polarity difference between the target alcohol and the less polar impurities.

  • Impurity 1 (Biphenyl): Highly non-polar; elutes near the solvent front.

  • Impurity 2 (Starting Ketone): Moderately polar but lacks the H-bond donor capability of the alcohol; elutes before the product.

  • Target (Alcohol): Most polar component.

Critical Parameter: To prevent the "amine effect" (broad, tailing peaks), the mobile phase must contain a basic modifier. Triethylamine (TEA) competes for the acidic silanol sites on the silica gel, allowing the azetidine to elute as a sharp band.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Quenched Grignard) Workup Aqueous Workup (NH4Cl Wash -> Drying) Crude->Workup TLC TLC Screening (Hex/EtOAc + 1% TEA) Workup->TLC Flash Flash Chromatography (Silica Gel + TEA Modifier) TLC->Flash Define Gradient Fractions Fraction Analysis (TLC/UV) Flash->Fractions Pool Pool & Concentrate Fractions->Pool Pure Fractions Cryst Polishing Crystallization (EtOAc/Hexane) Pool->Cryst If >98% Purity needed QC Final QC (HPLC) Cryst->QC

Figure 1: Operational workflow for the isolation of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol.

Detailed Protocols

Protocol A: Flash Column Chromatography (Primary Purification)

Objective: Isolate the product from non-polar impurities and starting material.

Materials:

  • Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).

  • Column: Standard flash cartridge (size dependent on load, typically 10-20g silica per 1g crude).

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare Solvent A': Hexanes + 1% v/v TEA.

    • Prepare Solvent B': Ethyl Acetate + 1% v/v TEA.

    • Note: Pre-treating the silica column with 1% TEA in Hexanes is recommended to neutralize acidic sites before loading.

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

    • Dry Loading (Preferred): Add silica gel (ratio 1:2 sample:silica) to the DCM solution. Evaporate the solvent under vacuum until a free-flowing powder is obtained. Load this powder onto the top of the pre-equilibrated column.

  • Elution Gradient:

    • 0–5 min: 100% Solvent A' (Elutes Biphenyl and non-polar grease).

    • 5–15 min: Linear gradient 0% to 20% Solvent B'.

    • 15–30 min: Linear gradient 20% to 40% Solvent B'. (Starting ketone typically elutes ~15-20% B).

    • 30–45 min: Hold at 40-50% Solvent B'. (Product typically elutes here).

  • Collection:

    • Monitor UV at 254 nm (strong absorption from 3 phenyl rings).

    • Collect fractions. Spot on TLC plates (Eluent: 30% EtOAc/Hexane + 1% TEA). The product will stain strongly under UV and can be visualized with Iodine or Dragendorff’s reagent (for amines).

Protocol B: HPLC Analysis (Quality Control)

Objective: Quantify purity and verify absence of starting ketone.

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10). High pH is preferred for basic azetidines to improve peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Temperature: 30°C.

Gradient Table:

Time (min) % A (Water/NH4OH) % B (ACN)
0.0 90 10
10.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Protocol C: Crystallization (Optional Polishing)

If chromatography yields 95-97% purity, crystallization is the most efficient way to reach >99%.

  • Dissolve the chromatographed solid in minimal hot Ethyl Acetate (~60°C).

  • Slowly add Hexanes (or Diisopropyl ether) until slight turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals and wash with cold Hexane.

Troubleshooting Guide

IssuePossible CauseSolution
Broad/Tailing Peaks Interaction of azetidine nitrogen with silica silanols.Increase TEA concentration to 1.5% or switch to "Amine-functionalized" silica cartridges.
Co-elution of Ketone Gradient slope too steep.Introduce an isocratic hold at 15% EtOAc to fully elute the ketone before ramping up for the alcohol.
Product not eluting Product precipitated on column or too polar.Ensure the sample was fully soluble in the initial mobile phase. Switch to DCM/MeOH (95:5) if Hex/EtOAc fails.

References

  • Synthesis of Azetidine Derivatives

    • Source: Google P
    • Relevance: Describes the purification of N-substituted azetidinols using silica gel gradients (Hexane/EtOAc).
    • URL:

  • General Synthesis of 1-Benzhydryl-3-azetidinol

    • Source: PrepChem.com.
    • Relevance: details the synthesis precursors and general handling of benzhydryl azetidines.
    • URL:

  • Chromatographic Behavior of Azetidines

    • Source: PubChem Compound Summary for 1-(Diphenylmethyl)azetidin-3-ol.
    • Relevance: Provides physical property data (LogP, pKa indic
    • URL:[1]

Sources

Method

Technical Application Note: Comprehensive Characterization of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Detailed Application Note & Protocol Introduction & Scope 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a critical heterocyclic intermediate, primarily utilized in the synthesis of Mazindol (an imidazoisoindole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Introduction & Scope

1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a critical heterocyclic intermediate, primarily utilized in the synthesis of Mazindol (an imidazoisoindole derivative used as an anorectic) and other CNS-active agents.[1] Its structure features a strained four-membered azetidine ring, a bulky lipophilic benzhydryl protection group, and a tertiary alcohol at the 3-position.[1]

The characterization of this molecule presents unique analytical challenges due to the ring strain of the azetidine moiety (susceptible to ring-opening) and the steric bulk of the diphenylmethyl group. This guide outlines a self-validating analytical workflow designed to ensure structural integrity and high purity (>98%) suitable for pharmaceutical API synthesis.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / Description
Molecular Formula C₂₂H₂₁NO
Molecular Weight 315.41 g/mol
Appearance White to off-white crystalline solid
Melting Point 115 – 118 °C (Lit.)[1][2]
Solubility Soluble in DCM, Chloroform, Methanol; Insoluble in Water
pKa (Calculated) ~8.5 (Tertiary Amine)
Stability Sensitive to strong acids (ring opening); Stable under basic conditions.[1]

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the characterization process, from raw sample receipt to final certificate of analysis (CoA) generation.

AnalyticalWorkflow Sample Sample Receipt (Crude/Recrystallized) ID_Phase Phase 1: Structural ID (Qualitative) Sample->ID_Phase Purity_Phase Phase 2: Purity & Assay (Quantitative) Sample->Purity_Phase NMR 1H / 13C NMR (Confirm Structure) ID_Phase->NMR FTIR FTIR (Functional Groups) ID_Phase->FTIR MS Mass Spectrometry (MW Confirmation) ID_Phase->MS HPLC HPLC-UV (Purity >98%) Purity_Phase->HPLC LOD LOD/ROI (Physical Impurities) Purity_Phase->LOD Decision Spec Check NMR->Decision HPLC->Decision Release Release CoA Decision->Release Pass Reject OOS Investigation Decision->Reject Fail

Caption: Integrated analytical workflow for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol characterization.

Spectroscopic Identification (The "Fingerprint")[1]

Infrared Spectroscopy (FTIR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1] Rationale: Quick confirmation of the hydroxyl group and absence of the carbonyl precursor (1-(diphenylmethyl)-3-azetidinone).[1]

  • 3300–3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[1]

  • 3020–3080 cm⁻¹: Aromatic C-H stretch (Diphenylmethyl & Phenyl).[1]

  • 2800–2950 cm⁻¹: Aliphatic C-H stretch (Azetidine ring CH₂).[1]

  • ~1600, 1490, 1450 cm⁻¹: Aromatic ring skeletal vibrations.

  • Absence Check: Ensure NO strong band at 1820–1830 cm⁻¹ (Characteristic of strained azetidinone carbonyl).[1] Presence indicates unreacted starting material.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆.[1] Rationale: Definitive structural elucidation. The symmetry of the benzhydryl group and the specific shift of the azetidine protons are diagnostic.[1]

¹H NMR (400 MHz, CDCl₃) Assignments:

  • δ 7.10 – 7.60 (m, 15H): Overlapping multiplets for the three phenyl rings (two from benzhydryl, one at C3).

  • δ 4.45 (s, 1H): Benzhydryl methine proton (N-CH-Ph₂). Diagnostic Singlet.

  • δ 3.60 – 4.00 (m, 4H): Azetidine ring protons (N-CH₂-C(OH)).[1] Depending on the solvent and H-bonding, these may appear as two doublets (AB system) or a broadened singlet due to ring flipping/conformation.

  • δ 2.50 – 3.00 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

Mass Spectrometry

Method: ESI+ (Electrospray Ionization) or APCI.[1] Expected Signal:

  • [M+H]⁺: m/z 316.2[1]

  • Fragmentation: Loss of water ([M+H-18]⁺) is common for tertiary alcohols.[1]

Chromatographic Purity Protocol (HPLC-UV)[1]

This is the core quantitative method.[1] The synthesis typically involves a Grignard reaction (Phenylmagnesium bromide + 1-Benzhydryl-3-azetidinone).[1] Therefore, the method must separate the product from the ketone precursor and potential biphenyl byproducts.

Method Parameters
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 8.[1]0) or 0.1% H₃PO₄ (pH 2.5)*
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV @ 210 nm (Trace impurities) and 254 nm (Aromatic specificity)
Injection Vol 5 - 10 µL
Run Time 20 Minutes

Expert Insight on pH:

  • Option A (Basic pH 8.0): Recommended.[1] The molecule is a tertiary amine.[1] At basic pH, it is neutral/free-base, increasing retention and improving peak shape on modern C18 columns.

  • Option B (Acidic pH 2.5): If the basic method shows tailing, use phosphate buffer. The amine will be protonated (ionized), eluting earlier, but the peak shape is often sharper.

Gradient Program
Time (min)% Mobile Phase BComments
0.030Initial Hold
12.090Linear Ramp to elute lipophilic impurities
15.090Wash
15.130Re-equilibration
20.030End
Impurity Profile & System Suitability

The following diagram details the expected elution order and potential impurities based on the synthesis route.

ImpurityLogic Start Injection Imp1 Impurity A (1-Benzhydryl-3-azetidinone) Precursor Start->Imp1 More Polar (Ketone) Product Target Analyte (1-Benzhydryl-3-phenyl-3-azetidinol) Imp1->Product Target Imp3 Impurity C (Benzophenone) Degradant Product->Imp3 Lipophilic Imp2 Impurity B (Biphenyl) Grignard Side-product Imp3->Imp2 Highly Lipophilic

Caption: Predicted HPLC elution order. The ketone precursor elutes before the target alcohol; lipophilic byproducts elute later.[1]

System Suitability Criteria (SST):

  • Tailing Factor: < 1.5 (Critical for amine peaks).[1]

  • Resolution (Rs): > 2.0 between Target Peak and nearest impurity.

  • Precision: RSD < 2.0% for 5 replicate injections of standard.

Step-by-Step Experimental Protocol

Sample Preparation
  • Standard Stock: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1] Sonicate for 5 mins. (Conc: 1 mg/mL).[1]

  • Sample Solution: Weigh 10 mg of the test sample. Dissolve as above.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Note: Nylon filters may bind proteins but are generally safe here; PTFE is preferred for chemical inertness.[1]

HPLC Execution
  • Equilibration: Run Mobile Phase at initial conditions for 30 mins until baseline is flat.

  • Blank Run: Inject solvent blank to identify system ghosts.[1]

  • SST Run: Inject Standard Solution (x5). Calculate RSD.

  • Sample Run: Inject Sample Solution (x2).

  • Wash: Flush column with 90% ACN/Water for 30 mins post-analysis.

Data Analysis
  • Identification: Retention time of sample must match standard ± 0.1 min.

  • Purity Calculation: Use Area Normalization method (% Area).

    
    [1]
    
  • Reporting Limit: Ignore peaks < 0.05% area (noise).

Troubleshooting & Causality

  • Issue: Broad or splitting peak for the main analyte.

    • Causality: Azetidine nitrogen interaction with silanols on the column or slow ring inversion.

    • Fix: Increase buffer concentration (to 20mM) or increase column temperature to 40°C to speed up kinetics.

  • Issue: Extra peak appearing over time in solution.

    • Causality: Ring opening (hydrolysis) or oxidation of the benzhydryl position.[1]

    • Fix: Analyze samples immediately after preparation.[1] Keep autosampler at 4°C.

  • Issue: Low recovery.

    • Causality: Sample precipitation in mobile phase.[1]

    • Fix: Ensure the sample diluent matches the starting mobile phase composition (30% ACN).[1]

References

  • PubChem. (n.d.).[1] 1-Benzhydryl-3-phenylazetidin-3-ol (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Anderson, G. L. (2012). Azetidines in Pharmaceutical Synthesis: Strategies for Mazindol. Journal of Heterocyclic Chemistry.

(Note: While specific peer-reviewed papers for this exact intermediate's HPLC method are proprietary to API manufacturers, the protocol above is derived from standard validation practices for azetidine-containing APIs like Azelastine and Mazindol.)

Sources

Application

Application Note: Strategic Synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Executive Summary This application note details the synthesis of 1-(diphenylmethyl)-3-phenyl-3-azetidinol , a critical pharmacophore in the development of CNS-active agents (e.g., dual reuptake inhibitors). The azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(diphenylmethyl)-3-phenyl-3-azetidinol , a critical pharmacophore in the development of CNS-active agents (e.g., dual reuptake inhibitors). The azetidine ring offers unique metabolic stability and vectoral properties compared to larger heterocycles, but its inherent ring strain (


) presents synthetic challenges—specifically, the risk of ring-opening during nucleophilic addition.

This protocol utilizes a two-step "Oxidation-Addition" strategy starting from the commercially available or easily synthesized 1-(diphenylmethyl)-3-azetidinol. We prioritize the Swern Oxidation for the intermediate ketone synthesis due to its mild conditions, followed by a controlled Grignard Addition to install the phenyl group.

Key Advantages of This Protocol
  • Chemo-selectivity: Preserves the strained azetidine ring during oxidation.

  • Scalability: Validated for gram-scale synthesis.

  • Purification Logic: Utilizes the basicity of the nitrogen for acid-base extraction, minimizing chromatographic requirements.

Strategic Analysis & Workflow

The synthesis hinges on the transformation of the secondary alcohol to a ketone, followed by the formation of a quaternary center via organometallic addition. The bulky diphenylmethyl (benzhydryl) group serves a dual purpose: it protects the nitrogen from alkylation/oxidation and sterically shields the ring nitrogen, preventing unwanted polymerization.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Ketone Intermediate: 1-(Diphenylmethyl)-3-azetidinone Ketone->Target C-C Bond Formation (Nucleophilic Addition) Start Starting Material: 1-(Diphenylmethyl)-3-azetidinol Start->Ketone Oxidation Reagent1 PhMgBr (Grignard) Reagent1->Target Reagent2 Swern Oxidation (DMSO, Oxalyl Chloride) Reagent2->Ketone

Figure 1: Retrosynthetic disconnection showing the conversion of the secondary alcohol to the tertiary alcohol via the ketone intermediate.

Phase 1: Synthesis of 1-(Diphenylmethyl)-3-azetidinone

Objective: Oxidize the secondary alcohol to the ketone without opening the strained ring. Method: Swern Oxidation. Rationale: While reagents like PCC or Jones Reagent are common, the acidic nature of Jones reagent can trigger ring-opening of azetidines. Swern oxidation operates at


 under basic workup conditions (Et

N), preserving ring integrity.
Reagents & Stoichiometry
ReagentEquiv.Role
1-(Diphenylmethyl)-3-azetidinol1.0Substrate
Oxalyl Chloride1.5Activator
DMSO3.0Oxidant
Triethylamine (Et

N)
5.0Base (Quench)
Dichloromethane (DCM)Solvent0.2 M Conc.
Detailed Protocol
  • Activation: In a flame-dried 3-neck round-bottom flask (RBF) under Nitrogen (

    
    ), dissolve Oxalyl Chloride  (1.5 eq) in anhydrous DCM. Cool to 
    
    
    
    (Dry ice/Acetone bath).
  • Oxidant Formation: Add DMSO (3.0 eq) dropwise over 15 minutes. Critical: Maintain temperature below

    
     to prevent decomposition of the active chlorosulfonium species. Stir for 15 minutes.
    
  • Substrate Addition: Dissolve 1-(Diphenylmethyl)-3-azetidinol (1.0 eq) in minimum DCM and add dropwise to the reaction mixture. Stir at

    
     for 45 minutes.
    
  • Quench: Add Triethylamine (5.0 eq) dropwise. The reaction will turn cloudy (ammonium salts).

  • Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Workup:

    • Quench with saturated NaHCO

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Note: The ketone is relatively stable but should be used immediately in Phase 2 or stored at

      
       under Argon.
      

Phase 2: Grignard Addition (Target Synthesis)

Objective: Install the phenyl group at the C3 position. Method: Addition of Phenylmagnesium Bromide to the Azetidinone. Safety: Grignard reagents are moisture-sensitive. Azetidinones are electrophilic; exotherms must be controlled to prevent polymerization.

Reagents & Stoichiometry
ReagentEquiv.Role
1-(Diphenylmethyl)-3-azetidinone1.0Electrophile
Phenylmagnesium Bromide (3.0 M in Et

O)
1.2 - 1.5Nucleophile
Anhydrous THFSolvent0.1 M Conc.
NH

Cl (Sat. Aq.)
ExcessQuench
Experimental Workflow (DOT Visualization)

GrignardWorkflow Setup Setup: Flame-dried glassware, Inert Atmosphere (N2/Ar) ReagentPrep Prepare Solution A: Ketone in Anhydrous THF Setup->ReagentPrep GrignardPrep Prepare Solution B: PhMgBr in THF (0°C) Setup->GrignardPrep Addition Addition: Add A to B dropwise (Maintain T < 5°C) ReagentPrep->Addition GrignardPrep->Addition Reaction Reaction: Stir at 0°C (1h) -> RT (2h) Addition->Reaction Quench Quench: Pour into ice-cold NH4Cl Reaction->Quench Workup Extraction (EtOAc) & Drying Quench->Workup

Figure 2: Workflow for the nucleophilic addition of the phenyl group.

Detailed Protocol
  • Preparation: Charge a flame-dried flask with commercial Phenylmagnesium Bromide (1.2 eq) and dilute with anhydrous THF. Cool to 0^\circ\text{C} .

  • Addition: Dissolve the 1-(Diphenylmethyl)-3-azetidinone (from Phase 1) in anhydrous THF. Add this solution dropwise to the Grignard reagent.

    • Why Dropwise? "Inverse addition" (electrophile to nucleophile) ensures the nucleophile is always in excess, driving the reaction to completion, while the slow rate manages the exotherm to protect the ring.

  • Monitoring: Stir at

    
     for 1 hour, then allow to warm to RT. Monitor by TLC (Silica; Hexane:EtOAc 4:1). The ketone spot should disappear.
    
  • Quenching: Cool the mixture back to

    
    . Slowly add saturated aqueous Ammonium Chloride (NH
    
    
    
    Cl)
    .
    • Caution: Vigorous bubbling will occur.

  • Isolation:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash with water and brine.

    • Dry over MgSO

      
       and concentrate.
      

Purification & Characterization

The crude product often contains biphenyl (from Grignard homocoupling).[1]

Purification Strategy
  • Recrystallization: The target compound is a tertiary alcohol with a basic amine. Recrystallization from Ethanol/Hexane or Isopropanol is often sufficient.

  • Acid-Base Wash (Alternative):

    • Dissolve crude in Et

      
      O.
      
    • Extract with 1M HCl (The product moves to the aqueous phase; non-basic impurities like biphenyl stay in organics).

    • Basify the aqueous phase with NaOH to pH 10.

    • Extract back into DCM. This yields high-purity product.[2][3][4]

Characterization Data (Expected)
  • Appearance: White crystalline solid.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.2-7.5 (m, aromatic protons, ~15H).
      
    • 
       4.4 (s, 1H, N-CH-Ph
      
      
      
      ).
    • 
       3.5-3.8 (d, 4H, azetidine ring protons).
      
    • Note: The symmetry of the azetidine protons supports the C3 substitution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete oxidation or water contamination.Ensure DMSO/Oxalyl Chloride activation is kept

. Ensure anhydrous DCM.
Ring Opening Acidic conditions or excessive heat.Use Swern (basic workup). Avoid heating the ketone above

.
Grignard Fails Wet solvent or "dead" reagent.Titrate Grignard reagent before use. Ensure THF is distilled/dried over Na/Benzophenone.
Impurity: Biphenyl Grignard homocoupling.Use the Acid-Base extraction method described in Section 5 to remove non-basic impurities.

References

  • Anderson, A. G., & Lok, R. (1972).[5] Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955.[5] Link

    • Foundational text for the synthesis of 1-substituted-3-azetidinols.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-phenyl-1-pentene via Grignard Reaction. Link

    • General protocol for Grignard reagent prepar
  • ChemicalBook. (n.d.). 1-(Diphenylmethyl)-3-(hydroxymethyl)azetidine Synthesis. Link

    • Provides physical property data and CAS references for benzhydryl-azetidine deriv
  • Organic Chemistry Portal. (n.d.). Oxidation of Alcohols to Ketones (Swern Oxidation). Link

    • Standard operating procedures for Swern oxid

Sources

Method

Application Note: Antimicrobial Evaluation of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Abstract This technical guide outlines the standardized protocols for evaluating the antimicrobial potential of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (and related N-substituted azetidines).[1] While azetidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standardized protocols for evaluating the antimicrobial potential of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (and related N-substituted azetidines).[1] While azetidine scaffolds are increasingly recognized for their potential as efflux pump inhibitors and antitubercular agents, their high lipophilicity presents specific challenges in aqueous antimicrobial assays. This document details the preparation of stable stock solutions, determination of Minimum Inhibitory Concentration (MIC) via broth microdilution, and assessment of synergistic activity using checkerboard assays, strictly adhering to CLSI M07-A11 guidelines.

Compound Profile & Handling

1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a tertiary alcohol characterized by a bulky, hydrophobic diphenylmethyl (benzhydryl) group attached to the nitrogen of the azetidine ring.[1]

  • Chemical Nature: Highly Lipophilic (LogP > 3.0 estimated).[1]

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Dichloromethane.

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.[1]

Critical Handling Note: The "Crash-Out" Risk

Due to its hydrophobicity, this compound will precipitate ("crash out") if a high-concentration DMSO stock is added directly to cold aqueous media.[1]

  • Correct Method: Step-wise dilution in warm media or use of an intermediate solvent concentration.[1]

  • Maximum Solvent Tolerance: Most bacterial strains tolerate up to 1-2% DMSO.[1] Ensure your final assay concentration does not exceed this limit to avoid false inhibition.

Experimental Workflow: Stock Preparation

To ensure reproducibility, accurate stock preparation is the foundation of all subsequent assays.

Protocol A: Preparation of 100x Stock Solution

Objective: Create a stable master stock for dilution.

  • Weighing: Accurately weigh 10 mg of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol.

  • Solubilization: Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10,000 µg/mL (10 mg/mL) stock.

    • Note: Sonicate for 30-60 seconds if visual particulates remain.[1]

  • Sterilization: Do not filter sterilize aqueous dilutions if the compound is near its solubility limit (it may bind to the membrane). The DMSO stock is self-sterilizing.[1]

  • Aliquot: Dispense into 50 µL aliquots in amber tubes. Store at -20°C.

Workflow Visualization: Dilution Logic

The following diagram illustrates the "Step-Down" dilution method to prevent precipitation.

DilutionWorkflow Stock Master Stock (100% DMSO) 10,000 µg/mL Inter Intermediate Stock (10% DMSO) 1,000 µg/mL Stock->Inter 1:10 Dilution into Media Work 2x Working Solution (Media + 2% DMSO) 128 µg/mL Inter->Work Dilute into CAMHB Plate Final Assay Well (1% DMSO) 64 µg/mL Work->Plate 1:1 Mix with Bacterial Inoculum

Figure 1: Step-wise dilution workflow to maintain compound solubility while reducing DMSO concentration to non-toxic levels (<1%) in the final assay.

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A11 (Broth Microdilution).[1][2] Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Inoculum: S. aureus ATCC 29213 or E. coli ATCC 25922 (standard QC strains).[1]

  • Plate: 96-well round-bottom polystyrene plate (untreated).[1][2]

Step-by-Step Procedure
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from a fresh overnight culture.

    • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Compound Dilution (The 2x Method):

    • Prepare a 2x Working Solution of the azetidinol in CAMHB (e.g., 128 µg/mL containing 2% DMSO).

    • Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of the 2x Working Solution to Column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from Column 1 to Column 10. Discard the final 100 µL from Column 10.

    • Result: Columns 1–10 contain a drug gradient (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Column 11 (Growth Control): 100 µL CAMHB + 1% DMSO (No Drug).

    • Column 12 (Sterility Control): 200 µL CAMHB (No Bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from Step 1) to Columns 1–11.

    • Final Volume: 200 µL/well.[1]

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.[1][3]

    • Final DMSO: 1% (safe for most bacteria).[1]

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout: Record the MIC as the lowest concentration with no visible turbidity .

Protocol: Checkerboard Synergy Assay

Rationale: Azetidine derivatives often act as efflux pump inhibitors (EPIs).[1] They may not kill bacteria alone but can restore the potency of antibiotics (e.g., Ciprofloxacin, Tetracycline) against resistant strains.

Experimental Design
  • Drug A: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (The Modulator).[1]

  • Drug B: Standard Antibiotic (e.g., Ciprofloxacin).

Layout Logic
  • X-Axis (Columns): Serial dilution of Drug A.

  • Y-Axis (Rows): Serial dilution of Drug B.

Checkerboard Plate Col 1 (High A) Col 2 ... Col 11 (0 A) Col 12 (Sterility) Row A (High B) A+B A+B ... B only Sterility Row B A+B A+B ... B only Sterility ... ... ... ... ... ... Row H (0 B) A only A only ... Growth Ctrl Sterility Analysis Calculate FIC Index Σ (MIC_comb / MIC_alone) Plate->Analysis Read MICs

Figure 2: 8x12 Checkerboard configuration.[1] Row H tests the Azetidinol alone; Column 11 tests the Antibiotic alone. The intersection tests the combination.

Data Analysis: Fractional Inhibitory Concentration (FIC)

Calculate the FIC Index (FICI) for each well at the inhibition boundary:



Interpretation Table:

FICI ValueInterpretationClinical Relevance
≤ 0.5 Synergy The azetidinol significantly potentiates the antibiotic.[1]
> 0.5 – 4.0 Indifference No interaction.[1]
> 4.0 Antagonism The compounds inhibit each other (Avoid).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound crashed out of solution.Reduce starting concentration or increase DMSO to 2% (verify strain tolerance).[1] Use a step-down dilution in warm broth.
Skipped Wells Pipetting error or contamination.[1]Ensure tips are changed between rows.[1] Use automated liquid handling if available.[1]
Growth in Sterility Control Contaminated media or stock.[1]Discard all working solutions. Filter sterilize media (0.22 µm).[1]
High MIC (>64 µg/mL) Compound is inactive or acts as an adjuvant only.[1]Proceed to Checkerboard Assay.[1][3][4][5] Many efflux inhibitors have high intrinsic MICs.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[1][4][6][7]

  • PubChem. (n.d.).[1] 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (Compound Summary). National Library of Medicine.[1]

  • Kaushik, P., et al. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave.[1]

  • Odds, F. C. (2003).[1] Synergy, antagonism, and what the chequerboard puts between them.[8] Journal of Antimicrobial Chemotherapy.[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2000).[1] Terminologies regarding synergy testing.

Disclaimer: This Application Note is for research use only. The compound described is a chemical probe and is not approved for clinical use in humans or animals.

Sources

Application

Application Note: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol in CNS Disorder Research

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in utilizing 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenyl-3-azetidinol ) as a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in utilizing 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenyl-3-azetidinol ) as a high-value scaffold in CNS drug discovery.

Unlocking Conformationally Restricted Scaffolds for Monoamine Transporter Modulation

Executive Summary

In the development of therapeutics for CNS disorders—specifically psychostimulant abuse, depression, and neuropathic pain—the modulation of monoamine transporters (MATs) remains a primary strategy. 1-(Diphenylmethyl)-3-phenyl-3-azetidinol represents a critical "gateway" scaffold. It provides a stable, protected entry point to the 3-phenyl-3-azetidinol core, a conformationally restricted bioisostere of the piperidine ring found in classic dopamine transporter (DAT) inhibitors.

This guide details the application of this compound as a precursor for generating high-affinity DAT/VMAT2 ligands, outlining the synthetic deprotection workflows and subsequent in vitro pharmacological validation protocols required to map the DAT binding site.

Scientific Rationale & Mechanism

The Azetidine Advantage

Traditional CNS ligands often utilize piperidine or pyrrolidine rings (e.g., Haloperidol, Lobelane). However, these 5- and 6-membered rings possess significant conformational flexibility, which can lead to off-target binding (e.g., hERG toxicity).

The azetidine ring in 1-(Diphenylmethyl)-3-phenyl-3-azetidinol offers a distinct advantage:

  • Rigidity: The 4-membered ring constrains the vector relationship between the nitrogen lone pair and the C3-phenyl group.

  • Metabolic Stability: Azetidines are often less susceptible to oxidative metabolism compared to their pyrrolidine counterparts.

  • Lipophilicity Modulation: The azetidine core lowers logP relative to piperidines, potentially improving blood-brain barrier (BBB) penetration properties while maintaining ligand efficiency.

The Role of the Benzhydryl Group

The 1-(diphenylmethyl) (benzhydryl) group serves two roles in this application:

  • Synthetic Protection: It protects the azetidine nitrogen during the construction of the quaternary carbon at position 3, ensuring stability.

  • Sigma-1 Receptor Pharmacophore: In its native form, the benzhydryl moiety confers affinity for Sigma-1 receptors (

    
    R), making the intact molecule a potential probe for chaperone-mediated neuroprotection studies before deprotection.
    

Experimental Workflow: From Scaffold to Lead

The following diagram illustrates the critical pathway for utilizing this compound in a DAT inhibitor discovery program.

G Start 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (Starting Scaffold) Step1 Catalytic Hydrogenolysis (Pd/C, H2, MeOH) Start->Step1 Deprotection Core 3-Phenyl-3-azetidinol (Active Core) Step1->Core Yields Step2 N-Functionalization (Reductive Amination/Alkylation) Core->Step2 Diversification Library N-Substituted Analog Library (Target Specificity) Step2->Library Generates Screen In Vitro Screening (DAT Binding / Uptake) Library->Screen Validation

Figure 1: Strategic workflow for converting the benzhydryl-protected scaffold into a library of bioactive CNS ligands.

Detailed Protocols

Protocol A: Deprotection (Scaffold Activation)

Objective: To remove the benzhydryl protecting group and isolate the free secondary amine (3-phenyl-3-azetidinol) for derivatization.

Reagents:

  • 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Methanol (HPLC Grade)

  • Ammonium Formate (optional, for transfer hydrogenation) or H2 gas.

Procedure:

  • Dissolution: Dissolve 1.0 g of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol in 50 mL of methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere.

  • Hydrogenation:

    • Method A (Parr Shaker): Pressurize to 40-50 psi H2 gas. Shake at room temperature for 6–12 hours.

    • Method B (Transfer): Add 5.0 eq of Ammonium Formate. Reflux for 2 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The residue is the 3-phenyl-3-azetidinol salt.

  • Free Basing: Dissolve residue in water, basify with 1N NaOH to pH 10, and extract with dichloromethane (DCM). Dry over MgSO4 and concentrate to yield the white crystalline solid.

Protocol B: Radioligand Binding Assay (DAT Affinity)

Objective: To determine the binding affinity (


) of the generated azetidine analogs against the Dopamine Transporter.

Materials:

  • Ligand: [³H]WIN 35,428 (Specific activity: ~80 Ci/mmol).

  • Tissue: Rat striatal membranes (rich in DAT).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Step-by-Step:

  • Membrane Prep: Homogenize rat striatum in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 25 µL of test compound (10⁻¹⁰ to 10⁻⁵ M).

    • 25 µL of [³H]WIN 35,428 (Final conc: 2 nM).

    • 200 µL of membrane suspension.

  • Equilibrium: Incubate at 4°C for 2 hours (to minimize uptake and focus on surface binding).

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: Functional [³H]Dopamine Uptake Assay

Objective: To verify if the binding translates to functional inhibition of dopamine reuptake.

Procedure:

  • Synaptosome Prep: Prepare P2 fraction (crude synaptosomes) from rat striatum in 0.32 M sucrose.

  • Pre-incubation: Resuspend synaptosomes in Krebs-Ringer-HEPES buffer containing the test azetidine compound. Incubate for 10 min at 37°C.

  • Uptake Initiation: Add [³H]Dopamine (50 nM final) and incubate for exactly 5 minutes at 37°C.

  • Control: Run parallel tubes at 4°C (non-specific uptake).

  • Termination: Stop reaction by rapid filtration and washing.

  • Data: Specific uptake = (Total uptake at 37°C) - (Non-specific uptake at 4°C).

Data Interpretation & Expected Results

When utilizing the 3-phenyl-3-azetidinol scaffold derived from the starting material, researchers should expect specific Structure-Activity Relationship (SAR) trends.

Table 1: Comparative Potency of Azetidine vs. Piperidine Scaffolds (Representative Data)

Scaffold TypeRing SizeN-SubstituentDAT Binding (

, nM)
Selectivity (DAT/SERT)
Azetidine (Target) 4 Benzyl 24 >50
Azetidine (Target)4Phenethyl45>20
Piperidine (Ref)6Benzyl120>10
Pyrrolidine (Ref)5Benzyl85>15

Note: The azetidine scaffold often yields higher potency due to the optimal vector alignment of the phenyl ring relative to the nitrogen, mimicking the "folded" conformation of dopamine.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store at -20°C. The benzhydryl group provides stability, but the free amine (after deprotection) is sensitive to CO2 (carbamate formation) and should be stored under argon.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Insoluble in water.

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the metabolic stability and conformational advantages of azetidine rings in CNS drugs.

  • Synthesis and Evaluation of Novel Azetidine Analogs as Potent Inhibitors of Vesicular Dopamine Uptake. Bioorganic & Medicinal Chemistry Letters. Details the specific use of 3-phenyl-3-azetidinol derivatives for VMAT2 and DAT inhibition.

  • Inhibition of Dopamine Uptake by Azetidine Derivatives. National Institutes of Health (NIH).[2] Protocols for radioligand binding and functional uptake assays in rat striatal tissue.

  • Sigma Receptor Ligands: Structure-Activity Relationships. Frontiers in Pharmacology. elucidates the role of benzhydryl moieties in Sigma-1 receptor binding affinity.

  • 1-Benzhydrylazetidin-3-ol Hydrochloride Chemical Profile. PubChem. Physical and chemical safety data for the specific reagent.[3]

Sources

Method

Application Note: In-Vitro Cytotoxicity Profiling of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5), also known as 1-Benzhydryl-3-phenylazetidin-3-ol , represents a critical structural scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5), also known as 1-Benzhydryl-3-phenylazetidin-3-ol , represents a critical structural scaffold in medicinal chemistry.[1] It combines a constrained azetidine ring with a lipophilic benzhydryl group and a tertiary alcohol.[1] Structurally, it serves as a precursor or analog for various biological targets, including calcium channel blockers (related to azelnidipine intermediates) and CNS-active agents (monoamine transporter modulators).

Due to its high lipophilicity (Predicted LogP ~3.5–4.[1]0) and specific steric constraints, this compound presents unique challenges in in-vitro assays, particularly regarding solubility precipitation and non-specific protein binding.[1] This application note provides a validated workflow for accurately determining the cytotoxic potential (


) of this compound, ensuring data integrity during preclinical safety profiling.
Key Compound Properties
PropertySpecificationImplication for Assay
Molecular Formula

Moderate Molecular Weight (315.41 g/mol )
Solubility (Water) Negligible (< 1 µg/mL)Requires DMSO carrier; risk of precipitation in media.[1]
Solubility (DMSO) > 20 mg/mLExcellent stock stability.[1]
pKa (Calculated) ~8.5 (Amine)Partially protonated at physiological pH (7.4).[1]
Stability Tertiary AlcoholStable to oxidation; avoid strong acids (risk of dehydration).[1]

Experimental Design Strategy

Cell Line Selection

To provide a comprehensive toxicity profile, a multi-tissue panel is recommended. The choice of cell line dictates the biological relevance of the


 value.[1]
  • HepG2 (Human Liver Carcinoma): Primary Recommendation.[1] As this compound is lipophilic, it will likely undergo hepatic metabolism. HepG2 cells retain some CYP450 activity, allowing detection of potentially toxic metabolites.

  • HEK-293 (Human Embryonic Kidney): Secondary Recommendation.[1] Serves as a robust "general toxicity" model to assess baseline cellular disruption independent of specialized metabolic pathways.[1]

  • SH-SY5Y (Neuroblastoma): Optional. If the azetidine scaffold is being developed for CNS indications (e.g., dopamine reuptake inhibition), this line assesses neuron-specific sensitivity.[1]

Assay Selection: Metabolic vs. Membrane

For this scaffold, a Dual-Readout Strategy is advised to distinguish between cytostasis (growth inhibition) and acute necrosis.[1]

  • Primary Screen: MTT or WST-8 (CCK-8) Assay . Measures mitochondrial dehydrogenase activity.[1]

    • Why: Azetidines can impact mitochondrial function.[1] This assay is sensitive and high-throughput.[1]

  • Secondary Validation: LDH Release Assay . Measures membrane integrity.[1]

    • Why: Lipophilic amines (like benzhydryl derivatives) can act as detergents at high concentrations (

      
      ).[1] LDH confirms if the cell is physically lysed.[1]
      

Detailed Protocol: Dose-Response Viability Assay

Phase 1: Stock Preparation (Critical Step)

Error Source: Inaccurate stock concentration leads to false potency shifts.[1]

  • Weighing: Weigh approximately 3-5 mg of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol into a glass vial (avoid plastic static).

  • Solubilization: Dissolve in 100% sterile DMSO to achieve a 20 mM Master Stock . Vortex for 30 seconds.[1]

    • Visual Check: Ensure no crystals remain.[1] If cloudy, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: Serial Dilution (The "0.5% Rule")

Constraint: Final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid solvent toxicity.[1]

  • Intermediate Plate (96-well, V-bottom):

    • Add 198 µL of culture media (e.g., DMEM + 10% FBS) to columns 2-10.[1]

    • Add 200 µL of 400 µM compound solution (prepared from Master Stock) to column 1.

    • Perform 1:2 or 1:3 serial dilutions across the plate.

  • Transfer: Transfer 10 µL from the Intermediate Plate to the Cell Culture Plate (containing 90 µL cells).

    • Result: Final testing range of 0.1 µM to 100 µM .

Phase 3: Assay Execution (MTT Format)
  • Seeding: Plate cells (HepG2) at 10,000 cells/well in 90 µL media. Incubate 24h for attachment.

  • Treatment: Add 10 µL of diluted compound. Include:

    • Vehicle Control: 0.5% DMSO in media (100% Viability).

    • Positive Control: 10 µM Doxorubicin or 0.1% Triton X-100 (0% Viability).[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL MTT Reagent (5 mg/mL).[1] Incubate 3-4 hours.

    • Aspirate media carefully.[1]

    • Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:


[1]

Interpretation of Results for Azetidine Scaffolds:

  • 
    :  Non-cytotoxic.[1] Safe for early lead progression.[1]
    
  • 
    :  Moderate toxicity.[1] Acceptable for CNS drugs if the Therapeutic Index (TI) > 10.[1]
    
  • 
    :  High cytotoxicity.[1] Indicates potential "frequent hitter" behavior or membrane disruption.[1] Check for precipitation in the well (microscopy).
    

Workflow Visualization

The following diagram outlines the logical flow for screening 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, incorporating decision gates for solubility and mechanism of action.

CytotoxicityWorkflow Start Compound: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5) SolubilityCheck Solubility Check (DMSO) Start->SolubilityCheck StockPrep Prepare 20mM Stock (100% DMSO) SolubilityCheck->StockPrep Clear Solution Dilution Serial Dilution (Max 0.5% DMSO Final) StockPrep->Dilution CellSeeding Cell Seeding (HepG2 / HEK293) Dilution->CellSeeding Incubation 48h Incubation CellSeeding->Incubation AssayRead MTT / CCK-8 Assay Incubation->AssayRead DataAnalysis Calculate IC50 AssayRead->DataAnalysis DecisionGate IC50 Value? DataAnalysis->DecisionGate Safe > 100 µM (Non-Toxic) DecisionGate->Safe Moderate 10 - 100 µM (Evaluate TI) DecisionGate->Moderate Toxic < 10 µM (Flag for Redesign) DecisionGate->Toxic Mechanistic Secondary Screen: LDH Release / Apoptosis Moderate->Mechanistic Toxic->Mechanistic Investigate Mechanism

Caption: Decision tree for cytotoxicity profiling of lipophilic azetidine intermediates.

References

  • PubChem Database. Compound Summary: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5).[1] National Library of Medicine.[1]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [1]

  • Sigma-Aldrich. Product Specification: 1-Benzhydryl-3-phenylazetidin-3-ol.[1][2] (Note: Verify regional availability).

  • Stockert, J. C., et al. (2012). Assays for viability: a review.[1] Acta Histochemica.[1]

Sources

Application

Application Note: High-Sensitivity HPLC Analysis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol via Pre-Column Derivatization

Executive Summary This application note details a robust protocol for the trace-level determination of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol , a sterically hindered tertiary alcohol and potential pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the trace-level determination of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol , a sterically hindered tertiary alcohol and potential pharmaceutical intermediate.[1] Due to the steric bulk of the diphenylmethyl (benzhydryl) group at the N-1 position and the phenyl ring at the C-3 position, direct analysis often suffers from poor peak shape and insufficient sensitivity in complex matrices.

We present a pre-column derivatization strategy using 3,5-Dinitrobenzoyl chloride (DNBC) catalyzed by 4-Dimethylaminopyridine (DMAP) .[1] This method converts the hindered tertiary alcohol into a highly UV-active ester, enhancing detection limits by approximately 50-fold compared to direct analysis and shifting retention time to a region free from matrix interference.[1]

Introduction & Chemical Context

The target analyte, 1-(Diphenylmethyl)-3-phenyl-3-azetidinol , contains a tertiary hydroxyl group within a strained azetidine ring.[1] While the molecule possesses intrinsic chromophores (three phenyl rings), its extinction coefficient is often insufficient for quantifying trace impurities (e.g., <0.05%) in drug substances or biological media.

The Challenge: Steric Hindrance & Reactivity Unlike the secondary alcohol intermediate used in Azelnidipine synthesis (1-benzhydryl-3-azetidinol), the presence of a phenyl group at the C-3 position makes this analyte a tertiary alcohol . Tertiary alcohols are notoriously difficult to derivatize due to:

  • Steric Hindrance: The nucleophilic attack on the acyl chloride is blocked by the surrounding bulky groups.[1]

  • Elimination Risk: Under acidic conditions or excessive heat, tertiary alcohols in strained rings are prone to dehydration (elimination), destroying the analyte.

The Solution: Nucleophilic Catalysis To overcome this, we utilize DMAP , a "super-nucleophilic" catalyst. DMAP reacts with DNBC to form a highly reactive N-acylpyridinium intermediate, which transfers the acyl group to the hindered alcohol thousands of times faster than uncatalyzed pyridine.

Derivatization Chemistry & Mechanism[1]

The reaction utilizes 3,5-Dinitrobenzoyl chloride (DNBC) as the tagging agent. The dinitrobenzoyl moiety adds two nitro groups and an additional phenyl ring, creating a derivative with strong UV absorbance at 254 nm and 280 nm .

Reaction Pathway:

  • Activation: DMAP attacks DNBC to form the reactive acyl-pyridinium salt.[1]

  • Esterification: The tertiary alcohol attacks the activated intermediate.[1]

  • Quenching: Excess reagent is hydrolyzed with water/methanol to prevent column damage.[1]

ReactionMechanism Reagent 3,5-Dinitrobenzoyl Chloride (DNBC) Intermediate Reactive N-Acylpyridinium Complex Reagent->Intermediate Activation Catalyst DMAP (Catalyst) Catalyst->Intermediate Product Derivatized Ester (UV Active) Intermediate->Product Nucleophilic Attack (Fast) Byproduct HCl (Neutralized by Pyridine) Intermediate->Byproduct Analyte 1-(Diphenylmethyl)- 3-phenyl-3-azetidinol Analyte->Product

Figure 1: DMAP-catalyzed esterification mechanism for sterically hindered alcohols.

Materials & Equipment
CategoryItemSpecification
Reagents 3,5-Dinitrobenzoyl chloride (DNBC)≥99.0% (Sigma-Aldrich)
4-Dimethylaminopyridine (DMAP)≥99% (Catalyst)
PyridineAnhydrous, stored over KOH
Acetonitrile (ACN)HPLC Grade
Analyte 1-(Diphenylmethyl)-3-phenyl-3-azetidinolReference Standard
Equipment HPLC SystemAgilent 1260/Waters Alliance or equiv.[1]
Reaction Vials2 mL amber glass with PTFE caps
Heating BlockCapable of 60°C ± 1°C
Experimental Protocol
5.1 Reagent Preparation
  • Reagent A (Derivatizing Solution): Dissolve 50 mg of DNBC in 5 mL of anhydrous pyridine. Prepare fresh daily.

  • Reagent B (Catalyst Solution): Dissolve 10 mg of DMAP in 10 mL of anhydrous pyridine.

  • Quenching Solution: 50:50 (v/v) Water:Acetonitrile.[1]

5.2 Sample Preparation
  • Weigh approximately 10 mg of the sample (or equivalent for trace analysis) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dry Acetonitrile .

  • Note: Avoid using alcohols (MeOH/EtOH) as solvents, as they will compete for the reagent.

5.3 Derivatization Procedure
  • Pipette 200 µL of Sample Solution into a reaction vial.

  • Add 200 µL of Reagent A (DNBC).[1]

  • Add 50 µL of Reagent B (DMAP Catalyst).[1]

  • Cap tightly and vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes. (Heat is required to overcome the steric hindrance at C-3).

  • Cool to room temperature.

  • Add 500 µL of Quenching Solution. Vortex and let stand for 5 minutes (hydrolyzes excess DNBC to Dinitrobenzoic acid).

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.[1]

Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_finish Post-Processing S1 Dissolve Sample (in ACN) S2 Add DNBC + Pyridine S1->S2 S3 Add DMAP Catalyst S2->S3 R1 Heat @ 60°C (30 mins) S3->R1 R2 Cool to RT R1->R2 F1 Quench (Water/ACN) R2->F1 F2 Filter (0.22 µm) F1->F2 F3 HPLC Injection F2->F3

Figure 2: Step-by-step derivatization workflow.

HPLC Method Parameters

This method uses a reversed-phase gradient to separate the derivatized analyte from the hydrolyzed reagent (Dinitrobenzoic acid) and the solvent front.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV @ 254 nm (Primary), 280 nm (Secondary)

Gradient Table:

Time (min) % A % B Description
0.0 60 40 Initial Hold
2.0 60 40 Isocratic
15.0 10 90 Linear Gradient
20.0 10 90 Wash
20.1 60 40 Re-equilibration

| 25.0 | 60 | 40 | End |[1]

Expected Retention:

  • Reagent Peak (Acid form): ~3.5 - 4.5 min (Early eluting)[1]

  • Derivatized Analyte: ~12.5 min (Late eluting due to increased hydrophobicity)

Validation & Troubleshooting (Self-Validating Systems)

To ensure data integrity, every run must include the following controls:

7.1 System Suitability Criteria
  • Reagent Blank: Run a blank derivatization (ACN only). A large peak at ~4 min (Reagent Acid) should appear.[1] Absence of analyte peak at ~12.5 min confirms no contamination.

  • Resolution: Resolution between the Reagent Acid peak and any impurity peaks must be > 2.0.[1]

  • Tailing Factor: The derivatized analyte should have a tailing factor (T) < 1.[1]5. (The ester masks the hydroxyl, improving peak shape compared to the free alcohol).

7.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Small Peak Moisture in PyridinePyridine must be strictly anhydrous.[1] Water kills the acyl chloride.[1]
No Reaction Missing CatalystEnsure DMAP is added. Tertiary alcohols will NOT react with DNBC alone.[1]
Extra Peaks Alcohol in SolventEnsure sample was dissolved in ACN, not Methanol or Ethanol.
Precipitate in Vial Pyridinium SaltsNormal.[1] Filter before injection.[1] Do not inject cloudy solution.
References
  • General Derivatization of Alcohols

    • Sigma-Aldrich Technical Bulletin, "Derivatization Reagents for HPLC."[1]

  • Synthesis of Azetidinol Intermediates

    • Chemical & Pharmaceutical Bulletin, "Synthesis and Calcium Channel Blocking Activity of Azelnidipine Derivatives."[1] (Context for azetidinol scaffold properties).

  • Catalysis Mechanism (DMAP)

    • Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[1] Angew.[1][2] Chem. Int. Ed.

  • HPLC Method Validation

    • ICH Harmonised Tripartite Guideline Q2(R1), "Validation of Analytical Procedures."[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Synthesis

Executive Summary: The "Yield Trap" in Azetidinone Chemistry Synthesizing 1-(diphenylmethyl)-3-phenyl-3-azetidinol (often an intermediate for CCR5 antagonists or CNS agents) typically involves the nucleophilic addition o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Trap" in Azetidinone Chemistry

Synthesizing 1-(diphenylmethyl)-3-phenyl-3-azetidinol (often an intermediate for CCR5 antagonists or CNS agents) typically involves the nucleophilic addition of a phenyl metalloid to 1-(diphenylmethyl)azetidin-3-one .[1][2][3]

If you are experiencing yields consistently below 30-40% , you are likely falling into one of three specific traps inherent to strained heterocycles:

  • Enolization vs. Addition: The basicity of the Grignard reagent triggers deprotonation rather than nucleophilic attack.[3]

  • Ketone Instability: The starting azetidinone hydrates or polymerizes before reaction.[2][3]

  • Ring Fragmentation: The azetidine ring opens during acidic workup.[2][3]

This guide provides a root-cause analysis and a self-validating protocol to correct these issues.

Module 1: The Reagent & Substrate Audit

Before altering reaction conditions, validate your inputs. Azetidinones are chemically fragile; "standard" purity checks are often insufficient.[2][3]

Q1: My starting ketone (1-benzhydrylazetidin-3-one) looks pure by TLC, but the reaction fails. Why?

Diagnosis: Hydration. The strained carbonyl in azetidinone is highly electrophilic and hygroscopic.[3] It readily forms the gem-diol (hydrate) upon exposure to atmospheric moisture.[1][2][3]

  • The Problem: Grignard reagents (PhMgBr) react with the hydrate's hydroxyl groups (acting as a base) rather than the carbonyl carbon.[1] This consumes 2 equivalents of reagent without forming the product.[3]

  • The Fix:

    • Do not store the ketone. Ideally, prepare it via Swern or Parikh-Doering oxidation of the corresponding alcohol and use it immediately (telescoped process).[1]

    • Drying: If stored, dissolve in dry Toluene and azeotrope off water under vacuum immediately before use.[1]

Q2: I am using 2.0 equivalents of PhMgBr. Is that enough?

Diagnosis: Stoichiometric insufficiency due to titer decay. Commercial PhMgBr titers degrade over time.[2][3] Furthermore, if your ketone is slightly wet (see Q1), you are losing reagent.[1]

  • Protocol: Titrate your Grignard reagent using Knochel’s method (Iodine/LiCl) or salicylaldehyde phenylhydrazone before every batch.[1][2]

  • Recommendation: Use 3.0 equivalents if using standard PhMgBr to account for adventitious moisture and surface oxides.[2][3]

Module 2: The Reaction Logic (Enolization vs. Addition)

This is the most common cause of "missing mass" where starting material is recovered unchanged.[3]

Q3: I recover a large amount of starting ketone after workup. Did the reaction not start?

Diagnosis: Enolization (The "Proton Shuffle"). The


-protons adjacent to the carbonyl in the azetidine ring are acidic.[1][2] Phenylmagnesium bromide is a strong base.[2][3]
  • Mechanism: Instead of attacking the Carbonyl (C=O), the PhMgBr abstracts a proton.[1] This forms an Magnesium Enolate .[2][3]

  • Outcome: Upon aqueous workup, the enolate is simply protonated back to the starting ketone.[4]

  • The Solution: Transmetallation with Cerium (III) Chloride (The Imamoto Method). [1]

    • Organocerium reagents are more nucleophilic and less basic than Grignards.[2][3] They preferentially attack the carbonyl.[3]

Protocol: The Organocerium "Fix" (High Yield Variant)

Use this protocol if standard Grignard yields are <50%.[1]

  • Dry the Salt: Heat anhydrous

    
     (powder) at 140°C under high vacuum for 2 hours. (Crucial: It must be white, not yellow).
    
  • Slurry Formation: Cool to 0°C. Add dry THF. Stir for 2 hours to form a milky suspension.

  • Transmetallation: Add

    
     (or 
    
    
    
    ) to the slurry at 0°C. Stir for 30 mins. The reagent is now
    
    
    .[1][2]
  • Addition: Cool to -78°C . Add the ketone (dissolved in THF) slowly.

  • Result: This suppresses enolization, typically boosting yields to >85% .[2][3][5]

Module 3: Workup & Isolation (Preventing Ring Opening)

Q4: My crude NMR shows complex aliphatic signals and loss of the aromatic protecting group. What happened?

Diagnosis: Acid-Catalyzed Ring Opening. Azetidines possess significant ring strain (~26 kcal/mol).[1][2][3] Strong acids (HCl,


) used to quench the Grignard will protonate the nitrogen, activating the ring for nucleophilic attack (by water or bromide), leading to ring opening.[1]
Correct Workup Procedure
  • Quench: Use Saturated Aqueous Ammonium Chloride (

    
    )  or Rochelle’s Salt  (Sodium Potassium Tartrate).[1] Never use HCl.
    
  • pH Control: Keep the aqueous phase pH > 6.

  • Emulsion Breaking: If using the Cerium method, the quench will form a sticky precipitate. Use a pad of Celite to filter the biphasic mixture before separation.[3]

Visual Troubleshooting Guide

The following diagrams illustrate the mechanistic pathways and the decision logic for troubleshooting.

Figure 1: Reaction Pathways & The Enolization Trap

ReactionPathways Start 1-Benzhydrylazetidin-3-one (Ketone) Reagent Reagent Choice Start->Reagent Enolate Mg-Enolate Intermediate (Dead End) Reagent->Enolate Standard PhMgBr (High Basicity) CeComplex Ce-Complex Intermediate (Nucleophilic) Reagent->CeComplex PhMgBr + CeCl3 (High Nucleophilicity) Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Aqueous Workup Product 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (Target) CeComplex->Product Selective Addition

Caption: Figure 1. Mechanism of yield loss.[3][6] Standard Grignards act as bases (Red Path), leading to recovered starting material.[1][4] Organocerium reagents force nucleophilic addition (Green Path).[1][2]

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Problem: Low Yield (<40%) CheckSM Analyze Crude NMR: Is Starting Ketone Present? Start->CheckSM YesSM Yes, SM Recovered CheckSM->YesSM NoSM No, Complex Mixture CheckSM->NoSM Enolization Issue: Enolization YesSM->Enolization RingOpen Issue: Ring Opening or Decomposition NoSM->RingOpen Action1 Action: Switch to CeCl3/PhLi Protocol Enolization->Action1 CheckQuench Check Quench Method RingOpen->CheckQuench Action2 Action: Use NH4Cl (Avoid HCl) CheckQuench->Action2 If Acidic Action3 Action: Dry Ketone (Remove Hydrate) CheckQuench->Action3 If Neutral

Caption: Figure 2.[1][2][3] Step-by-step logic to identify if the failure is due to basicity (Enolization) or instability (Ring Opening/Hydration).

Summary Data: Reaction Conditions Comparison

VariableStandard GrignardOptimized Organocerium Impact on Yield
Reagent

(2.0 eq)

(2.0 eq) +

(2.5 eq)
Critical
Temperature 0°C to RT-78°C to 0°CHigh
Solvent Ether or THFTHF (Anhydrous)Medium
Quench Dilute HClSat.[1][2][3]

or Rochelle's Salt
Critical
Typical Yield 15 - 40%80 - 95%

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] [1][2]

    • Grounding: Establishes the organocerium protocol for suppressing enoliz
  • Anderson, A. G., & Lok, R. "Synthesis of 1-substituted 3-azetidinols."[2][3] The Journal of Organic Chemistry, vol. 37, no. 24, 1972, pp. 3953–3955.[1] [1][2]

    • Grounding: Foundational text on azetidinol synthesis and ring stability.[2][3]

  • PubChem Compound Summary. "1-(Diphenylmethyl)azetidin-3-one."[1][2][3] National Center for Biotechnology Information.[2][3] [1][2]

    • Grounding: Verification of chemical structure and physical properties (instability/storage).[1][2][6]

  • Daiichi Sankyo Co., Ltd. "Process for production of azetidin-3-ol derivatives." European Patent EP1961750A1, 2008.[1]

    • Grounding: Industrial scale-up considerations and work-up protocols for benzhydryl-azetidines.

Sources

Optimization

Optimizing reaction conditions for azetidinone synthesis

Technical Support Center: Azetidinone ( -Lactam) Synthesis Optimization Introduction: The -Lactam Challenge Welcome to the Technical Support Center. You are likely here because the synthesis of the azetidinone ring—the p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidinone ( -Lactam) Synthesis Optimization

Introduction: The -Lactam Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of the azetidinone ring—the pharmacophore defining penicillins, cephalosporins, and monobactams—is deceivingly complex. While the bond disconnections look simple on paper, the high ring strain (~25 kcal/mol) and the delicate balance between cyclization and polymerization require precise control of reaction kinetics and thermodynamics.

This guide moves beyond basic recipes. It provides a causal analysis of why reactions fail and how to engineer conditions for specific stereochemical outcomes (cis/trans).

Tier 1: The Staudinger Ketene-Imine Cycloaddition

The industry standard for library synthesis, yet prone to dimerization issues.

The Mechanism & Critical Control Points

The Staudinger synthesis is not a concerted [2+2] cycloaddition (which is thermally forbidden) but a stepwise process involving a zwitterionic intermediate.[1][2] Success depends on the rate of ketene generation vs. nucleophilic attack by the imine.

Workflow Diagram: Staudinger Reaction Pathway

The following diagram illustrates the critical intermediates and the divergence point for stereochemistry.

StaudingerMechanism AcidChloride Acid Chloride (Precursor) Ketene Ketene (In-Situ Generated) AcidChloride->Ketene Elimination (-HCl) Base Tertiary Amine (Base) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Dimer Ketene Dimer (Side Product) Ketene->Dimer Excess conc. Imine Imine (Schiff Base) Imine->Zwitterion Cis Cis-β-Lactam (Kinetic Product) Zwitterion->Cis Fast Ring Closure (Electron Donating Ketene) Trans Trans-β-Lactam (Thermodynamic Product) Zwitterion->Trans Isomerization -> Closure (Electron Withdrawing Ketene)

Figure 1: The Staudinger pathway.[3] Note that ketene dimerization (red dashed node) is the primary cause of low yields.

Troubleshooting Protocol 1.0: Low Yields & No Reaction

Symptom: The starting imine remains unconsumed, or you isolate a complex mixture of "gunk" (ketene dimers).

VariableRecommendationScientific Rationale
Order of Addition Add Acid Chloride to Base/Imine (Slowly)Adding base to the acid chloride generates a high concentration of ketene immediately, favoring dimerization. Slow addition keeps ketene concentration low, favoring the reaction with the imine [1].
Temperature -78°C to -20°C Low temperatures suppress the dimerization rate constant (

) more significantly than the cycloaddition rate constant (

).
Base Selection Hunig’s Base (

)
Sterically hindered bases prevent nucleophilic attack on the acid chloride itself (acyl ammonium formation) and reduce side reactions compared to Triethylamine (TEA).
Solvent Anhydrous DCM or Toluene Strictly anhydrous conditions are non-negotiable. Water hydrolyzes the acid chloride/ketene immediately.

Tier 2: Stereochemical Engineering (Cis vs. Trans)

Controlling the diastereoselectivity is the most common request from medicinal chemists.

The Torquoelectronic Model

Stereoselectivity is governed by the lifetime of the zwitterionic intermediate.

  • Cis-Selective: If ring closure is faster than C=N bond rotation.

  • Trans-Selective: If the zwitterion is stabilized long enough to isomerize to the thermodynamically stable conformer before closing.

Optimization Matrix: Selectivity Drivers
Desired IsomerElectronic Configuration RequiredExperimental Tweak
CIS (

-Lactam)
Electron-Donating (Ketene) / Electron-Withdrawing (Imine) Use Bose-Evans conditions. Use polar solvents (DCM) to stabilize the transition state, accelerating direct closure [2].
TRANS (

-Lactam)
Electron-Withdrawing (Ketene) / Electron-Donating (Imine) Increase temperature (reflux in Toluene). This promotes isomerization of the zwitterion to the trans geometry before ring closure [3].

Standard Protocol for Trans-Selectivity:

  • Dissolve Imine (1.0 equiv) and TEA (3.0 equiv) in Toluene.

  • Heat to reflux.

  • Add Acid Chloride (1.2 equiv) dropwise over 30 mins.

  • Why? High heat promotes thermodynamic equilibration to the trans isomer.

Tier 3: The Kinugasa Reaction (Copper Catalysis)

Use this when Staudinger fails, particularly for chiral synthesis from alkynes.

Concept: This reaction couples a terminal alkyne with a nitrone using a Copper(I) catalyst.[4][5][6][7] Recent Insight: It is not a simple [2+2].[5][6] It proceeds via a cascade: (3+2) cycloaddition


 rearrangement to a ketenyl-copper intermediate 

intramolecular capture by the amine [4].
Troubleshooting The Kinugasa Reaction

Q: My reaction stalls after 50% conversion.

  • Diagnosis: Catalyst deactivation or oxidation of the alkyne (Glaser coupling).

  • Fix:

    • Degas solvents thoroughly. Cu(I) is easily oxidized to inactive Cu(II) in air.

    • Ligand Choice: Use P,N-ligands or Bis-oxazolines . These stabilize the Cu(I) species and prevent disproportionation.

    • Base: Switch from TEA to

      
        or 
      
      
      
      in MeCN. Inorganic bases often provide cleaner profiles for this specific cascade [5].

Tier 4: Post-Synthetic Stability & Isolation

Critical Warning:


-Lactams are highly susceptible to hydrolysis, especially those with electron-withdrawing groups on the nitrogen.
Stability Decision Tree

Stability Start Workup Phase CheckPH Check Aqueous pH Start->CheckPH HighPH pH > 8 (Basic) CheckPH->HighPH LowPH pH < 3 (Acidic) CheckPH->LowPH IdealPH pH 4.5 - 6.5 CheckPH->IdealPH Result1 Ring Opening (Hydrolysis to Beta-Amino Acid) HighPH->Result1 Nucleophilic Attack by OH- Result2 N-Protonation & Activation LowPH->Result2 Acid Catalyzed Hydrolysis Safe Stable Isolation IdealPH->Safe

Figure 2: pH stability window for azetidinones. Deviation leads to rapid degradation.

Best Practice:

  • Quench reactions with saturated

    
      (mildly acidic buffer) or Phosphate Buffer (pH 6) .
    
  • Never use methanol or ethanol during quenching/column chromatography if the ring is activated; the alkoxide will open the ring to form the ester [6].

FAQ: Rapid Fire Troubleshooting

Q: I’m getting a


-amino acid instead of the lactam. 
A:  Your ring opened. This usually happens during the workup. If you used NaOH or NaHCO3, the pH was likely too high. Switch to a buffered quench (pH 6) and avoid prolonged exposure to silica gel (which can be acidic).

Q: Can I use microwave irradiation for the Staudinger reaction? A: Yes, but be careful. Microwaves accelerate the reaction but often degrade stereoselectivity (leading to 50:50 cis/trans mixtures) because the thermal energy overcomes the rotational barrier of the zwitterion too quickly [3].

Q: My imine is unstable. What do I do? A: Switch to the Kinugasa Reaction . It avoids the isolation of sensitive imines by using nitrones (which are generally more stable) and alkynes.

References

  • Staudinger Synthesis Mechanism & Optimization. Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of

    
    -Lactams: Recent Examples. Royal Society of Chemistry (RSC), Org. Biomol. Chem., 2023.
    [Link][3][6][7][8][9][10][11][12][13][14]
    
  • Synthesis of

    
    -Lactams: Microwave and Stereoselectivity. Encyclopedia.pub, 2020.
    [Link]
    
  • Mechanism of the Kinugasa Reaction Revisited. Journal of the American Chemical Society, 2018. [Link][4]

  • Copper(I)-Catalyzed Asymmetric Interrupted Kinugasa Reaction. PubMed, 2021. [Link]

  • Stability of

    
    -Lactam Antibiotics. National Institutes of Health (NIH), PMC.
    [Link]
    

Sources

Troubleshooting

Side product formation in 1-(Diphenylmethyl)-3-phenyl-3-azetidinol reactions

The following technical guide addresses the specific challenges regarding side product formation in the synthesis and handling of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenylazetidin-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges regarding side product formation in the synthesis and handling of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenylazetidin-3-ol ).

This content is structured as a Tier-2/Tier-3 Technical Support resource, designed for process chemists and medicinal scientists.

Executive Summary

1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a critical intermediate in the synthesis of CNS-active azetidine derivatives. Its structural core combines a strained four-membered nitrogen heterocycle with a tertiary benzylic alcohol. This unique geometry creates a "tug-of-war" between ring strain relief (ring opening) and carbocation stability (dehydration/substitution), leading to a complex impurity profile.

This guide isolates the three primary failure modes: Acid-Catalyzed Ring Opening , Grignard-Related Impurities , and Dehydration-Induced Degradation .

Module 1: The "Broken Cycle" (Ring Opening)

Symptom: LC-MS shows a dominant peak with mass [M+18] (hydrolysis) or [M+36/38] (if HCl is used), and NMR shows loss of the characteristic azetidine doublets (approx.


 3.5–4.5 ppm).
Root Cause Analysis

The azetidine ring possesses significant angle strain (~26 kcal/mol). The C3 position contains a tertiary alcohol stabilized by a phenyl group. Under acidic conditions, the hydroxyl group protonates, leaving a tertiary carbocation that is highly susceptible to nucleophilic attack. Unlike typical tertiary alcohols, the strain of the adjacent ring encourages bond cleavage at the C2 or C4 position rather than simple substitution.

Diagnostic Pathway (DOT Visualization)

The following diagram illustrates the mechanism where acidic conditions trigger the ring-opening cascade.

RingOpening Start 1-Benzhydryl-3-phenyl-3-azetidinol Inter Protonated Intermediate (Unstable) Start->Inter Protonation Acid + H+ (Acidic Workup) Acid->Inter PathA Path A: Nucleophilic Attack (H2O) Inter->PathA Hydrolysis PathB Path B: Nucleophilic Attack (Cl-) Inter->PathB HCl Workup ProdA Impurity A: Amino-Diol Chain PathA->ProdA Ring Cleavage ProdB Impurity B: Chlorinated Acyclic Amine PathB->ProdB Ring Cleavage

Caption: Figure 1. Acid-catalyzed ring-opening pathways leading to acyclic impurities.

Troubleshooting Protocol
  • Issue: High levels of acyclic amino-alcohol impurities.

  • Correction:

    • pH Control: Avoid dropping pH below 4.0 during quenching. The tertiary benzylic carbocation forms easily.

    • Buffer Selection: Use Ammonium Chloride (

      
      ) rather than dilute HCl for Grignard quenching.
      
    • Temperature: Perform quenching at <0°C. The activation energy for ring opening is significantly lowered by the ring strain.

Module 2: Grignard Reaction Artifacts

Symptom: Presence of non-polar impurities or starting material persistence despite excess reagent.

Technical Context

The synthesis typically involves the addition of Phenylmagnesium Bromide (PhMgBr) to 1-(diphenylmethyl)-3-azetidinone. This reaction is sensitive to moisture (quenching the Grignard) and "Wurtz-type" coupling.

Impurity Profile Table[1]
Impurity NameRetention Time (Relative)OriginMitigation Strategy
Biphenyl 1.25 (Late eluting)Homocoupling of PhMgBr (radical mechanism).Reduce reaction temp; use fresh Mg turnings; minimize halide concentration.
Unreacted Ketone 0.85 (Early eluting)Enolization of the ketone by Grignard (acting as base, not nucleophile).Add Cerium(III) Chloride (

) to promote nucleophilic addition over enolization (Luche reduction conditions).
Benzophenone 1.10Oxidative cleavage of the diphenylmethyl group (rare, but seen in oxidative workups).Avoid strong oxidants; check solvent peroxide levels (THF).
FAQ: Why is the ketone persisting even with 3.0 eq of Grignard?

Answer: The azetidinone carbonyl is sterically hindered by the bulky N-benzhydryl group. Furthermore, the basicity of the Grignard reagent can deprotonate the alpha-protons (C2/C4) of the ketone, forming an enolate. This enolate is stable until quench, where it reverts to the starting ketone. Solution: Switch to Organolithium (PhLi) at -78°C or use


 additives  to increase the electrophilicity of the carbonyl carbon and suppress basicity.

Module 3: Dehydration & Elimination Risks

Symptom: Appearance of olefinic protons in NMR or polymerization.

Mechanism

Attempting to functionalize the tertiary alcohol (e.g., mesylation for substitution) often leads to dehydration. However, forming a double bond within the 4-membered ring (an azetine ) introduces immense strain.

  • Outcome: The molecule prefers to undergo fragmentation or ring-opening elimination rather than forming a stable internal double bond.

Workflow: Preventing Elimination

The following decision tree helps select the correct reagents to avoid elimination products.

DehydrationPrevention Start Goal: Derivatize 3-OH Group Check1 Is the target a Halide (Cl/Br)? Start->Check1 Check2 Is the target a Leaving Group (OMs/OTs)? Start->Check2 Risk HIGH RISK: SOCl2/PBr3 causes Acidic Ring Opening Check1->Risk Yes (Traditional) Sol1 Use Appel Reaction (PPh3 + CBr4) Neutral conditions Check1->Sol1 Recommended Risk2 Risk: E1cB Elimination to Acyclic Enamine Check2->Risk2 Yes Sol2 Use Sulfonyldiimidazole (Avoids Pyridine/Et3N salts) Risk2->Sol2 Mitigation

Caption: Figure 2. Decision logic for functionalizing the 3-OH group while minimizing elimination.

References

  • Synthesis of Azetidine Derivatives.World Intellectual Property Organization (WO/2000/063168).

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.ResearchGate (Snippet/Abstract). Discusses impurity minimization and scale-up challenges for the benzhydryl azetidine scaffold.

  • Acid Catalyzed Epoxide/Ring Openings.Chemistry LibreTexts. Provides the foundational mechanistic understanding of strain-release ring opening in small heterocycles under acidic conditions.

  • 1-(Diphenylmethyl)-3-hydroxyazetidinium Chloride.PubChem Compound Summary. Provides physical property data and safety hazards (H315, H319) relevant to handling the hydrochloride salt.

Optimization

Improving solubility of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol in aqueous solutions

Status: Operational Role: Senior Application Scientist Subject: Solubility Enhancement Protocols for High-Lipophilicity Azetidines Compound Class: Sterically Hindered Tertiary Amines / Lipophilic Alcohols[1][2][3][4] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Solubility Enhancement Protocols for High-Lipophilicity Azetidines Compound Class: Sterically Hindered Tertiary Amines / Lipophilic Alcohols[1][2][3][4]

Executive Summary & Chemical Profile[1][2][3][4][5]

The Challenge: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol presents a classic "brick dust" profile.[1][2][3][4] Its structure features a basic azetidine nitrogen buried between three bulky hydrophobic phenyl rings (two in the benzhydryl group, one at the C3 position).[4] While the C3-hydroxyl group offers a hydrogen bond donor, the molecule's high lipophilicity (Predicted LogP > 3.[1][2][3][4]5) and rigid crystal lattice render it practically insoluble in neutral aqueous media.[2][3][4]

The Solution Architecture: To achieve stable aqueous solubility, we must disrupt the crystal lattice energy and mask the hydrophobic domains.[3][4] This guide prioritizes three validated workflows: pH-Dependent Ionization (Salt Formation) , Cosolvent/Surfactant Systems , and Inclusion Complexation .[1][4]

Physicochemical Snapshot
PropertyValue (Approx/Predicted)Implication
Molecular Weight ~315.4 g/mol Moderate size, suitable for CD complexation.[1][2][3][4]
LogP > 3.5Highly lipophilic; requires surfactants or organic cosolvents.[1][2][3][4]
pKa (Azetidine N) ~8.5 – 9.5Critical Control Point: Soluble only at pH < 5.[1][2][3][4]0.
H-Bond Donors 1 (Tertiary -OH)Potential for intramolecular bonding, reducing solubility.[1][2][3][4]

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the best solubilization method for your specific application.

SolubilityDecisionTree Start Start: Define Application Route Intended Route / Assay? Start->Route IV_Inj Parenteral (IV/IP) or High Conc. Stock Route->IV_Inj Oral Oral Gavage / Solid Dosage Route->Oral CellAssay In Vitro / Cell Culture Route->CellAssay Method1 Protocol A: Salt Formation (Mesylate/Tartrate) + pH Control IV_Inj->Method1 High Stability Method3 Protocol C: Cyclodextrin Complexation (HP-β-CD) IV_Inj->Method3 Low Toxicity Oral->Method1 Solid State Method2 Protocol B: Cosolvent System (PEG 400 / PG / Ethanol) Oral->Method2 Liquid Formulation CellAssay->Method3 If DMSO toxic Method4 Protocol D: DMSO Stock -> Media Dilution (Risk: Precipitation) CellAssay->Method4 Standard

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on downstream application.

Protocol A: pH-Dependent Ionization (Salt Formation)[1][2][3][4]

Mechanism: The azetidine nitrogen is a basic center.[2][3][4] By lowering the pH below its pKa (likely < 6.0), you protonate the nitrogen, introducing a positive charge that drastically increases hydration enthalpy.[4]

Best For: High-concentration stock solutions (>10 mg/mL) and animal dosing.[1][2][3][4]

Recommended Counter-ions
  • Methanesulfonate (Mesylate): High success rate with azetidines; breaks crystal lattice effectively.[2][3][4]

  • Tartrate/Citrate: Good for biological compatibility; multivalent anions may bridge molecules (risk of gelation), so use 1:1 molar ratio carefully.[2][3][4]

  • Hydrochloride (HCl): Standard, but can lead to the "common ion effect" in saline (NaCl) buffers, causing precipitation.[3][4]

Step-by-Step Workflow
  • Calculate Molar Equivalents: Determine the moles of your free base.

  • Dissolution: Dissolve the free base in a minimal volume of volatile organic solvent (e.g., Ethanol or Acetone).[2][3][4]

  • Acid Addition: Add 1.05 molar equivalents of Methanesulfonic acid (or 1N HCl) dropwise while stirring.

  • Evaporation/Precipitation: Evaporate the solvent to recover the salt OR dilute slowly with water while monitoring pH.[2][3][4]

  • Final pH Adjustment: Ensure the final aqueous solution pH is maintained between 4.0 and 5.0.

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Critical Warning: Do not neutralize the solution (pH > 7) during dilution. The free base will precipitate immediately ("crashing out").[2][4]

Protocol B: Cosolvent & Surfactant Systems[1][4]

Mechanism: Reduces the dielectric constant of water and provides amphiphilic interfaces to house the hydrophobic phenyl rings.[3][4]

Best For: IV bolus or oral liquid formulations where low pH is not tolerated.[2][3][4]

The "Golden Triangle" Formulation

For a target concentration of 1–5 mg/mL:

ComponentRoleConcentration (% v/v)
PEG 400 Primary Cosolvent20% – 40%
Ethanol Viscosity Reducer / Penetrant5% – 10%
Tween 80 (Polysorbate 80) Surfactant (Micelle former)1% – 5%
Water / Saline Bulk Vehicleq.s. to 100%
Preparation Procedure
  • Weigh the compound into a glass vial.

  • Add Ethanol and PEG 400. Vortex/Sonicate until completely dissolved (clear solution).[1][2][3][4]

  • Add Tween 80 and mix gently (avoid foaming).

  • Slowly add Water/Saline dropwise while vortexing.

    • Troubleshooting: If cloudiness appears, stop water addition.[2][3][4] Add more PEG 400 or sonicate.[2][3][4]

Protocol C: Cyclodextrin Complexation (The "Trojan Horse")

Mechanism: The bulky diphenylmethyl and phenyl groups fit into the hydrophobic cavity of Beta-Cyclodextrins, shielding them from water while the CD's outer shell remains hydrophilic.[1]

Best For: Reducing toxicity, improving bioavailability, and preventing precipitation upon injection.[1][4]

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Why:[1][2][3][4][5] Native β-CD has low solubility and renal toxicity risks.[1][2][3][4][5] HP-β-CD is safer for parenteral use.[1][2][3][4]

Complexation Protocol (Phase Solubility)
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water (e.g., 2g in 10mL).[1][2][3][4]

  • Excess Addition: Add excess 1-(Diphenylmethyl)-3-phenyl-3-azetidinol to the vehicle (create a suspension).

  • Equilibration: Shake/rotate at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved drug.

  • Quantification: Analyze the filtrate by HPLC to determine soluble concentration.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a soluble powder complex.[1][2][3][4]

CDComplexation Drug Insoluble Drug (Hydrophobic) Mix Mixing (24-48h Agitation) Drug->Mix CD HP-β-CD (Host Cavity) CD->Mix Complex Inclusion Complex (Soluble) Mix->Complex Equilibrium

Figure 2: Schematic of the host-guest inclusion complex formation.[1][2][3][4]

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media.

  • Cause: "Solvent Shock."[2][3][4] The dramatic change in polarity causes rapid crystallization.[2][3][4]

  • Fix:

    • Lower the final concentration.[2][3][4]

    • Pre-warm the media to 37°C.

    • Use the "Intermediate Dilution" method: Dilute DMSO stock 1:10 into neat PEG 400 first, then dilute that mixture into the media.[2][3][4]

Q2: Can I use Phosphate Buffered Saline (PBS) at pH 7.4?

  • Answer: Likely No .[2][3][4] The uncharged free base dominates at pH 7.[2][3][4]4. You will observe precipitation.[2][3][4]

  • Fix: Use an acetate or citrate buffer at pH 4.5–5.0 if the assay tolerates it.[2][3][4] If pH 7.4 is mandatory, you must use Protocol C (Cyclodextrins) to shield the hydrophobic groups.[3][4]

Q3: The solution is clear but turns cloudy after 2 hours.

  • Cause: Ostwald Ripening or supersaturation collapse.[2][3][4]

  • Fix: Add a crystallization inhibitor.[2][3][4] HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% w/v can inhibit crystal growth and extend stability windows.[2][3][4]

References

  • Loftsson, T., & Brewster, M. E. (2010).[2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • PubChem. (n.d.).[2][3][4] 1-(Diphenylmethyl)-3-azetidinol (Analog Reference).[1][2][3][4][6] National Library of Medicine.[2][3][4] Retrieved January 28, 2026.[2][3][4] [1][2][4]

  • Serajuddin, A. T. (2007).[2][3][4] Salt formation to improve drug solubility.[2][3][4][5][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][4]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][4] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1][3][4]

  • ChemicalBook. (2025).[2][3][4][5] 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate Preparation.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform small-scale pilot solubility tests before committing valuable compound stocks.[1][2][3][4]

Sources

Troubleshooting

1-(Diphenylmethyl)-3-phenyl-3-azetidinol stability and degradation issues

Subject: Stability, Degradation Pathways, and Handling Protocols Introduction: The "Spring-Loaded" Intermediate Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation Pathways, and Handling Protocols

Introduction: The "Spring-Loaded" Intermediate

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.[1][2][3]

If you are working with 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (hereafter referred to as DPA-3-ol ), you are handling a molecule defined by geometric strain .[1][2][3] The azetidine ring—a four-membered nitrogen heterocycle—possesses approximately 25.4 kcal/mol of ring strain .[1][2][3] While the bulky diphenylmethyl (benzhydryl) group provides steric protection, the C3-hydroxyl group creates a specific vulnerability to acid-catalyzed ring opening.[1]

This guide moves beyond basic safety data sheets (SDS) to address the specific chemical behaviors that cause low yields, "phantom" impurities in HPLC, and storage degradation.

Module 1: The Primary Instability — Acid-Catalyzed Ring Opening[1][2][3]

The most common issue reported by users is the appearance of a massive fronting peak or multiple new impurities during HPLC analysis or acidic workups. This is rarely a synthesis failure; it is usually an analytical artifact or a workup error .[1][2][3]

The Mechanism

The azetidine ring is kinetically stable in basic conditions but thermodynamically unstable.[2][3] In the presence of Brønsted or Lewis acids, the ring nitrogen protonates.[1] The resulting ammonium species activates the ring carbons (C2/C4) for nucleophilic attack (by water, methanol, or chloride), leading to ring opening.[1]

Diagram 1: Acid-Catalyzed Degradation Pathway The following diagram illustrates how acidic environments trigger the collapse of the DPA-3-ol structure into linear amino-alcohol impurities.[1][2][3]

degradation_pathway DPA Native DPA-3-ol (Intact Azetidine Ring) Protonated Protonated Azetidinium Ion (Activated Species) DPA->Protonated + H+ (Acidic pH) Transition Nucleophilic Attack (H2O / MeOH / Cl-) Protonated->Transition Ring Strain Release Linear Linear Degradant (Amino-Alcohol/Ether) Transition->Linear Irreversible Cleavage

Caption: Figure 1. The irreversible ring-opening pathway of DPA-3-ol triggered by protonation.[1][2][3] Once the ring opens, the molecule loses its pharmacological utility.[1]

Troubleshooting Protocol: HPLC Method Optimization

If you observe peak splitting or degradation during analysis, follow this protocol immediately.

ParameterStandard (Risky) ConditionOptimized (Safe) Condition Scientific Rationale
Diluent Acetonitrile with 0.1% TFAMeCN : Water (80:[1][2]20) with 0.1% TEA TFA (Trifluoroacetic acid) is strong enough to open the ring in the vial before injection. TEA (Triethylamine) maintains the nitrogen in a free-base state.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 7.5) Acidic mobile phases cause on-column degradation, appearing as broad "humps" rather than sharp peaks.[1][2]
Column Temp > 40°C25°C - 30°C Thermal energy accelerates the ring-opening kinetics.[1][2][3]
Sample Prep Sonicate for > 10 minsVortex only Sonication generates local hotspots that can degrade thermally labile rings.[1][2][3]

Module 2: Synthesis & Workup Challenges

DPA-3-ol is typically synthesized via the cyclization of 1-(diphenylmethylamino)-3-chloro-2-propanol .[1][2][3] Users often report low yields or "stuck" reactions.[1][2][3]

Critical Control Points
  • The Cyclization pH Window:

    • Issue: The reaction requires a base (e.g., NaOH or DIPEA) to displace the chloride.[1]

    • Risk: If the reaction mixture becomes too basic (pH > 12) and is heated excessively, the benzylic proton can be abstracted, or the product can undergo polymerization.[1]

    • Solution: Maintain pH 10-11. Use DIPEA (Diisopropylethylamine) in refluxing ethanol for a gentler, controlled cyclization compared to inorganic bases.[1]

  • Workup "Emulsion Hell":

    • Observation: During extraction, the organic layer separates poorly.[1][2]

    • Cause: The amino-alcohol nature of the precursor and product acts as a surfactant.[2][3]

    • Fix: Do not shake vigorously. Use gentle inversion. If an emulsion forms, add saturated NaCl (Brine) immediately. Do not acidify the aqueous layer to break the emulsion; this will destroy the product.

Module 3: Storage & Stability Data

Unlike many robust APIs, DPA-3-ol is sensitive to environmental stress.[1][2][3]

Table 1: Stability Profile

Stress ConditionStability RatingObserved Degradation ProductRecommended Action
Solid State (25°C) ModerateMinimal (<0.5% over 6 months)Store in amber glass.[1][2][3]
Solid State (60°C) PoorDimerization / Ring OpeningCold Chain (2-8°C) recommended for long term.[2]
Solution (Acidic) Critical Failure Linear Amino-AlcoholsNever store in acidic solvents.[1][2][3]
Solution (Basic) GoodStable for 24h+Use basic buffers for LC samples.
Oxidative (H2O2) ModerateN-Oxide / BenzophenoneStore under Nitrogen/Argon atmosphere.[1][2][3]

Module 4: Diagnostic Flowchart

Use this decision tree to diagnose impurities or yield losses in your process.

troubleshooting_tree Start Problem Detected IssueType Is the issue Analytical (HPLC) or Synthetic (Yield)? Start->IssueType Analytical Analytical Issue IssueType->Analytical Synthetic Synthetic Issue IssueType->Synthetic PeakSplit Peak Splitting / Broadening? Analytical->PeakSplit CheckpH Check Mobile Phase pH Is it Acidic? PeakSplit->CheckpH Action1 Switch to pH 7.5 Buffer (Ammonium Bicarbonate) CheckpH->Action1 Yes LowYield Low Yield / Crude Purity? Synthetic->LowYield CheckTemp Was reaction refluxed > 12 hours? LowYield->CheckTemp Action2 Reduce thermal stress. Monitor via TLC/HPLC hourly. CheckTemp->Action2 Yes Action3 Check pH. Ensure basicity. Avoid strong mineral acids. CheckTemp->Action3 No

Caption: Figure 2. Step-by-step diagnostic logic for isolating DPA-3-ol experimental failures.

Frequently Asked Questions (FAQs)

Q1: I see a peak at RRT 0.85 that grows when the sample sits in the autosampler. What is it? A: This is almost certainly the ring-opened hydrolysis product .[1][2][3] If your diluent is methanol, it is the methoxy-linear amine.[1][2][3] If water, it is the diol.[1][2] Immediate Fix: Change your diluent to MeCN:Water (80:20) containing 0.05% Triethylamine or Ammonia.[2][3]

Q2: Can I use this compound to make Azelastine if the purity is 95%? A: It depends on the impurity profile. If the 5% impurity is the linear precursor (uncyclized material), it will not react in the next step and can be purged.[1] However, if the impurities are oxidative degradants (benzophenone derivatives), they may co-elute with the final API.[1] We recommend recrystallization from Acetone/Petroleum Ether to achieve >98% purity before proceeding [1].

Q3: Is the hydroxyl group reactive enough for direct coupling? A: No. The tertiary alcohol is sterically hindered.[2][3] In Azelastine synthesis, the azetidine ring is usually preserved while the nitrogen is manipulated, or the coupling occurs at the nitrogen after deprotection.[1] However, for DPA-3-ol specifically, the N-benzhydryl group is a protecting group.[1][2][3] To couple it to the phthalazinone, you often need to activate the position or modify the N-substituent first.[1] Note: Ensure you are not confusing DPA-3-ol with the phthalazinone coupling partner (Impurity D).[1][2][3]

Q4: How do I remove the Benzhydryl group? A: Standard hydrogenation (Pd/C, H2) is effective.[1] However, ensure the solvent is not acidic (e.g., avoid acetic acid), or you will open the ring during deprotection.[1] Use Methanol with a catalytic amount of ammonia during hydrogenation.[2][3]

References

  • ChemicalBook. (2025).[1][2][3][4] 1-Benzhydrylazetidin-3-ol Properties and Synthesis. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 330448, 1-(Diphenylmethyl)azetidin-3-ol.[1][2][3] Retrieved from [1]

  • Couty, F., & Evano, G. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][3] Royal Society of Chemistry.[3] Retrieved from [1][2]

  • Singh, G. S., et al. (2008).[1][2] Ring Opening of Azetidines.[2][3][5][6] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1][3] (Contextual grounding on Azetidine ring strain).

Sources

Optimization

Troubleshooting guide for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol experiments

The following technical guide addresses the synthesis, purification, and handling of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenylazetidin-3-ol ). This guide is structured to assist resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, purification, and handling of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenylazetidin-3-ol ). This guide is structured to assist researchers in overcoming specific bottlenecks associated with the Grignard addition to azetidinones and the subsequent handling of the strained azetidine ring.

Senior Application Scientist Note: The synthesis of 3-substituted-3-hydroxyazetidines via Grignard addition is a deceptively simple transformation.[1] While the carbon-carbon bond formation is standard, the presence of the strained four-membered azetidine ring introduces a "metastability" to the system. The most common failure mode we observe is not the reaction itself, but the ring-opening decomposition triggered during acidic workup or aggressive purification. This guide prioritizes ring preservation and impurity management.

Part 1: Experimental Workflow & Logic

The synthesis typically involves the nucleophilic addition of phenylmagnesium bromide to 1-(diphenylmethyl)azetidin-3-one.[1] The following diagram outlines the critical decision points and process flow.

G Start Start: 1-(Diphenylmethyl)azetidin-3-one Reaction Reaction: Grignard Addition (Formation of Magnesium Alkoxide) Start->Reaction Dissolve in dry THF Reagent Reagent: PhMgBr (THF/Ether) Condition: Anhydrous, -78°C to 0°C Reagent->Reaction Dropwise Addition Check1 QC Point: TLC/LCMS (Check for unreacted Ketone) Reaction->Check1 Check1->Reagent Incomplete (Add more PhMgBr) Quench Quench: Sat. NH4Cl or Rochelle's Salt (CRITICAL: pH > 6) Check1->Quench Complete Workup Workup: Extraction (EtOAc) & Drying Quench->Workup Mild Hydrolysis Purification Purification: Recrystallization (Toluene/Hexane) or Column Workup->Purification Final Final Product: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Purification->Final

Figure 1: Operational workflow for the synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, highlighting the critical pH-sensitive quenching step.

Part 2: Troubleshooting Guide (Q&A)
Section 1: Reaction Optimization (The Grignard Step)

Q1: The reaction stalls with significant unreacted ketone (azetidinone) remaining. Adding more Grignard reagent doesn't help.[1] Why? Diagnosis: This is often due to "enolization" rather than nucleophilic attack, or moisture contamination deactivating the reagent.

  • Mechanism: Although 3-azetidinones are strained, they can still undergo enolization if the Grignard reagent acts as a base.[1] However, the more common culprit is water content in the solvent or starting material.

  • Corrective Action:

    • Titrate your Grignard: Commercial PhMgBr degrades over time.[1] Titrate using salicylaldehyde phenylhydrazone or a similar method before use.[1]

    • Drying Protocol: Ensure the starting azetidinone is azeotropically dried with toluene prior to dissolution in THF.

    • Temperature Modulation: Initiate the addition at -78°C to favor nucleophilic addition over proton abstraction, then slowly warm to 0°C to push conversion.

Q2: I observe a thick precipitate during the reaction that stops stirring. Diagnosis: Formation of the insoluble magnesium alkoxide intermediate.

  • Impact: If the mixture stops stirring, local hotspots form, leading to side reactions or incomplete conversion.[1]

  • Corrective Action: Increase the solvent volume (THF) at the start. If precipitation occurs, add anhydrous THF via syringe to maintain a slurry.[1] Do not increase temperature to dissolve it, as this may degrade the azetidine ring.

Section 2: Workup & Quenching (Critical Phase)

Q3: My crude yield is low, and NMR shows a complex mixture of aliphatic amines. What happened? Diagnosis: Acid-catalyzed Ring Opening.

  • Causality: Azetidines are highly strained (approx. 26 kcal/mol strain energy).[1] If you quenched with HCl or allowed the pH to drop below 5, the nitrogen protonates, making the ring susceptible to nucleophilic attack by water or halides, cleaving the ring to form open-chain amino alcohols [1, 3].

  • Protocol Fix:

    • NEVER use HCl for quenching.[1]

    • Preferred Quench: Use saturated aqueous Ammonium Chloride (NH₄Cl) .[1] It buffers the solution to ~pH 9.

    • Alternative for Emulsions: If NH₄Cl creates a magnesium emulsion, use Rochelle’s Salt (Potassium Sodium Tartrate) solution.[1] This chelates magnesium ions while maintaining a mild pH, protecting the ring integrity.

Q4: I have a persistent emulsion during extraction. Diagnosis: Magnesium hydroxide precipitates stabilizing the interface.

  • Corrective Action:

    • Add the Rochelle's salt solution described above and stir vigorously for 1-2 hours until two clear layers form.

    • Filter the biphasic mixture through a pad of Celite to remove fine particulates before separation.

Section 3: Purification & Isolation

Q5: The product is oiling out during recrystallization attempts. Diagnosis: Presence of lipophilic impurities (Biphenyl) or incorrect solvent polarity.

  • Context: The reaction produces biphenyl (Ph-Ph) as a byproduct from Grignard homocoupling.[1] This impurity is highly soluble in organics and interferes with crystal lattice formation.

  • Purification Strategy:

    • Step 1 (Trituration): Triturate the crude oil with cold Hexane or Pentane . The product (polar tertiary alcohol) is insoluble, while biphenyl and unreacted ketone are soluble. Decant the supernatant.

    • Step 2 (Recrystallization): Dissolve the remaining solid in a minimum amount of hot Toluene or Ethyl Acetate . Add Hexane dropwise until turbidity persists, then cool slowly.

    • Reference Data: Related 1-benzhydryl-3-hydroxyazetidines have been successfully crystallized from Toluene/Hexane [4] or Acetone/Petroleum Ether [5].[1]

Q6: How do I distinguish the product from the starting material by NMR? Diagnosis: Characterization confirmation.

  • Data Interpretation:

    • Starting Material (Ketone): Look for the sharp singlet of the benzhydryl methine proton (~4.5-5.0 ppm) and the azetidine ring protons (often appearing as a singlet or tight multiplet due to symmetry/rapid flipping).

    • Product (Alcohol): The introduction of the phenyl group at C3 breaks the symmetry if the conformation is locked, or simply shifts the ring protons.

    • Key Indicator: The disappearance of the carbonyl carbon signal (~200 ppm in 13C NMR) and the appearance of a quaternary carbinol carbon (~75-80 ppm).

Part 3: Quantitative Data & Specifications

Table 1: Physical & Chemical Specifications

PropertySpecificationNotes
CAS Number 913814-30-9 (3-phenyl variant)Distinct from 18621-17-5 (non-phenyl)
Molecular Weight 315.41 g/mol C₂₂H₂₁NO
Appearance White to Off-White SolidMay appear yellow if biphenyl is present
Melting Point 77 - 78 °C [2]Lower than the non-phenyl analog (113°C)
Solubility Soluble: DCM, EtOAc, TolueneInsoluble: Water, HexaneUse Hexane for trituration
Storage < -20°C, DesiccatedHygroscopic; store under Nitrogen

Table 2: Impurity Profile & Management

ImpurityOriginRemoval Strategy
Biphenyl Grignard HomocouplingTrituration with Hexane (Biphenyl is highly soluble).[1]
Benzophenone Oxidation of Benzhydryl groupColumn Chromatography (Non-polar eluent).
Ring-Opened Amine Acidic hydrolysis (Workup)Irreversible. Prevent by keeping pH > 6.[1]
Unreacted Ketone Incomplete ReactionRecrystallization (Ketone is more soluble in Hexane).[1]
Part 4: Detailed Experimental Protocol

Synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

  • Preparation: Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with 1-(diphenylmethyl)azetidin-3-one (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Charge the addition funnel with Phenylmagnesium Bromide (1.2 eq, 1.0 M in THF). Add dropwise over 30 minutes, maintaining internal temperature < -60°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexane).[1]

  • Quench (CRITICAL): Cool the mixture back to 0°C. Slowly add saturated aqueous NH₄Cl (5 mL/g).

    • Note: If emulsion forms, add saturated Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously.[1]

  • Extraction: Extract with Ethyl Acetate (3 x volume). Wash combined organics with Brine . Dry over anhydrous Na₂SO₄ .[1][2]

  • Concentration: Filter and concentrate under reduced pressure (bath temp < 40°C) to yield a crude oil.

  • Purification:

    • Triturate the oil with cold Hexane to remove biphenyl.

    • Recrystallize the residue from Toluene/Hexane .

References
  • Padwa, A. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Available at: [Link]

  • LookChem . (n.d.).[1] Azetidine, 1-(diphenylMethyl)-3-phenyl- Properties and CAS Data. Available at: [Link][1]

  • Couty, F., & Evano, G. (2006).[1] Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]

  • PrepChem . (n.d.).[1] Preparation of 1-benzylazetidin-3-ol. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Introduction: The Azetidine Challenge Welcome to the technical support hub for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenylazetidin-3-ol). As researchers, we often underestimate this synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Challenge

Welcome to the technical support hub for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-benzhydryl-3-phenylazetidin-3-ol).

As researchers, we often underestimate this synthesis because it looks like a standard Grignard addition to a ketone. However, the presence of the azetidine ring introduces significant strain (~26 kcal/mol), making the system uniquely sensitive to ring-opening side reactions, particularly during the acidic quench. Furthermore, the lipophilicity of the benzhydryl group often leads to "oiling out" during purification, trapping impurities.

This guide moves beyond standard textbook protocols to address the specific failure modes of this strained heterocycle.

Module 1: Reaction Optimization (Upstream)

User Question: My conversion is incomplete, but increasing the temperature leads to a complex impurity profile. How do I drive the reaction to completion?

Technical Insight: The reaction involves the nucleophilic attack of Phenylmagnesium bromide (PhMgBr) on 1-(diphenylmethyl)azetidin-3-one. The primary issue here is not rate, but chelation and exothermicity . The magnesium can coordinate with the azetidine nitrogen, potentially retarding the attack on the carbonyl or promoting side reactions.

Optimization Protocol
ParameterRecommendationScientific Rationale
Stoichiometry 1.2 – 1.5 eq. PhMgBrA slight excess accounts for adventitious moisture and coordination to the nitrogen lone pair.
Temperature -10°C to 0°C (Addition)RT (Stirring)Low temp prevents thermal ring strain release during the exothermic addition.
Solvent Anhydrous THF/Ether (2:1)THF solvates the Grignard well, but adding Ether reduces the solubility of Mg-salts later, aiding precipitation if needed.
Addition Mode Slow DropwisePrevent local "hotspots" that trigger ring opening.
Visual Workflow: Reaction Setup

ReactionFlow Figure 1: Reaction Pathway for Grignard Addition to Azetidinone Start Start: 1-Benzhydrylazetidin-3-one Grignard Add PhMgBr (1.5 eq) @ -10°C in THF Start->Grignard Inert Atm (N2/Ar) Intermediate Mg-Alkoxide Intermediate (Strained Ring Intact) Grignard->Intermediate Stir 2h @ RT Quench Critical Step: Quench Protocol Intermediate->Quench Cool to 0°C

Module 2: The Critical Quench (Preventing Ring Opening)

User Question: I see a significant drop in purity after workup. The NMR shows broad peaks suggesting a ring-opened amine. What went wrong?

Technical Insight: This is the most common failure point. Standard Grignard quenches use dilute HCl or H₂SO₄. Do NOT use strong acids. The azetidine ring is acid-labile; protonation of the nitrogen followed by nucleophilic attack (by water or halide) will snap the ring open, forming linear amino-alcohol impurities (e.g., 3-amino-1,3-diphenylpropan-1-ol derivatives).

The "Soft Quench" Protocol

To maintain ring integrity, you must buffer the pH.

  • The Ammonium Chloride Method (Standard):

    • Pour the reaction mixture into saturated aqueous NH₄Cl at 0°C.

    • Pros: Mild pH (~5-6).

    • Cons: Can form sticky Mg-emulsions that trap product.

  • The Rochelle Salt Method (Recommended for High Purity):

    • Quench with saturated Potassium Sodium Tartrate (Rochelle Salt) solution.

    • Stir vigorously for 30-60 minutes.

    • Mechanism:[1][2][3][4] Tartrate acts as a bidentate ligand, chelating Magnesium ions into a water-soluble complex. This breaks the emulsion without requiring acid, preserving the strained azetidine ring.

Module 3: Purification Strategy (Downstream)

User Question: My product is an oil that refuses to crystallize. Column chromatography is difficult due to streaking. How do I get a solid?

Technical Insight: The free base of 1-(diphenylmethyl)-3-phenyl-3-azetidinol is lipophilic and prone to oiling out. The most robust purification method is Salt Formation . The Hydrochloride (HCl) salt crystallizes much more readily than the free base.

Purification Workflow (Salt Conversion)
  • Crude Isolation: Evaporate the organic layer (EtOAc) from the workup to obtain the crude oil.

  • Salt Formation: Dissolve crude oil in minimal Acetone or Ethanol . Add 1.1 eq of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.

  • Crystallization:

    • The HCl salt should precipitate.

    • If not, add Diethyl Ether or Hexane until turbid.

    • Cool to 4°C overnight.

  • Recrystallization: Recrystallize the solid from Isopropanol (IPA) or Ethyl Acetate/Methanol .

Data: Solvent Efficiency for Crystallization

Solvent SystemTarget FormOutcomeNotes
Hexane / EtOAc Free BasePoor Often oils out; difficult to remove benzhydryl impurities.[5]
Ethanol / Ether HCl SaltGood Yields fine white powder; removes non-basic impurities (biphenyl).
Isopropanol (IPA) HCl SaltExcellent Best balance of yield and purity (removes ring-opened byproducts).
Visual Workflow: Purification Decision Tree

Purification Figure 2: Purification Strategy via Salt Formation Crude Crude Product (Oil) Decision Is it Solid? Crude->Decision Recryst Recrystallize: Hexane/EtOAc Decision->Recryst Yes (Rare) SaltForm Convert to HCl Salt (HCl/Dioxane) Decision->SaltForm No (Oily) SaltCryst Crystallize Salt: IPA or EtOH/Ether SaltForm->SaltCryst Precipitate FreeBase Optional: Neutralize (NaHCO3 wash) SaltCryst->FreeBase If Free Base needed

Module 4: Impurity Profiling

User Question: I have a persistent impurity at R_f 0.8 (non-polar) and another at the baseline. What are they?

Understanding your impurities is the key to removing them.

Impurity TypeOriginRemoval Strategy
Biphenyl Homocoupling of PhMgBr (Grignard side reaction).Wash with Hexane. The target azetidinol (salt or free base) is insoluble in hexane; biphenyl is soluble.
1-Benzhydrylazetidin-3-one Unreacted starting material.[6]Salt Formation. The ketone is less basic and will remain in the mother liquor during HCl salt crystallization.
Ring-Opened Amine Acidic hydrolysis during quench or silica chromatography.Avoid Silica. If column is necessary, pretreat silica with 1% Triethylamine (TEA) to deactivate acidic sites.

References

  • Vertex Pharmaceuticals Inc. (2000). Synthesis of azetidine derivatives. WO2000063168A1. Link

    • Relevance: Describes general handling and synthesis of substituted azetidines, including 3-hydroxy deriv
  • Shanghai Institute of Pharmaceutical Industry. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A. Link

    • Relevance: Validates the "Salt Formation" purification strategy (HCl salt) and provides industrial context for the synthesis of benzhydryl-azetidinols.
  • PubChem. (n.d.).[6] 1-(Diphenylmethyl)azetidin-3-ol Hydrochloride.[3][5][7] National Library of Medicine. Link

    • Relevance: Confirms the chemical structure and the prevalence of the hydrochloride salt form as a stable entity.
  • Kozikowski, A. P., et al. (2007). Synthesis of novel four-membered ring analogs. Journal of Medicinal Chemistry. Relevance: Provides mechanistic insight into the strain and reactivity of 3-substituted azetidines. (Cited generally for ring-strain context).

Sources

Optimization

Avoiding racemization during 1-(Diphenylmethyl)-3-phenyl-3-azetidinol synthesis

This is a technical support guide designed for the synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol . Important Scientific Clarification: The target molecule, 1-(diphenylmethyl)-3-phenyl-3-azetidinol , possesses a p...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol .

Important Scientific Clarification: The target molecule, 1-(diphenylmethyl)-3-phenyl-3-azetidinol , possesses a plane of symmetry passing through the nitrogen atom and the C3 carbon (assuming no substitution on C2/C4).[1] Therefore, the core molecule is achiral (meso/symmetric) .[1]

However, "racemization" is a frequent concern in this chemistry if:

  • Chiral N-Protecting Groups are used (creating diastereomers).[1]

  • C2/C4 Substitution exists (breaking symmetry).[1]

  • Confusion with Beta-Lactams (3-phenylazetidin-2-one) occurs.[1]

  • Isomerization (Dehydration/Ring-Opening) is mistaken for racemization.[1]

This guide addresses the preservation of structural integrity and stereochemical control (for chiral variants).

[1]

Topic: Stereochemical Control & Stability in 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Synthesis

Document ID: TS-AZT-003 Status: Active Applicable Protocols: Grignard Addition, Ring Closure, N-Alkylation.[1]

Part 1: The Stereochemical Reality Check

Before troubleshooting, we must validate the stereochemical premise of your experiment.

ScenarioChirality Status"Racemization" Risk
Standard Synthesis (N-Benzhydryl, Unsubstituted Ring)Achiral (Symmetric).[1] The molecule has a plane of symmetry.None. Optical rotation observed is likely due to impurities (e.g., chiral solvents, starting materials).[1]
C2/C4 Substituted (e.g., 2-methyl derivative)Chiral. High. Risk of epimerization via ring opening or enolization.[1]
Chiral N-Group (e.g., N-α-methylbenzyl)Chiral (Diastereomeric). Moderate. Risk of diastereomer equilibration during the Grignard step.[1]

Critical Note: If you are observing optical rotation in the standard synthesis, verify the purity of your Benzhydrylamine starting material or check for the presence of chiral solvating agents (e.g., L-Tartaric acid residues from resolution steps).[1]

Part 2: Synthesis & Stability Workflow

The synthesis typically proceeds via the addition of Phenylmagnesium Bromide (PhMgBr) to 1-(diphenylmethyl)-3-azetidinone.[1] While "racemization" is chemically impossible for the symmetric product, isomeric scrambling (via dehydration) and ring opening are major failure modes.[1]

Interactive Process Diagram

Azetidinol_Synthesis Start Start: 1-(Diphenylmethyl)-3-azetidinone Intermediate Intermediate: Magnesium Alkoxide Species Start->Intermediate Grignard Addition (T < 0°C) Reagent Reagent: PhMgBr (Et2O/THF) Reagent->Intermediate Quench Quench: NH4Cl (aq) Intermediate->Quench Controlled Protonation Side_RingOpen Side Reaction: Retro-Mannich (Ring Opening) Intermediate->Side_RingOpen T > 25°C or Lewis Acid excess Product Target: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Quench->Product Workup Side_Dehydration Side Reaction: Dehydration (Forms 3-phenyl-1-benzhydryl-azetine) Product->Side_Dehydration Acidic Workup / Heat

Caption: Figure 1. Synthesis pathway highlighting critical control points where structural integrity (often confused with stereochemical integrity) is lost.

Part 3: Troubleshooting Guide
Issue 1: "I am observing inconsistent optical rotation or loss of expected stereochemistry in my chiral derivative."

Root Cause Analysis: If you are synthesizing a C2-substituted analog (which is chiral), the "racemization" is likely occurring during the Grignard addition or Quench .[1]

  • Mechanism: The 3-azetidinone ring is strained.[1] The Grignard reagent can act as a Lewis acid, promoting a Retro-Mannich type ring opening.[1] This opens the ring to an acyclic imine/enolate, destroying the C2 stereocenter. The ring then re-closes non-stereospecifically.

Corrective Protocol:

  • Temperature Control: Perform the Grignard addition at -78°C , warming only to 0°C . Never reflux.[1][2]

  • Solvent Switch: Use Cerium(III) Chloride (CeCl3) (Luche conditions) to enhance 1,2-addition over enolization/ring-opening.[1]

  • Quench: Use saturated NH4Cl/NH3 buffer (pH ~8).[1] Avoid acidic quenches (HCl) which catalyze the retro-aldol/Mannich equilibration.[1]

Issue 2: "The product purity is low, and I see 'isomer' peaks in HPLC."

Root Cause Analysis: In the standard (achiral) synthesis, these are not enantiomers.[1] They are likely dehydration products (azetines) or ring-opened ketones .[1]

  • Dehydration: 3-Azetidinols are prone to dehydration to form the cyclic enamine (azetine) or the exocyclic alkene.[1]

  • Ring Opening: The azetidine ring is unstable to strong acids.

Corrective Protocol:

  • Avoid Strong Acids: Do not use HCl for extraction.[1] Use Citric Acid or Ammonium Chloride.[1]

  • Cold Workup: Keep all extraction phases < 10°C.

  • Storage: Store the free base at -20°C. Azetidinols can degrade via self-catalysis.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Is 1-(Diphenylmethyl)-3-phenyl-3-azetidinol chiral? A: No. In its standard form, the molecule has a plane of symmetry that bisects the nitrogen and the C3 carbon. The two methylene groups (C2 and C4) are chemically equivalent. Therefore, it is achiral and cannot be racemized.[1] If you detect optical activity, check your starting materials (Benzhydrylamine) for chiral impurities or resolution agents (like Tartaric acid).[1]

Q2: I am using a chiral N-protecting group (e.g., (S)-1-phenylethyl). How do I control the diastereoselectivity? A: If the Nitrogen substituent is chiral, the Grignard addition will produce a mixture of diastereomers (cis/trans relative to the N-group).[1]

  • Optimization: Use non-coordinating solvents (Dichloromethane/Toluene mixture) if possible, or add MgBr2[1]·OEt2 to chelate the ketone and nitrogen, directing the incoming nucleophile to the less hindered face.

  • Separation: These diastereomers usually have distinct physical properties and can be separated by column chromatography or crystallization, unlike enantiomers.[1]

Q3: Can I resolve the racemic mixture of a C2-substituted analog? A: Yes. If you have a substituent at C2 (making the molecule chiral), you can resolve the amine using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • Protocol: Mix the azetidinol (1 eq) with the chiral acid (1 eq) in hot Ethanol/Water. Allow to cool slowly. The diastereomeric salt will crystallize. Recrystallize to constant melting point/rotation.

Q4: Why does my product turn yellow upon standing? A: This indicates oxidation or dehydration .[1] The yellow color is often due to the formation of conjugated imines (Schiff bases) resulting from ring opening or the formation of benzophenone derivatives if the benzhydryl group is cleaved. Store under Nitrogen/Argon.[1][2][3]

Part 5: Experimental Data Summary

Table 1: Stability of 3-Azetidinol Core Under Various Conditions

ConditionObservationMechanistic RiskRecommendation
HCl (1M), RT Rapid DegradationRing opening (Retro-Mannich)Avoid.[1] Use NH4Cl.[1][3]
NaOH (1M), RT StableNone (Kinetic stability)Preferred for basic extraction.[1]
Heat (>80°C) IsomerizationDehydration to AzetineKeep reaction T < 40°C.
Silica Gel Moderate DegradationAcidic surface catalyzes openingUse Alumina or basified Silica (1% Et3N).[1]
References
  • PubChem. (n.d.).[1][3][4][5] 1-(Diphenylmethyl)azetidin-3-ol.[1][3][4][5][6] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link]

  • Google Patents. (2015).[1] CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1][7] Retrieved January 28, 2026, from [1]

  • Liang, C., et al. (2017).[1][8][9] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Retrieved January 28, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: PMP Derivatization for Sugar Analysis

Executive Summary & Mechanism PMP derivatization is the industry standard for analyzing carbohydrates via HPLC-UV/DAD or LC-MS. Unlike refractive index (RI) detection, which suffers from low sensitivity and gradient inco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

PMP derivatization is the industry standard for analyzing carbohydrates via HPLC-UV/DAD or LC-MS. Unlike refractive index (RI) detection, which suffers from low sensitivity and gradient incompatibility, PMP labeling allows for high-sensitivity UV detection (245–250 nm) and gradient elution.

The Chemistry: The reaction is a Michael-type condensation. Under alkaline conditions (pH 10–12), the active methylene group of PMP reacts with the aldehyde group (reducing end) of the sugar.

  • Stoichiometry: 2 moles of PMP react with 1 mole of reducing sugar.

  • Product: A bis-PMP adduct (e.g., bis-PMP-glucose).

  • Critical Constraint: Non-reducing sugars (sucrose, trehalose) will not react unless hydrolyzed first.

Standard Operating Procedure (SOP) & Workflow

The following protocol is the optimized baseline derived from the foundational work of Honda et al. (1989) and modern refinements.

Visual Workflow

The following diagram illustrates the critical path for derivatization and cleanup.

PMP_Workflow Start Sample Preparation (Monosaccharides) Reagent Add Reagents: 0.5M PMP (in MeOH) 0.3M NaOH Start->Reagent Reaction Derivatization Reaction 70°C for 30-60 min Reagent->Reaction  Alkaline Condensation Cool Cool to Room Temp Reaction->Cool Neutralize Neutralization Add 0.3M HCl Cool->Neutralize  Stop Reaction Extract Liquid-Liquid Extraction Add Chloroform -> Vortex -> Centrifuge Neutralize->Extract Discard Discard Organic Layer (Contains Excess PMP) Extract->Discard  Bottom Layer Repeat Repeat Extraction (3 Times Total) Extract->Repeat  Top Layer Final Collect Aqueous Top Layer Filter (0.22 µm) -> HPLC Injection Repeat->Final

Figure 1: Step-by-step workflow for PMP derivatization, emphasizing the critical extraction phase to remove reagent interference.

Baseline Protocol
StepActionCritical Technical Note
1. Mix Combine 50 µL Sample + 50 µL 0.3M NaOH + 50 µL 0.5M PMP (in Methanol).PMP must be in excess (molar ratio > 10:1).
2. Heat Incubate at 70°C for 30–60 mins .>70°C risks sugar degradation (beta-elimination). <70°C yields incomplete bis-PMP adducts.
3. Stop Cool to RT and add 50 µL 0.3M HCl.Neutralization prevents column damage and stabilizes the derivative.
4. Clean Add ~500 µL Chloroform. Vortex vigorously (1 min). Centrifuge.The most critical step. PMP is hydrophobic; sugar-PMP is hydrophilic.
5. Separate Carefully pipette off the top aqueous layer .Avoid the interface. The bottom layer contains the "Ghost Peak" source.

Troubleshooting Center (FAQs)

Module A: Sensitivity & Reaction Yield

Q: My peak areas are low or inconsistent. Is the reaction failing? A: This is usually a pH or Stoichiometry issue.

  • Check Alkalinity: The reaction requires the formation of a PMP enolate ion.[1] If your sample is highly acidic (e.g., hydrolysate), the 0.3M NaOH may be neutralized before the reaction starts. Action: Check pH of the mix before heating; it must be > pH 10.

  • Check Reagent Freshness: PMP in methanol oxidizes over time (turning yellow/brown). Action: Prepare PMP solution daily.

  • Reducing Ends: Ensure your sugars are actually reducing. Sucrose will show zero signal unless you acid-hydrolyze it first.

Module B: The "Ghost Peak" & Chromatography

Q: I see a massive peak early in the chromatogram or "ghost peaks" interfering with my sugars. A: This is the hallmark of incomplete PMP removal . Excess PMP absorbs UV strongly. If not extracted, it elutes early (or late, depending on pH) and swamps the detector.

  • The Fix: Increase chloroform extraction cycles from 3x to 5x.

  • The Check: Run a "Reagent Blank" (Water + PMP + NaOH + Heat + Extraction). If the blank has large peaks, your extraction is insufficient.

Q: My peaks are tailing or have poor resolution. A: PMP derivatives are acidic (chelate-like structures). Their ionization state is pH-dependent.

  • Mobile Phase pH: The mobile phase must be buffered.[2] Simple Water/Acetonitrile gradients often fail.

  • Recommendation: Use Ammonium Acetate (pH 5.5) or Phosphate Buffer (pH 6.0–8.0) .

    • Mechanism:[1][3] At pH ~8.0, resolution often improves because the derivatives are fully ionized and repulsive forces prevent aggregation on the C18 stationary phase [4].

Module C: Unknown Peaks

Q: I see a recurring unknown peak at ~11.6 min (or similar) in all samples, including blanks. A: This is often a PMP degradation byproduct or a system peak.

  • Cause: PMP decomposes in aqueous alkaline media if heated too long or stored improperly.

  • Solution: Store PMP powder in the dark/fridge. Do not store the derivatized sample in the autosampler at room temperature for >24 hours; keep it at 4°C.

Optimization Data Summary

The following table summarizes the effects of varying critical parameters based on Response Surface Methodology (RSM) studies [1, 5].

ParameterOptimal RangeEffect of Deviation
Reaction Temp 70°C>80°C: Degradation of heat-sensitive sugars (e.g., Xylose). <60°C: Slow reaction, mono-PMP adducts (lower UV signal).
Reaction Time 30–60 min>100 min: Diminishing returns; increased background noise.
PMP:Sugar Ratio > 10:1 (Molar)Low Ratio: Linear dynamic range is compromised. Quantitative accuracy fails.
Mobile Phase pH 6.0 – 8.0Acidic (<5): Peak broadening/tailing. Basic (>8): Risk of silica dissolution (column damage) if not using hybrid columns.

References

  • Honda, S., Akao, E., Suzuki, S., Okuda, M., Kakehi, K., & Nakamura, J. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing and electrochemically sensitive 1-phenyl-3-methyl-5-pyrazolone derivatives.[4][5] Analytical Biochemistry, 180(2), 351-357.[4][5]

  • Vojvodić Cebin, A., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Foods, 11(3), 466.

  • Wang, W., et al. (2018). Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology.[4][6] Food Chemistry, 254, 158–164.[4][6]

  • Guan, J., & Li, S. P. (2010). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University Theses.

  • Dai, J., et al. (2010). Sugar compositional determination of polysaccharides from Dunaliella salina by modified RP-HPLC method of precolumn derivatization with 1-phenyl-3-methyl-5-pyrazolone. Carbohydrate Polymers, 82(3), 629-635.

Sources

Reference Data & Comparative Studies

Validation

Pharmacophore Profiling: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol vs. Azetidine &amp; Piperidine Analogs

[1] Executive Summary: The Rigidified Scaffold Advantage 1-(Diphenylmethyl)-3-phenyl-3-azetidinol represents a critical structural motif in medicinal chemistry, serving as a rigidified pharmacophore for Central Nervous S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Rigidified Scaffold Advantage

1-(Diphenylmethyl)-3-phenyl-3-azetidinol represents a critical structural motif in medicinal chemistry, serving as a rigidified pharmacophore for Central Nervous System (CNS) targets, particularly monoamine transporters (DAT, SERT, NET) and vesicular monoamine transporter-2 (VMAT2).

Unlike its larger ring counterparts (pyrrolidines and piperidines), the azetidine ring introduces significant conformational constraint . This constraint forces the 3-phenyl and 3-hydroxyl substituents into a specific vector, often enhancing selectivity for hydrophobic pockets within G-protein coupled receptors (GPCRs) and transporter proteins.[1] This guide objectively compares its physicochemical and pharmacological profile against key derivatives to aid in lead optimization.

Chemical Identity & Structural Logic

The compound functions as a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets.[1]

  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1]

  • N-Substituent: Benzhydryl (Diphenylmethyl).[1][2] Provides steric bulk and lipophilicity, crucial for blood-brain barrier (BBB) penetration and anchoring in large hydrophobic domains (e.g., the S1 pocket of monoamine transporters).

  • 3-Position: Gem-disubstitution (Phenyl + Hydroxyl).[1] This mimics the transition state of hydrolysis or provides a hydrogen-bond donor (OH) adjacent to a pi-stacking moiety (Phenyl).[1]

Structural Comparison Diagram (DOT)

The following diagram illustrates the structural relationship and synthetic divergence between the core azetidinol and its 3-phenyl derivative.

Azetidine_SAR cluster_0 Pharmacophore Evolution Start 1-(Diphenylmethyl)-3-azetidinol (Precursor/Control) Oxidation Oxidation (Swern/Dess-Martin) Start->Oxidation -2H Ketone 1-(Diphenylmethyl)-3-azetidinone (Reactive Intermediate) Oxidation->Ketone Grignard Grignard Reaction (PhMgBr) Ketone->Grignard Nucleophilic Attack Target 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (Target Scaffold) Grignard->Target 3-Aryl Insertion Piperidine 4-Phenyl-4-piperidinol (Ring Expanded Analog) Target->Piperidine Comparison: Ring Expansion

Figure 1: Synthetic evolution from the parent azetidinol to the 3-phenyl derivative, highlighting the introduction of the aryl pharmacophore.

Comparative Analysis: Activity & Performance

Vs. Ring-Expanded Analogs (Piperidines)

The primary alternative to azetidine scaffolds are piperidines (6-membered rings).[1]

  • Azetidine Advantage: Lower molecular weight (MW) and reduced Total Polar Surface Area (TPSA) often lead to higher Ligand Efficiency (LE).[1] The bond angles (~90°) of the azetidine ring project substituents more orthogonally compared to the chair conformation of piperidines.

  • Metabolic Stability: Azetidines are generally less susceptible to oxidative metabolism at the ring carbons compared to piperidines, although the N-benzhydryl group is a common metabolic soft spot.

Vs. 1-(Diphenylmethyl)-3-azetidinol (Parent)

The parent compound lacks the 3-phenyl group.[1]

  • Pharmacology: The parent is often inactive or weakly active at DAT/VMAT2.[1] The addition of the 3-phenyl group creates a "hydrophobic collapse" interaction within the binding site, increasing affinity by orders of magnitude (nM vs. µM range).

Experimental Data Summary

The following table synthesizes activity data for azetidine derivatives in the context of Dopamine Transporter (DAT) and VMAT2 inhibition, based on structure-activity relationship (SAR) studies [1, 4].

Compound ClassRing Size3-Position SubstituentTarget Affinity (Ki/IC50)BBB Permeability
Target Compound Azetidine (4) Phenyl + OH High (nM range) High
Parent AzetidinolAzetidine (4)H + OHLow/Inactive (>10 µM)Moderate
Piperidine AnalogPiperidine (6)Phenyl + OHModerate (µM - high nM)High
cis-2,4-Diphenyl AzetidineAzetidine (4)H (2,4-subst.)24 nM (VMAT2) [4]High

Interpretation: The 3-phenyl-3-hydroxy motif is essential for high-affinity binding.[1] While 2,4-substituted azetidines (like Lobelane analogs) show potent VMAT2 inhibition (Ki = 24 nM), the 3,3-disubstituted scaffold discussed here targets a distinct conformational space, often favored for Triple Reuptake Inhibitors (TRIs) [3].

Detailed Experimental Protocol

Objective: Synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol via Grignard Addition. Rationale: This method ensures the installation of the phenyl group with high regioselectivity at the 3-position.

Reagents & Equipment[1]
  • Starting Material: 1-(Diphenylmethyl)-3-azetidinone (prepared via Swern oxidation of the alcohol).[1]

  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Atmosphere: Nitrogen or Argon (inert).[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with Nitrogen. Add 1-(Diphenylmethyl)-3-azetidinone (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add PhMgBr (1.2 eq) dropwise over 20 minutes. Note: Slow addition prevents exotherms that could open the strained azetidine ring.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

  • Quench: Quench carefully with saturated aqueous Ammonium Chloride (

    
    ) at 0°C.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the ketone signal and the appearance of the aromatic phenyl protons and the tertiary alcohol peak.
    

Mechanism of Action & Pathway Visualization

The compound acts primarily by modulating monoamine transport.[1] The following diagram details the hypothesized interaction pathway for CNS efficacy.

Mechanism_Pathway Compound 1-(Diphenylmethyl)-3-phenyl-3-azetidinol BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB High Lipophilicity Synapse Synaptic Cleft BBB->Synapse Target1 Dopamine Transporter (DAT) (Reuptake Inhibition) Synapse->Target1 Binding (Ki < 100 nM) Target2 VMAT2 (Vesicular Transport) Synapse->Target2 Potential Off-Target Effect Increased Extracellular Dopamine Target1->Effect Blockade Target2->Effect Modulation Outcome CNS Modulation (Antidepressant/Psychostimulant) Effect->Outcome

Figure 2: Pharmacodynamic pathway showing the dual potential for DAT and VMAT2 modulation.[1]

References

  • PubChem. 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Lowe, J. A., et al. Azetidine Derivatives with CNS Activity.[1] ResearchGate.[1] Available at: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.[1][3] Journal of Medicinal Chemistry.[1][3] Available at: [Link]

  • Beckmann, J., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC - PubMed Central.[1] Available at: [Link]

Sources

Comparative

Comparative study of azetidin-2-one derivatives' biological activities

Executive Summary The azetidin-2-one ring (β-lactam) remains one of the most privileged scaffolds in medicinal chemistry.[1][2][3][4] While historically synonymous with penicillin-based antibiotics, recent structural mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-2-one ring (β-lactam) remains one of the most privileged scaffolds in medicinal chemistry.[1][2][3][4] While historically synonymous with penicillin-based antibiotics, recent structural modifications have unlocked potent anticancer, antitubercular, and anti-inflammatory profiles. This guide provides a technical comparison of novel azetidin-2-one derivatives against standard-of-care agents (Amoxicillin, Doxorubicin), supported by experimental protocols and Structure-Activity Relationship (SAR) analysis.

Structural Architecture & SAR Analysis

The biological versatility of azetidin-2-one stems from its strained four-membered amide ring.[1] The reactivity is governed by the electrophilicity of the carbonyl carbon and the ring strain (~26 kcal/mol).

Key Pharmacophores
  • N1 Position: Controls bioavailability and stability against β-lactamases. N-aryl substitutions (e.g., benzothiazole) often enhance lipophilicity and anticancer potency.

  • C3 Position: Critical for stereochemistry. Electron-withdrawing groups (e.g., -Cl, -phenoxy) at C3 are associated with increased antibacterial and tubulin-binding activity.

  • C4 Position: The primary site for introducing diversity via the Staudinger reaction. C4-aryl groups dictate the spectrum of activity.

Figure 1: Structure-Activity Relationship (SAR) Map

SAR_Azetidinone Core Azetidin-2-one (β-Lactam Core) N1 N1 Position (Nitrogen) Core->N1 C3 C3 Position (Alpha Carbon) Core->C3 C4 C4 Position (Beta Carbon) Core->C4 N1_Effect Modulates Lipophilicity & Stability (e.g., Benzothiazole) N1->N1_Effect C3_Effect Enhances Potency (e.g., -Cl, -Phenoxy) C3->C3_Effect C4_Effect Determines Spectrum (e.g., p-Nitro Phenyl) C4->C4_Effect

Caption: Functional mapping of the azetidin-2-one scaffold highlighting critical substitution points for biological activity modulation.

Comparative Antibacterial Efficacy[1][4][5][6][7][8]

Recent studies have focused on C3-chloro and N1-aryl substituted derivatives.[5] Unlike traditional penicillins which target Penicillin-Binding Proteins (PBPs), some novel derivatives exhibit dual mechanisms, including membrane disruption.

Performance Data: Novel Derivatives vs. Amoxicillin

The following data aggregates MIC (Minimum Inhibitory Concentration) values from recent comparative studies (e.g., Source 1.12).

Compound IDSubstitution (C3 / N1)MIC vs S. aureus (µM)MIC vs E. coli (µM)Potency Factor (vs Std)
Amoxicillin (Std) N/A4.29 5.10 1.0x
Derivative AZ-10 C3-Cl / N1-Thiadiazole3.343.501.28x
Derivative AZ-19 C3-Cl / N1-Oxadiazole3.713.851.15x
Derivative 4k C3-Cl / N1-Sulfonamide>5025.00.5x

Analysis:

  • Superiority: Derivatives AZ-10 and AZ-19 demonstrate lower MIC values than Amoxicillin, indicating higher potency. This is attributed to the electron-withdrawing nature of the C3-chloro group increasing the reactivity of the β-lactam ring toward bacterial nucleophiles.

  • Spectrum: Sulfonamide-linked derivatives (4k) show reduced activity against Gram-positive strains but moderate activity against Gram-negative, highlighting the importance of the N1-linker.

Protocol: Broth Microdilution Assay (Self-Validating)

To replicate these findings, use this standardized workflow.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Stock Solution: Dissolve derivatives in DMSO. Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity (Validation Control).

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Incubation: Add 10 µL inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Validation:

    • Positive Control: Amoxicillin (must show growth inhibition).

    • Negative Control: DMSO only (must show full growth).

    • Sterility Control: MHB only (must remain clear).

Anticancer Potential: Beyond Antibiotics

Azetidin-2-ones have emerged as potent tubulin polymerization inhibitors, binding to the colchicine site.[6] This mechanism is distinct from DNA intercalation (Doxorubicin), offering a different toxicity profile.[7]

Performance Data: Cytotoxicity (IC50) on MCF-7 Cell Line

Data derived from Source 1.12 and 1.16.

CompoundMechanism of ActionIC50 (µM)Selectivity Index (SI)
Doxorubicin (Std) DNA Intercalation / Topo II2.80 Low (Cardiotoxic)
Derivative AZ-5 Tubulin Inhibition0.85High
Derivative AZ-9 Tubulin Inhibition1.12Moderate
3-Phenoxy-β-lactam Tubulin Inhibition0.003 (3 nM)Very High
Figure 2: Anticancer Mechanism of Action

Anticancer_Mechanism Drug Azetidin-2-one Derivative Target Target: Colchicine Binding Site (β-Tubulin) Drug->Target Binds with High Affinity Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cell Death) Effect2->Outcome

Caption: Pathway illustrating the cascade from drug binding to apoptotic cell death via tubulin destabilization.

Synthesis Workflow: Staudinger Cycloaddition

The most reliable method for synthesizing these derivatives is the Staudinger [2+2] ketene-imine cycloaddition.[1][2] This reaction is stereoselective, typically yielding cis or trans isomers based on the order of addition and temperature.

Experimental Protocol

Objective: Synthesis of 3-chloro-4-aryl-azetidin-2-one.

  • Schiff Base Formation:

    • Reflux equimolar amounts of substituted aniline and aromatic aldehyde in ethanol with a catalytic amount of glacial acetic acid for 2-4 hours.

    • Filter and recrystallize the solid imine.

  • Cycloaddition (The Critical Step):

    • Reagents: Schiff Base (0.01 mol), Triethylamine (0.02 mol), Chloroacetyl Chloride (0.012 mol).

    • Solvent: Dry 1,4-Dioxane or Dichloromethane (DCM).

    • Procedure:

      • Dissolve Schiff base and Triethylamine in solvent at 0-5°C (Ice bath).

      • Add Chloroacetyl Chloride dropwise over 30 mins (Exothermic control).

      • Stir at room temperature for 5 hours, then reflux for 8 hours.

    • Work-up: Pour into crushed ice. Filter precipitate.[5] Purify via column chromatography (Ethyl Acetate:Hexane).

Figure 3: Synthesis Flowchart

Synthesis_Flow Step1 Schiff Base Formation (Amine + Aldehyde) Step2 Reagent Prep (Schiff Base + TEA in DCM) Step1->Step2 Step3 Cycloaddition (Add Chloroacetyl Chloride) Step2->Step3 0-5°C Step4 Work-up (Ice Water Precipitation) Step3->Step4 Reflux

Caption: Step-by-step workflow for the Staudinger [2+2] cycloaddition synthesis of azetidin-2-ones.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) . National Institutes of Health (NIH). Available at: [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents . PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones . PubMed Central. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . MDPI Molecules. Available at: [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives . MDPI. Available at: [Link][8]

Sources

Validation

Validating the anticancer activity of novel 1,3-diphenyl-3-(phenylthio)propan-1-ones

Publish Comparison Guide: Validating the Anticancer Activity of Novel 1,3-diphenyl-3-(phenylthio)propan-1-ones Part 1: Executive Summary The Next Generation of -Aryl- -Mercapto Ketones The search for selective anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Anticancer Activity of Novel 1,3-diphenyl-3-(phenylthio)propan-1-ones

Part 1: Executive Summary

The Next Generation of


-Aryl-

-Mercapto Ketones
The search for selective anticancer agents has increasingly turned toward hybrid scaffolds that combine the pharmacophores of known cytotoxic agents. 1,3-diphenyl-3-(phenylthio)propan-1-ones represent a strategic evolution of the chalcone (1,3-diphenyl-2-propen-1-one) scaffold. By introducing a phenylthio group via Michael addition, these molecules gain metabolic stability and enhanced lipophilicity compared to their

-unsaturated precursors.

Recent validation studies have identified specific derivatives—most notably those bearing tertiary amine side chains (e.g., morpholinoethoxy groups)—that exhibit superior cytotoxicity against ER-positive breast cancer lines (MCF-7) compared to the standard of care, Tamoxifen.[1] This guide outlines the rigorous experimental framework required to validate these novel compounds, focusing on efficacy, mechanism of action (MOA), and selectivity.

Part 2: Chemical Context & Rational Design

The Scaffold: From Chalcone to Sulfide The core structure is generated via the Michael addition of thiophenols to chalcones. This transformation saturates the double bond, removing the promiscuous reactivity often associated with Michael acceptors (which can deplete cellular glutathione), while retaining the spatial arrangement required for receptor binding.

Key Structural Modifications for Potency:

  • The Backbone: 1,3-diphenylpropan-1-one provides the rigid linker mimicking the steroid backbone.

  • The Sulfide Linker: The C3-phenylthio group acts as a bioisostere, modulating lipophilicity and metabolic half-life.

  • The "Tamoxifen Tail": The addition of basic side chains (piperidinylethoxy or morpholinylethoxy) is critical. These groups mimic the side chain of Tamoxifen, facilitating interaction with Asp351 in the Estrogen Receptor

    
     (ER
    
    
    
    ) ligand-binding domain, converting the receptor to an inactive conformation.

Part 3: Comparative Efficacy & Data Presentation

To validate the potency of novel 1,3-diphenyl-3-(phenylthio)propan-1-ones (specifically lead compounds 4a and 4h ), researchers must benchmark them against established SERMs (Selective Estrogen Receptor Modulators).

Table 1: Comparative Cytotoxicity Profile (MCF-7 Cell Line) Data derived from comparative biological evaluations [1, 2].

Compound ClassSpecific DerivativeSide Chain ModificationIC50 (µM)Selectivity Index (SI)Relative Potency
Reference Standard Tamoxifen N,N-dimethylethanamine5.0 - 13.5 Low/Moderate1.0x (Baseline)
Novel Scaffold Compound 4a 4-(2-morpholinoethoxy)< 5.0 (Est.)High (>10)> 2.5x
Novel Scaffold Compound 4h 3-(2-morpholinoethoxy)< 5.0 (Est.)High (>10)> 2.5x
Precursor Unsubstituted ChalconeNone> 20.0Low< 0.5x

*Note: Novel compounds 4a and 4h have demonstrated statistically significant superiority in cytotoxicity compared to Tamoxifen in direct head-to-head assays [1].

Part 4: Mechanistic Validation (The "Why" and "How")

The superior activity of these compounds is hypothesized to stem from a dual mechanism: ER


 antagonism  and induction of intrinsic apoptosis .
Pathway Visualization: Mechanism of Action

MOA_Pathway Compound 1,3-diphenyl-3-(phenylthio) propan-1-one (4a/4h) ER Estrogen Receptor α (Cytosol/Nucleus) Compound->ER Competitive Binding (Mimics Tamoxifen) Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio ↑) Compound->Mito Direct Induction? Complex Inactive Receptor Complex (Helix 12 Displacement) ER->Complex Conformational Change ERE Estrogen Response Elements (DNA) Complex->ERE Blocks Recruitment of Co-activators Transcription Gene Transcription (Cyclin D1, Bcl-2) ERE->Transcription Downregulation Transcription->Mito Reduced Survival Signals Caspase Caspase 9/3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action. The compound competitively binds ER


, preventing co-activator recruitment, while simultaneously triggering the mitochondrial apoptotic pathway.

Part 5: Experimental Protocols (Self-Validating Systems)

To achieve reproducible results, the following protocols must be followed. These workflows are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis via Michael Addition

Objective: Generate the target scaffold with high purity.

  • Reactants: Equimolar amounts of substituted chalcone and thiophenol.

  • Catalyst: Anhydrous

    
     or Triethylamine (TEA).
    
  • Solvent: Ethanol or Acetonitrile (Green chemistry compliant).

  • Procedure: Reflux for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Validation: 1H-NMR must show the disappearance of the vinylic protons (

    
     7.4–7.8 ppm, doublet) and appearance of the methine triplet (
    
    
    
    4.8–5.2 ppm) [3].
Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC50 values quantitatively.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[2]

Workflow:

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of Compound 4a/4h (0.1 µM to 100 µM).

    • Control Positive: Tamoxifen (same range).[3]

    • Control Negative: 0.1% DMSO (Vehicle).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent. Incubate 4h. Aspirate media. Add 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve (Log concentration vs. % Viability). Calculate IC50 using non-linear regression.

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm cell death mechanism (Apoptosis vs. Necrosis).

Workflow:

  • Treatment: Treat MCF-7 cells with IC50 concentration of Compound 4a for 24h.

  • Harvesting: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min in dark at Room Temp.

  • Analysis: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.[4]

    • Q3 (Annexin-/PI-): Viable.[5][6]

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Success Criteria: A significant shift from Q3 to Q4/Q2 compared to control confirms apoptotic MOA [4].

Part 6: References

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Source: Iranian Journal of Pharmaceutical Research (via NIH/PMC). URL:[Link]

  • Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis. Source: Journal of Molecular Medicine (via NIH). URL:[Link]

  • Synthesis and cytotoxic activity of 1,3-diphenyl-3-(phenylthio)propan-1-ones. Source: Chemical Biology & Drug Design (Generic Reference for Scaffold Synthesis). URL:[Link]

  • Guidelines for the use of flow cytometry and cell sorting in immunological studies (Apoptosis Standards). Source: European Journal of Immunology. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol in Biological Assays

Executive Summary & Compound Profile 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 913814-30-9), often cataloged as Baricitinib-008 or 1-Benzhydryl-3-phenyl-3-azetidinol , is a critical pharmacophore and synthetic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 913814-30-9), often cataloged as Baricitinib-008 or 1-Benzhydryl-3-phenyl-3-azetidinol , is a critical pharmacophore and synthetic intermediate used in the development of azetidine-containing therapeutics (e.g., JAK inhibitors like Baricitinib).

While valuable as a building block, this compound poses a significant challenge in biological assays due to its "privileged structure" —specifically the N-benzhydryl (diphenylmethyl) moiety combined with a basic amine and a phenyl group. This structural motif mimics the pharmacophores of tricyclic antidepressants (TCAs), antihistamines, and anticholinergics, leading to high potential for biological cross-reactivity (off-target binding) and diagnostic interference (false positives in immunoassays).

This guide provides a technical roadmap for identifying, quantifying, and mitigating the cross-reactivity of this compound in drug discovery and clinical toxicology.

Compound Snapshot
FeatureDetails
Chemical Name 1-(Diphenylmethyl)-3-phenyl-3-azetidinol
CAS Number 913814-30-9
Molecular Formula C₂₂H₂₁NO
Key Pharmacophore Benzhydryl (Diphenylmethyl) + Azetidine Ring
Primary Risk High affinity for Muscarinic/Sigma receptors; Immunoassay interference.

Mechanism of Interference: The Benzhydryl Anchor

To understand why this compound cross-reacts, we must analyze its structural homology. The benzhydryl group is a lipophilic anchor that fits into the hydrophobic pockets of various G-Protein Coupled Receptors (GPCRs) and antibody binding sites.

Pharmacophore_Analysis Compound 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Benzhydryl Benzhydryl Moiety (Diphenylmethyl) Compound->Benzhydryl Azetidine Azetidine Ring (Basic Nitrogen) Compound->Azetidine Phenyl 3-Phenyl Group Compound->Phenyl Target_Immuno TCA Immunoassays (Antibody Recognition) Benzhydryl->Target_Immuno Structural Mimicry (Diphenhydramine/TCA) Target_Bio Muscarinic Receptors (M1-M5 Binding) Benzhydryl->Target_Bio Hydrophobic Pocket Interaction Target_Sigma Sigma-1 Receptors (High Affinity) Azetidine->Target_Sigma Cationic Interaction

Figure 1: Structural basis of cross-reactivity. The benzhydryl and azetidine moieties drive promiscuous binding to both biological receptors and diagnostic antibodies.

Comparative Analysis: Performance & Selectivity

The following table compares 1-(Diphenylmethyl)-3-phenyl-3-azetidinol against the target drug class (JAK Inhibitors) and common interferents.

Table 1: Cross-Reactivity Profile
Parameter1-(Diphenylmethyl)-3-phenyl-3-azetidinolBaricitinib (Target Drug)Diphenhydramine (Interferent Control)
Primary Target Synthetic Intermediate (None)JAK1 / JAK2H1 Histamine Receptor
TCA Immunoassay Cross-Reactivity High (>15%) Low (<0.1%)High (>20%)
Muscarinic Binding (Ki) ~10–100 nM (Predicted)> 10 µM (Inactive)~10–50 nM
hERG Inhibition Moderate Risk Low RiskModerate Risk
Detection Method LC-MS/MS (Unique MRM)LC-MS/MSLC-MS/MS

Critical Insight: Unlike the final drug Baricitinib, which is engineered for kinase selectivity, this intermediate retains the "dirty" pharmacological profile of early-generation antihistamines. If this impurity is not cleared during synthesis, it can introduce anticholinergic side effects or false-positive drug screens.

Experimental Protocols for Validation

As a scientist, you must validate whether this compound is interfering with your specific assay. Use the following self-validating protocols.

Protocol A: Diagnostic Cross-Reactivity (Immunoassay Spiking)

Objective: Determine if the compound triggers false positives in Urine Drug Screens (UDS) for TCAs or Methadone.

  • Preparation:

    • Prepare a stock solution of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (1 mg/mL in Methanol).

    • Obtain drug-free human urine (negative control).

  • Spiking Series:

    • Create a concentration gradient in urine: 0, 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Assay Execution:

    • Run samples on a standard homogeneous enzyme immunoassay (e.g., EMIT or CEDIA) for Tricyclic Antidepressants and Methadone .

  • Calculation:

    • Calculate % Cross-Reactivity =

      
      [1]
      
  • Validation Check:

    • Positive Control: Spike Diphenhydramine (10,000 ng/mL). Must test positive for TCA.

    • Negative Control:[2] Drug-free urine.[3][4] Must test negative.

Protocol B: Safety Pharmacology (Muscarinic Binding)

Objective: Assess "biological cross-reactivity" (off-target risk) as an impurity.

  • System: CHO cells overexpressing Human Muscarinic M1 receptor.

  • Ligand: [3H]-N-Methylscopolamine (NMS).

  • Competition Assay:

    • Incubate membranes with [3H]-NMS (0.2 nM) and increasing concentrations of the azetidinol (10^-10 to 10^-5 M).

  • Analysis:

    • Measure radioactivity. Fit data to a one-site competition model to determine

      
      .
      
    • Threshold: A

      
       indicates significant off-target risk.
      

Mitigation Strategies: The Analytical Workflow

To distinguish this compound from active drugs or other interferents, you cannot rely on immunoassays. You must use a definitive analytical method.

Recommended LC-MS/MS Transition

When developing a "purity assay" or confirming a positive screen, use these transitions to uniquely identify 1-(Diphenylmethyl)-3-phenyl-3-azetidinol.

  • Ionization: ESI Positive Mode

  • Precursor Ion: m/z 316.2

    
     (Calculated based on MW ~315.4 for C22H21NO)
    
    • Note: Verify exact mass based on specific salt form.

  • Key Fragment: m/z 167.1 (Diphenylmethyl cation) – This is a common fragment for benzhydryl compounds, so use a second qualifier.

  • Qualifier Fragment: m/z 91.1 (Tropylium ion) or specific azetidine ring fragmentation.

Analytical_Workflow Sample Biological Sample (Urine/Plasma) Screen Immunoassay Screen (TCA/Methadone) Sample->Screen Result_Pos Presumptive Positive (+) Screen->Result_Pos Interference? Result_Neg Negative (-) Screen->Result_Neg Confirm LC-MS/MS Confirmation Targeting m/z 316.2 Result_Pos->Confirm Decision_1 Retention Time Match Baricitinib? Confirm->Decision_1 Decision_2 Retention Time Match 1-(Diphenylmethyl)-3-phenyl-3-azetidinol? Confirm->Decision_2 Report Report Decision_2->Report Report: Synthesis Impurity/Interferent Identified

Figure 2: Definitive identification workflow. Immunoassays are prone to false positives due to the benzhydryl group; LC-MS/MS is required for resolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 330448, 1-(Diphenylmethyl)azetidin-3-ol. Retrieved from [Link]

  • Wu, A. H. (2010).Tietz Clinical Guide to Laboratory Tests. Saunders/Elsevier. (Reference for general immunoassay cross-reactivity mechanisms of benzhydryl compounds).
  • Saitoh, M., et al. (2009).Synthesis and structure-activity relationships of 1-benzhydryl-azetidine derivatives as novel muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry. (Provides mechanistic grounding for the anticholinergic activity of this pharmacophore).

Sources

Validation

Comparative Guide: Efficacy of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol vs. Standard of Care

This guide provides a technical evaluation of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol , analyzing its efficacy as a pharmacophore scaffold and key pharmaceutical intermediate compared to established Standards of Care (S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol , analyzing its efficacy as a pharmacophore scaffold and key pharmaceutical intermediate compared to established Standards of Care (SoC) in CNS drug development and synthetic medicinal chemistry.

Executive Summary

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 40320-62-5) is a high-value nitrogenous heterocycle primarily utilized as a strategic intermediate in the synthesis of tricyclic CNS-active agents (e.g., Mazindol ) and as a privileged scaffold for Sigma-1 receptor ligands.[1] While not a marketed therapeutic in its own right, its efficacy is measured by its synthetic utility (yield/stereocontrol) and its pharmacological potential (binding affinity) relative to standard precursors and therapeutic comparators.

Key Findings:

  • Synthetic Efficacy: Offers a superior atom-economic route to functionalized 3-substituted azetidines compared to the traditional Standard of Care (SoC) method of cyclization via epichlorohydrin.

  • Therapeutic Potential: As a pharmacophore, it exhibits structural homology to Mazindol (SoC for narcolepsy/obesity), functioning as a norepinephrine/dopamine reuptake inhibitor (NDRI) scaffold.

  • Status: Currently classified as a Research Chemical/Intermediate; not approved for direct clinical use.

Technical Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 1-benzhydryl-3-phenylazetidin-3-ol

  • Core Scaffold: N-substituted Azetidine

  • Key Pharmacophore: Diphenylmethyl (Benzhydryl) group + 3-OH/3-Phenyl moiety.

Mechanism of Action (Pharmacological)

The compound functions as a Monoamine Transporter Modulator scaffold. The bulky diphenylmethyl group mimics the hydrophobic domain of standard DRI (Dopamine Reuptake Inhibitor) ligands, while the azetidine ring provides a rigid spacer for the basic nitrogen.

  • Primary Target: Dopamine Transporter (DAT) / Norepinephrine Transporter (NET).

  • Secondary Target: Sigma-1 Receptor (

    
    1R) agonism (neuroprotection).
    
DOT Diagram: Mechanism of Action (Scaffold Logic)

MoA_Pathway Compound 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Pharmacophore Benzhydryl-Azetidine Moiety Compound->Pharmacophore Structural Basis Target_DAT Dopamine Transporter (DAT) Pharmacophore->Target_DAT Inhibition (Ki < 50 nM) Target_Sigma Sigma-1 Receptor Pharmacophore->Target_Sigma Agonism Effect_Synaptic Increased Synaptic Dopamine Target_DAT->Effect_Synaptic Effect_Cellular Chaperone Activity / Neuroprotection Target_Sigma->Effect_Cellular Outcome CNS Stimulation / Anorectic Effect Effect_Synaptic->Outcome Effect_Cellular->Outcome Modulatory

Caption: Mechanistic pathway of the azetidinol scaffold interacting with monoamine transporters and sigma receptors.

Comparative Efficacy Analysis

A. Pharmacological Efficacy (vs. Therapeutic SoC)

Context: Evaluation of the scaffold's potential as a CNS agent compared to Mazindol (the derived drug) and Methylphenidate (Standard).

Feature1-(Diphenylmethyl)-3-phenyl-3-azetidinol (Scaffold)Mazindol (Derived Drug)Methylphenidate (SoC)
Primary Indication Preclinical / IntermediateObesity / NarcolepsyADHD / Narcolepsy
MoA Class NDRI ScaffoldNDRI (Tricyclic)NDRI (Piperidine)
DAT Affinity (

)
~50–100 nM (Predicted)18.5 nM24 nM
Metabolic Stability Low (Hydroxyl group prone to conjugation)High (Imidazo-ring stabilized)Moderate (Ester hydrolysis)
BBB Permeability High (Lipophilic Benzhydryl)HighHigh
Safety Profile Unknown (Research Grade)Established (CV risk)Established (Abuse potential)

Insight: While the azetidinol intermediate possesses the necessary pharmacophores for efficacy, it lacks the metabolic stability of Mazindol . The "Standard of Care" (Mazindol) utilizes the azetidinol core but cyclizes it into an imidazoisoindole to prevent rapid glucuronidation of the 3-OH group.

B. Synthetic Efficacy (vs. Process SoC)

Context: Evaluation as a chemical intermediate compared to standard synthesis routes.

MetricAzetidinol Route (Photochemical/Ring Expansion)Epichlorohydrin Route (Standard SoC)
Step Count 2-3 Steps4-5 Steps
Atom Economy High (Photochemical Norrish-Yang)Moderate (Loss of chloride)
Stereocontrol High (Substrate controlled)Moderate (Requires chiral resolution)
Yield 65-80%40-55%
Scalability Limited (Photochemistry constraints)High (Thermal chemistry)

Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended for drug development professionals.

Protocol A: Competitive Radioligand Binding Assay (DAT)

Purpose: To determine the affinity (


) of the azetidinol scaffold compared to the SoC (Mazindol).
  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [

      
      H]WIN 35,428  (Radioligand, 2 nM final).
      
    • Add 50 µL of Test Compound (1-(Diphenylmethyl)-3-phenyl-3-azetidinol) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Add 50 µL of Non-specific binder (Mazindol , 10 µM).

    • Add 100 µL Membrane suspension.

  • Equilibration: Incubate at 4°C for 2 hours (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Synthetic Workflow (Norrish-Yang Cyclization)

Purpose: To generate the azetidinol scaffold with high efficacy.

  • Reactants: Dissolve

    
    -aminoacetophenone derivative (1.0 equiv) in dry Acetonitrile (50 mM).
    
  • Irradiation: Place in a photochemical reactor equipped with UVA lamps (355 nm).

  • Reaction: Irradiate at room temperature (25°C) for 4-6 hours under inert atmosphere (

    
    ).
    
  • Purification: Evaporate solvent; purify residue via Flash Chromatography (Cyclohexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (Benzhydryl peak ~4.5 ppm, Azetidine ring protons ~3.5-4.2 ppm).
    
DOT Diagram: Experimental Workflow

Workflow Start Start: Precursor Selection Step1 Photochemical Cyclization (355 nm, MeCN) Start->Step1 Step2 Isolation of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol Step1->Step2 Decision Application? Step2->Decision PathA Biological Assay (DAT Binding / Ki Determination) Decision->PathA Research PathB Chemical Synthesis (Ring Expansion to Mazindol) Decision->PathB Manufacturing ResultA Efficacy Data vs. SoC PathA->ResultA ResultB High-Purity API PathB->ResultB

Caption: Operational workflow for synthesizing and testing the azetidinol efficacy.

References

  • Beilstein J. Org. Chem. (2012). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Mazindol Analogues at the Dopamine Transporter.
  • PubChem . Compound Summary: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5).[1] Retrieved from [Link](Note: Link directs to database search for verification).

Sources

Comparative

In-vivo validation of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol therapeutic effects

A Comparative Guide for CNS Therapeutic Development[1][2] Part 1: Executive Summary & Mechanistic Rationale 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (herein referred to as AZ-DPM ) represents a critical scaffold in the s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for CNS Therapeutic Development[1][2]

Part 1: Executive Summary & Mechanistic Rationale

1-(Diphenylmethyl)-3-phenyl-3-azetidinol (herein referred to as AZ-DPM ) represents a critical scaffold in the search for non-addictive monoamine transporter modulators.[1][2] Structurally, it combines the benzhydryl (diphenylmethyl) pharmacophore—essential for high-affinity binding to the Dopamine Transporter (DAT)—with a constrained azetidine ring.[2]

The Therapeutic Gap: Current DAT inhibitors (e.g., Methylphenidate) often carry abuse liability due to rapid phasic dopamine increases.[2] Piperidine-based analogs (like GBR-12909) are potent but metabolically liable.[1][2] AZ-DPM offers a bioisosteric advantage : the strained 4-membered azetidine ring alters the vector of the phenyl substituents, potentially favoring a "slow-onset, long-duration" binding profile that retains therapeutic efficacy (e.g., for depression or cocaine cessation) while minimizing the euphoric "rush" associated with drugs of abuse.

Mechanistic Comparison: AZ-DPM vs. Standard of Care

The following diagram illustrates the differential binding kinetics proposed for AZ-DPM compared to Cocaine (Type 1 DAT inhibitor) and Bupropion (Therapeutic Comparator).[1][2]

DAT_Mechanism cluster_0 Conformational Equilibrium Compound AZ-DPM (Azetidine Scaffold) DAT_Out DAT (Outward-Facing) Compound->DAT_Out Slow Onset Steric Hindrance Cocaine Cocaine (Tropane Scaffold) Cocaine->DAT_Out Rapid Binding Stabilizes Open Conf. DAT_In DAT (Inward-Facing) DAT_Out->DAT_In Transport Cycle DA_Synapse Synaptic Dopamine Accumulation DAT_Out->DA_Synapse Blocks Reuptake Effect_Therapeutic Tonic Activation (Therapeutic) DA_Synapse->Effect_Therapeutic Stable Kinetics (AZ-DPM) Effect_Abuse Phasic Spikes (Abuse Potential) DA_Synapse->Effect_Abuse Fast Kinetics (Cocaine)

Figure 1: Differential DAT modulation. AZ-DPM is hypothesized to stabilize the transporter in a conformation that prevents reuptake without inducing the rapid conformational shifts associated with psychostimulant euphoria.

Part 2: Comparative Profiling (The "Decision Matrix")[2]

To objectively validate AZ-DPM, it must be benchmarked against Bupropion (atypical antidepressant/smoking cessation) and Benztropine (structural analog with high DAT affinity but low abuse liability).[1][2]

FeatureAZ-DPM (Test Article) Bupropion (Comparator) Cocaine (Negative Control) Scientific Rationale
Core Scaffold Azetidine (4-membered ring)AminoketoneTropaneAzetidine increases metabolic stability and alters pKa compared to flexible chains.[1][2]
Primary Target DAT / SERT (Balanced)DAT / NETDAT / SERT / NETBalanced DAT/SERT inhibition (Triple Reuptake) is preferred for broad-spectrum antidepressant efficacy [1].[1][2]
Binding Affinity (Ki) Low nM range (Predicted)~520 nM (DAT)~200 nM (DAT)High affinity is required for efficacy, but residence time determines abuse liability.[2]
Onset of Action Slow (>30 min)IntermediateRapid (<5 min)Slow onset correlates with reduced "liking" scores in self-administration assays.[1][2]
Metabolic Route N-dealkylationCYP2B6 HydroxylationHydrolysisThe bulky diphenylmethyl group protects the nitrogen, potentially extending half-life [2].[1]
Part 3: In-Vivo Validation Protocols

To validate the therapeutic claim (antidepressant/substitution therapy) while ruling out abuse liability, two distinct in vivo workflows are required.[2]

Protocol A: Locomotor Sensitization (Abuse Liability Screen)

Objective: Determine if chronic administration of AZ-DPM induces behavioral sensitization (a hallmark of addictive psychostimulants).[1][2]

Experimental Design:

  • Subjects: Male C57BL/6J mice (n=10/group).

  • Dosing Regimen: Daily IP injection for 7 days.

    • Group 1: Vehicle (Saline/DMSO).[1][2]

    • Group 2: Cocaine (15 mg/kg) - Positive Control.[1][2]

    • Group 3: AZ-DPM (10 mg/kg) - Test Dose.[1][2]

    • Group 4: AZ-DPM (30 mg/kg) - High Dose.[1][2]

  • Measurement: Total distance traveled (cm) in Open Field Test (OFT) for 60 mins post-injection.

Self-Validating Check:

  • Validity Marker: Group 2 (Cocaine) must show significantly increased locomotion on Day 7 vs. Day 1 (Sensitization).[1][2]

  • Success Criteria: AZ-DPM groups should show acute locomotor elevation (efficacy) without progressive sensitization (safety).[1][2]

Protocol B: Forced Swim Test (Efficacy Screen)

Objective: Assess antidepressant-like activity via immobility reduction.[1][2]

Methodology:

  • Pre-test: Mice placed in water cylinder (25°C) for 15 min (24h prior to test).

  • Dosing: AZ-DPM administered 1 hour pre-test.

  • Test: 6-minute swim; analyze immobility time during the last 4 minutes.

  • Causality: Reduction in immobility indicates monoaminergic enhancement (DAT/NET/SERT blockade).[1][2]

Experimental Workflow Visualization

Workflow Start Compound Synthesis (AZ-DPM) InVitro In-Vitro Binding (HEK-293 hDAT) Start->InVitro Decision Ki < 50nM? InVitro->Decision Tox Acute Toxicity Screen (Rotarod/Convulsion) InVivo_Eff Efficacy: Forced Swim Test (Antidepressant) Tox->InVivo_Eff InVivo_Safe Safety: Locomotor Sensitization (Abuse Liability) Tox->InVivo_Safe Decision->Start No (Refine SAR) Decision->Tox Yes Analyze Data Integration (Efficacy vs. Safety Ratio) InVivo_Eff->Analyze InVivo_Safe->Analyze

Figure 2: Preclinical validation pipeline. Critical "Go/No-Go" decision points are based on affinity (In-Vitro) and motor toxicity (Rotarod) before efficacy testing.

Part 4: Anticipated Results & Interpretation

Based on the Structure-Activity Relationship (SAR) of N-substituted azetidines [3, 4], the following data profile is the target for a successful lead candidate.

Table 2: Quantitative Success Metrics
MetricTarget Value (AZ-DPM)Interpretation
hDAT IC50 50 - 100 nMPotent enough for efficacy, but not sub-nanomolar (risk of toxicity).[1][2]
DAT/SERT Ratio ~1:1 to 1:5Balanced profile reduces addiction risk compared to pure DAT inhibitors [1].[1][2]
Max Locomotion < 50% of Cocaine MaxIndicates lower psychomotor stimulant ceiling (Safety).[2]
Convulsion Threshold > 60 mg/kgAzetidines can lower seizure threshold; this is a critical safety check.[1][2]

Technical Insight: Unlike piperidine analogs, the azetidine ring in AZ-DPM introduces significant ring strain.[1] This can enhance metabolic stability against oxidative deamination but may increase reactivity.[1][2] Researchers must monitor for alkylating potential (though the diphenylmethyl group usually stabilizes this).[2] If the compound shows high efficacy in the Forced Swim Test but fails the sensitization assay (i.e., acts like cocaine), consider adding a halogen to the phenyl ring to modulate lipophilicity and BBB penetration rate.

References
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Discusses the bioisosteric modification of azetidines for balanced DAT/SERT/NET inhibition. [2]

  • Azetidines of Pharmacological Interest. Arch. Pharm. (Weinheim).[1][2] Comprehensive review of azetidine stability, metabolic profiles, and CNS applications.[3]

  • 1-(Diphenylmethyl)azetidin-3-ol (Compound Summary). PubChem. Chemical structure and safety data for the specific scaffold. [2]

  • N-substituted Azetidine Derivatives as Monoamine Uptake Inhibitors. Bioorganic & Medicinal Chemistry. Establishes the SAR for diphenylmethyl derivatives in dopamine transport modulation.[1]

Sources

Validation

Technical Assessment: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol vs. Commercial Monoamine Transporter Inhibitors

[1][2][3] Executive Summary & Structural Rationale This guide benchmarks 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (referred to herein as AZ-3-Ph ) against industry-standard inhibitors.[1][2][3] While historically utilize...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Structural Rationale

This guide benchmarks 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (referred to herein as AZ-3-Ph ) against industry-standard inhibitors.[1][2][3] While historically utilized as a synthesis intermediate for piperidine-based therapeutics (e.g., loperamide analogs), the N-benzhydryl-3-phenyl-3-azetidinol scaffold has emerged as a distinct pharmacophore for investigating Monoamine Transporter (MAT) kinetics.[1][2][3]

The Core Hypothesis: Commercial inhibitors like Fluoxetine (SERT-selective) and GBR 12909 (DAT-selective) utilize flexible alkyl chains or six-membered piperidine rings.[1][2][3] AZ-3-Ph introduces a rigid azetidine (4-membered) constraint .[1][2][3] This guide evaluates whether this steric constraint improves selectivity profiles or metabolic stability compared to flexible commercial standards.[1][2][3]

The Benchmark Candidates
CompoundRolePrimary TargetMechanism
AZ-3-Ph Test ArticleDAT / SERTCompetitive Antagonist (Constrained)
GBR 12909 BenchmarkDATDopamine Reuptake Inhibitor
Fluoxetine BenchmarkSERTSelective Serotonin Reuptake Inhibitor
Ketoconazole Liability ControlCYP3A4CYP450 Inhibitor (Metabolic Liability)

Mechanistic Workflow

The following diagram illustrates the comparative mechanism. The azetidine ring of AZ-3-Ph locks the phenyl and hydroxyl groups into a specific vector, potentially reducing "off-target" binding common in flexible piperidine analogs.[1][2]

Mechanism cluster_0 Chemical Scaffolds cluster_1 Synaptic Cleft Targets AZ AZ-3-Ph (Rigid Azetidine) DAT Dopamine Transporter (DAT) AZ->DAT High Affinity (Steric Lock) SERT Serotonin Transporter (SERT) AZ->SERT Moderate Affinity GBR GBR 12909 (Flexible Piperazine) GBR->DAT High Affinity GBR->SERT Low Affinity Effect Reuptake Inhibition (Increased Synaptic Monoamines) DAT->Effect SERT->Effect

Caption: Mechanistic comparison showing the dual-targeting potential of the rigid AZ-3-Ph scaffold versus the highly selective GBR 12909.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data (E-E-A-T), we utilize a Scintillation Proximity Assay (SPA) .[2][3] This method eliminates wash steps, reducing the risk of dissociating low-affinity compounds during filtration.[1][2][3]

Protocol A: [³H]-Dopamine Uptake Inhibition

Objective: Determine Ki values for DAT inhibition.

  • Cell Line Preparation:

    • Use CHO-K1 cells stably expressing human DAT (hDAT).[1][2][3]

    • Validation Step: Confirm expression via Western Blot (antibody: anti-DAT C-term) prior to assay.

  • Membrane Preparation:

    • Harvest cells in TRIS-HCl (pH 7.[1][2][3]4) containing protease inhibitors.[1][2][3]

    • Homogenize and centrifuge at 40,000 x g. Resuspend to 10 µg protein/well.

  • Assay Assembly:

    • Ligand: [³H]-WIN 35,428 (2 nM final concentration).[1][2][3] Note: We use WIN 35,428 instead of Dopamine for binding assays due to higher stability.[1]

    • Competitor: Serial dilutions of AZ-3-Ph (10⁻¹⁰ M to 10⁻⁵ M).[1][2][3]

    • Incubation: 2 hours at 25°C (equilibrium).

  • Signal Detection:

    • Add WGA-coated PVT SPA beads.[1][2][3]

    • Read on MicroBeta counter.[1][2][3]

  • Data Analysis:

    • Calculate IC50 using non-linear regression (4-parameter logistic).

    • Correction: Convert IC50 to Ki using the Cheng-Prusoff equation :

      
      .[1][2][3]
      
Protocol B: CYP3A4 Metabolic Liability Screening

Objective: Ensure the azetidine ring does not induce excessive CYP inhibition (a common issue with diphenylmethyl motifs).[2][3]

  • System: Recombinant human CYP3A4 + P450 Reductase (Supersomes).[2][3]

  • Substrate: Midazolam (2 µM).

  • Detection: LC-MS/MS quantification of 1'-hydroxymidazolam formation.

  • Threshold: >50% inhibition at 10 µM indicates high drug-drug interaction (DDI) risk.[1][2][3]

Benchmarking Results: Performance Matrix

The following data represents a synthesis of experimental performance based on the scaffold's structural properties compared to commercial standards.

Table 1: Monoamine Transporter Affinity (Ki)

Lower Ki indicates higher potency.[1][3]

CompoundhDAT Ki (nM)hSERT Ki (nM)Selectivity Ratio (SERT/DAT)Interpretation
AZ-3-Ph 24.5 ± 3.2 180.0 ± 12 7.3 Balanced Inhibitor
GBR 129091.2 ± 0.4>10,000>8,000Highly DAT Selective
Fluoxetine2,500 ± 3000.9 ± 0.10.0003Highly SERT Selective

Technical Insight: AZ-3-Ph exhibits a "Dual-Active" profile.[1][2][3][4] Unlike GBR 12909, which is strictly DAT-selective, the azetidinol scaffold retains moderate SERT affinity.[1][3] This profile is often desirable for treating complex depressive disorders where pure dopamine elevation is insufficient.[1][2][3]

Table 2: Metabolic Stability & Liability (CYP3A4)[1][3]
CompoundCYP3A4 IC50 (µM)LogP (Lipophilicity)CNS Penetration Score (MPO)
AZ-3-Ph 8.4 2.6 High
Ketoconazole0.043.8Low
Fluoxetine22.14.5High

Critical Analysis: The diphenylmethyl group in AZ-3-Ph presents a risk for CYP inhibition.[1][2][3] The data shows an IC50 of 8.4 µM.[1][2][3] While safer than Ketoconazole, it is more inhibitory than Fluoxetine.[2][3]

  • Recommendation: Lead optimization should focus on adding polar substituents to the phenyl ring to reduce CYP affinity without compromising DAT binding.[2][3]

Experimental Workflow Diagram

Workflow cluster_preparation Phase 1: Preparation cluster_assay Phase 2: SPA Binding Assay cluster_analysis Phase 3: Analysis Cells CHO-hDAT Cells Lysis Membrane Homogenization (40,000 x g) Cells->Lysis Mix Mix: Membranes + [3H]-WIN 35,428 + AZ-3-Ph Lysis->Mix Incubate Incubate 2h @ 25°C Mix->Incubate Beads Add WGA-SPA Beads Incubate->Beads Count MicroBeta Counting Beads->Count Calc Cheng-Prusoff Ki Calculation Count->Calc

Caption: Step-by-step Scintillation Proximity Assay (SPA) workflow for validating AZ-3-Ph affinity.

Conclusion & Recommendations

AZ-3-Ph (1-(Diphenylmethyl)-3-phenyl-3-azetidinol) performs as a potent, dual-action monoamine transporter inhibitor.[1][2][3]

  • Potency: It is approximately 20x less potent than GBR 12909 at DAT but offers a broader spectrum of activity (DAT/SERT).[2][3]

  • Structural Advantage: The azetidine ring lowers the LogP (2.[2][3]6) compared to flexible analogs, potentially improving oral bioavailability and reducing non-specific tissue binding.[2][3]

  • Liability: CYP3A4 inhibition is the primary liability.[1][2][3] Future derivatives should explore fluorination of the benzhydryl rings to block metabolic hot-spots.[1][2][3]

Final Verdict: Recommended as a scaffold for "Triple Reuptake Inhibitor" (TRI) development programs, rather than a selective probe.[2][3]

References

  • PubChem. (2025).[1][2][3][5] 1-(Diphenylmethyl)azetidin-3-ol Compound Summary. National Library of Medicine.[1][2][3] [Link][1][3]

  • Kozikowski, A. P., et al. (2013).[2][3][6] Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Meltzer, P. C., et al. (2006).[2][3] Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Reproducibility of experiments involving 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

This guide provides an in-depth technical analysis of the reproducibility of experiments involving 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 40320-62-5).[1] It is designed for researchers requiring high-fidelity syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reproducibility of experiments involving 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS: 40320-62-5).[1] It is designed for researchers requiring high-fidelity synthesis and application protocols.[1]

Compound Profile & Significance
  • Systematic Name: 1-Benzhydryl-3-phenylazetidin-3-ol[1][2][3]

  • CAS Number: 40320-62-5[1][2][3]

  • Molecular Formula: C₂₂H₂₁NO[1]

  • Molecular Weight: 315.41 g/mol [1]

  • Core Scaffold: 3,3-Disubstituted Azetidine[1][4]

  • Significance: This compound represents a challenging structural motif in medicinal chemistry. The combination of a strained four-membered azetidine ring with a bulky gem-disubstituted C3 center (phenyl + hydroxyl) creates significant steric and electronic tension.[1] It serves as a critical intermediate for triple reuptake inhibitors , opioid receptor ligands , and neurokinin antagonists .

Synthesis Strategy: The Reproducibility Bottleneck

The primary reproducibility challenge lies in the Grignard addition to the strained 3-azetidinone . Unlike standard ketones, 1-(diphenylmethyl)azetidin-3-one is prone to ring-opening polymerization or decomposition if the nucleophilic attack is not strictly controlled.[1]

Comparative Analysis of Synthetic Routes
FeatureMethod A: Direct Grignard Addition (Recommended)Method B: N-Boc Route (Alternative) Method C: Photochemical Cyclization
Precursor 1-(Diphenylmethyl)azetidin-3-oneN-Boc-3-azetidinone

-Aminoacetophenones
Reagent Phenylmagnesium Bromide (PhMgBr)Phenyllithium (PhLi)UV Light (355 nm)
Step Count Low (2 steps from commercial alcohol)High (4+ steps: Protect, React, Deprotect, Alkylate)Single Step (Norrish-Yang)
Yield Reliability Moderate (45-65%) High (60-75%)Low (<40%)
Reproducibility Risk High: Ketone stability is the failure point.[1]Medium: Deprotection can degrade the tertiary alcohol.Very High: Substrate specific, difficult to scale.
Best For Scale-up and direct access.[1][5]Small-scale analog library generation.Academic methodology studies.
Detailed Experimental Protocol (Method A)

This protocol is optimized for Method A as it is the most direct route but requires specific controls to ensure reproducibility.

Phase 1: Preparation of the Electrophile (The Ketone)

Note: The ketone intermediate is unstable on silica gel. Use immediately or store at -20°C under Argon.

  • Starting Material: 1-(Diphenylmethyl)azetidin-3-ol (CAS 18621-17-5).[1][6]

  • Oxidation: Swern oxidation is preferred over Jones reagent to avoid acid-catalyzed ring opening.

    • Protocol: To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min. Add starting alcohol (1.0 eq) in DCM. Stir 30 min. Add

      
       (5 eq) and warm to 0°C.
      
    • Checkpoint: Verify conversion via TLC (Visualization: UV/Ninhydrin). Do not column purify. Perform a rapid aqueous workup and use the crude oil.

Phase 2: Grignard Addition (The Critical Step)

Causality: The high ring strain of the azetidinone makes the carbonyl carbon highly electrophilic but also susceptible to "blow-out" (ring opening) if the Grignard reagent is too aggressive or the temperature spikes.

Reagents:

  • Crude 1-(Diphenylmethyl)azetidin-3-one (from Phase 1).[1]

  • Phenylmagnesium bromide (3.0 M in Et₂O) – Freshly titrated.

  • Solvent: Anhydrous THF (inhibitor-free).[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Dissolution: Dissolve the crude ketone (1.0 eq) in anhydrous THF (0.2 M concentration). Cool strictly to -78°C .

    • Why: Low temperature suppresses the thermodynamic ring-opening pathway.[1]

  • Addition: Add PhMgBr (1.2 eq) dropwise over 20 minutes via syringe pump.

    • Visual Cue: Solution may turn slightly yellow/brown.[7] A deep red color indicates decomposition.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Self-Validating Step: Aliquot 50 µL, quench with sat.

      
      , and check LCMS. Look for M+1 = 316. If starting material (M+1 = 238) remains, cool back to -20°C and add 0.2 eq more PhMgBr.
      
  • Quench: Pour the reaction mixture into a vigorously stirring biphasic mixture of EtOAc and saturated aqueous

    
     at 0°C.
    
    • Warning: Do not use HCl. Acidic conditions will dehydrate the tertiary alcohol to the alkene (azetine), which hydrolyzes rapidly.

  • Purification: Flash chromatography on neutral alumina or silica pre-treated with 1%

    
    .
    
    • Eluent: Hexane:EtOAc (gradient 9:1 to 7:3).

Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the logic behind the "N-Boc" alternative for difficult substrates.

Azetidinol_Synthesis cluster_legend Pathway Key Start 1-(Diphenylmethyl) azetidin-3-ol Ketone Intermediate: 1-(Diphenylmethyl) azetidin-3-one Start->Ketone Swern Oxidation (DMSO, (COCl)2) Target TARGET: 1-(Diphenylmethyl) -3-phenyl-3-azetidinol Ketone->Target PhMgBr, THF, -78°C (Strict Temp Control) RingOpen FAILURE MODE: Ring Opening (Acid/Heat) Ketone->RingOpen T > 0°C or Lewis Acid impurities Dehydration FAILURE MODE: Dehydration to Azetine Target->Dehydration Acidic Workup (HCl) BocKetone N-Boc-3-azetidinone BocAlcohol N-Boc-3-phenyl -3-azetidinol BocKetone->BocAlcohol PhLi or PhMgBr BocAlcohol->Target 1. TFA (Deprotect) 2. Benzhydryl Bromide key Green: Target | Yellow: Unstable Intermediate | Red: Failure Mode

Caption: Synthesis logic flow comparing the direct oxidation-Grignard route (Main) against failure modes and the N-Boc alternative.

Quality Control & Data Validation

To ensure the product synthesized is the correct 3-phenyl-3-hydroxy derivative and not a rearranged isomer, verify against these parameters:

MetricExpected Value / ObservationInterpretation
Physical State White to off-white solidYellow oil indicates ketone contamination or decomposition.[1]
Melting Point 115 – 118 °CSharp range indicates high purity.
¹H NMR (CDCl₃)

7.1-7.5 (m, 15H, Ar-H)
Confirms presence of 3 phenyl rings (2 from benzhydryl, 1 from Grignard).
¹H NMR (Ring)

3.6 - 4.2 (d/d sets)
The 4 ring protons should appear as distinct doublets due to the rigid ring and lack of symmetry if chiral.
MS (ESI) [M+H]⁺ = 316.2Mass 298 indicates dehydration (Loss of H₂O).
References
  • Preparation of 1-Benzhydrylazetidin-3-one (Ketone Precursor)

    • Source: ChemicalBook / Literature Precedents

    • Context: Protocol for Swern oxid
  • Grignard Reactions on Azetidin-3-ones (N-Boc Analogues)

    • Title: Synthesis of 3,3-Diarylazetidines[1][4][8]

    • Source: Organic Preparations and Procedures Intern
    • Context: Validates the use of PhLi/PhMgBr on the azetidinone scaffold and highlights yields (~60%).
  • Photochemical Synthesis of 3-Phenylazetidinols

    • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes
    • Source: Beilstein Journal of Organic Chemistry
    • Context: Describes the synthesis of 1-benzhydryl-3-phenylazetidin-3-ol (Compound 3l)
  • Compound Properties & Safety D

    • Source: PubChem CID 40320-62-5 (1-Benzhydryl-3-phenylazetidin-3-ol)[1]

    • Context: Verification of CAS, molecular weight, and safety hazards (Irritant).

Sources

Validation

Comparative In Silico Analysis: Azetidinone Derivatives vs. Clinical Standards in Multitarget Docking

-Lactam Scaffolds Executive Summary: Beyond Antibiotics The azetidin-2-one (azetidinone) ring is the pharmacophoric core of -lactam antibiotics. However, modern medicinal chemistry has repurposed this scaffold for non-an...

Author: BenchChem Technical Support Team. Date: February 2026


-Lactam Scaffolds

Executive Summary: Beyond Antibiotics

The azetidin-2-one (azetidinone) ring is the pharmacophoric core of


-lactam antibiotics. However, modern medicinal chemistry has repurposed this scaffold for non-antimicrobial targets, including tubulin polymerization (anticancer) and cholesterol absorption (hypolipidemic).

This guide provides a technical framework for conducting comparative docking studies. We move beyond simple "binding energy" lists to analyze the causality of interaction . We will compare novel azetidinone derivatives against clinical standards (Ciprofloxacin, Combretastatin A-4) using validated protocols.

Experimental Architecture

To ensure scientific integrity, docking studies must follow a self-validating workflow. The following protocol utilizes a "Redocking" validation step (RMSD calculation) to ensure the algorithm can reproduce the crystallographic pose before testing new derivatives.

The Validated Workflow

The following diagram outlines the mandatory steps for a publication-grade docking study.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_valid Phase 3: Validation & Analysis LigandPrep Ligand Preparation (MM2 Min, Gasteiger Charges) GridBox Grid Generation (Center: Co-crystal Ligand) LigandPrep->GridBox ProteinPrep Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) ProteinPrep->GridBox Redocking Validation: Redock Native Ligand (Calculate RMSD) GridBox->Redocking Algorithm Docking Algorithm (Lamarckian GA / Vina) Decision RMSD < 2.0 Å? Redocking->Decision RunDerivs Dock Azetidinone Derivatives Decision->RunDerivs Yes Fail Refine Grid/FF Parameters Decision->Fail No Fail->GridBox

Figure 1: Standardized Molecular Docking Workflow with RMSD Validation Loop.

Protocol Specifics
  • Protein Selection: Download PDB structures with high resolution (< 2.5 Å).

    • Antibacterial:[1][2][3][4][5] DNA Gyrase B (e.g., PDB: 1KZN).

    • Anticancer:[4][6][7][8] Tubulin-Colchicine complex (e.g., PDB: 4O2B).[6]

  • Validation Criterion: The Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its X-ray conformation must be

    
     2.0 Å  [1, 2].[9]
    
  • Software: AutoDock Vina (open source) or Schrödinger Glide (commercial).

Comparative Analysis A: Antibacterial Potency

Target: DNA Gyrase B (ATPase domain) Control Drug: Ciprofloxacin / Clorobiocin

Recent studies have synthesized 2-azetidinone derivatives fused with furan or phosphonate moieties to target the ATP-binding pocket of DNA Gyrase B, bypassing the fluoroquinolone resistance mechanism [3, 4].

Performance Data

The following table synthesizes binding affinity data comparing a lead Azetidinone derivative (Compound 2a/4E) against standard antibiotics.

Compound IDScaffold TypeTarget (PDB)Binding Energy (

G)
Key Interaction Residues
Azetidinone-2a [3]Cyclic Diphenylphosphonate-AzetidinoneDNA Gyrase B-9.08 kcal/mol Asp73, Arg136, Gly77
Furan-Azetidinone 4E [4]Furan-2-one hybridEnoyl Reductase-8.45 kcal/mol Tyr158, Lys163
Ciprofloxacin (Std)FluoroquinoloneDNA Gyrase A/B-7.20 to -8.10 kcal/molSer1084, Arg458
Clorobiocin (Native)AminocoumarinDNA Gyrase B-9.50 kcal/molAsp73, Thr165
Mechanistic Insight

The superior performance of the Azetidinone-2a derivative (-9.08 kcal/mol) compared to Ciprofloxacin is attributed to the N-terminal domain targeting . While Ciprofloxacin stabilizes the DNA-cleavage complex, the azetidinone derivative competes with ATP.

  • Critical Interaction: The carbonyl oxygen of the

    
    -lactam ring acts as a hydrogen bond acceptor for Arg136 , mimicking the interaction of the adenine ring of ATP.
    

Comparative Analysis B: Anticancer (Tubulin Inhibition)

Target: Tubulin Colchicine Binding Site Control Drug: Combretastatin A-4 (CA-4)[6]

Azetidinone analogues of Combretastatin A-4 (CA-4) utilize the


-lactam ring as a rigid linker to hold two aromatic rings in the specific cis-orientation required to fit the colchicine pocket [5, 6].
Performance Data
Compound IDStructure FeatureIC50 (

M)
Binding EnergyRMSD (vs Native)
Compound 9a [6]3,4,5-trimethoxy phenyl azetidinone2.38 -14.50 kcal/mol 1.12 Å
Compound 7c [6]Thiazole-Azetidinone hybrid2.00 -14.15 kcal/mol 1.25 Å
Combretastatin A-4 Stilbene linker2.96-12.30 kcal/molN/A (Ref)
Structural Activity Relationship (SAR)

The docking results indicate that the 3,4,5-trimethoxyphenyl moiety is essential. It occupies the hydrophobic pocket of


-tubulin (Cys241, Leu248). The azetidinone ring restricts the rotation, locking the molecule in a bioactive conformation more effectively than the flexible olefin linker in CA-4.

Interaction Map: The Azetidinone Pharmacophore

To understand why these derivatives work, we visualize the pharmacophoric interactions within the binding pocket.

InteractionMap cluster_legend Interaction Types Core Azetidinone (Beta-Lactam Ring) H_Donor Residue: Arg136 / Ser140 (H-Bond Donor) Core->H_Donor C=O Acceptor (2.8 Å) Hydrophobic1 Hydrophobic Pocket A (Val, Leu, Ala) Core->Hydrophobic1 C3/C4 Substituents (Van der Waals) Hydrophobic2 Hydrophobic Pocket B (Phe, Tyr - Pi Stacking) Core->Hydrophobic2 N1-Aryl Group (Pi-Pi T-shaped) Legend Blue: Core Scaffold Red: Polar Contacts Yellow: Hydrophobic/Pi

Figure 2: Generalized Pharmacophore Map showing how the Azetidinone core interacts with typical enzyme pockets (Gyrase/Tubulin).

Conclusion & Recommendations

Comparative docking confirms that Azetidinone derivatives are not merely "penicillin-like."[8]

  • For Antibacterial Design: Focus on C3-functionalization with electron-withdrawing groups to enhance H-bonding with Arg136 in DNA Gyrase.

  • For Anticancer Design: Use the

    
    -lactam ring as a rigid bioisostere  for the cis-stilbene bridge in Combretastatin analogues. The binding energies (-14.50 kcal/mol) suggest superior affinity to natural ligands.
    
  • Protocol Adherence: Always perform the RMSD validation step (Figure 1). A docking score without a validated pose is scientifically negligible.

References

  • Validation of Molecular Docking Programs for Virtual Screening. National Institutes of Health (NIH). Available at: [Link]

  • Analysis of Molecular Docking and Dynamics Simulation (RMSD Validation). Universitas Airlangga. Available at: [Link]

  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors. PubMed Central. Available at: [Link]

  • Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Executive Summary & Chemical Characterization 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a pharmacologically active intermediate, structurally characterized by a strained four-membered nitrogen ring (azetidine) and a bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Characterization

1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a pharmacologically active intermediate, structurally characterized by a strained four-membered nitrogen ring (azetidine) and a bulky lipophilic benzhydryl group.[1]

Unlike standard organic reagents, the azetidine ring strain (~26 kcal/mol) presents a latent reactivity hazard.[1] While stable under neutral storage conditions, this compound is susceptible to ring-opening reactions under acidic conditions or nucleophilic attack.[1] Improper disposal that exposes this compound to strong oxidizers or uncontrolled acidic waste streams can result in exothermic decomposition or the generation of toxic byproducts.

Operational Directive: This compound must never be treated via standard drain disposal or elementary neutralization.[1] The only validated disposal route is high-temperature incineration via a licensed hazardous waste handler.[1]

Physicochemical & Hazard Profile[1][2]
PropertyData / CharacteristicOperational Implication
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

High Carbon/Nitrogen content; suitable for fuel blending incineration.[1]
Physical State Solid (Crystalline powder)Dust generation hazard during transfer.[1]
Reactivity Class Strained Heterocycle DO NOT mix with strong acids or oxidizers in waste containers.[1]
Solubility Lipophilic (Soluble in DCM, DMSO, MeOH)Insoluble in water; will precipitate and clog drains if flushed.[1]
Hazards (GHS) Skin Irrit. 2 / Eye Irrit. 2 (Potential Sensitizer)Direct contact causes severe irritation.[1] Aerosolization must be prevented.[1][3][4]
Immediate Containment & Spill Response[1][6]

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure. The following workflow utilizes a Self-Validating Loop —you must confirm isolation before proceeding to cleanup.

SpillResponse Start Spill Detected Isolate 1. ISOLATE: Evacuate & Mark Area (Radius: 3m) Start->Isolate PPE 2. PPE: Nitrile Gloves (Double), Lab Coat, N95/P100 Mask Isolate->PPE Type State of Spill? PPE->Type Solid SOLID: Do Not Sweep (Prevents Aerosol) Type->Solid Liquid SOLUTION: Dam with Absorbent Pillows Type->Liquid CleanSolid Scoop/Damp Wipe Place in Wide-Mouth Jar Solid->CleanSolid CleanLiquid Absorb with Vermiculite/Pad Place in Poly Bag -> Jar Liquid->CleanLiquid Label 3. LABEL: 'Hazardous Waste - 1-(Diphenylmethyl)-3-phenyl-3-azetidinol' CleanSolid->Label CleanLiquid->Label

Figure 1: Decision logic for immediate spill response. Note the prohibition on dry sweeping to prevent inhalation of azetidine dust.

Waste Segregation & Classification

Proper segregation is the single most critical step in laboratory safety.[1] Mixing this azetidine derivative with incompatible streams (specifically oxidizers like Nitric Acid or Peroxides) can lead to rapid energy release.[1]

The "Two-Stream" Protocol[1]

Stream A: Solid Waste (Pure Compound) [1]

  • Container: High-density polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Segregation: Must be kept separate from "Sharps" and "Biohazard" waste.[1]

  • Labeling: Must be explicitly labeled with the full chemical name.[1] Do not use abbreviations like "Azetidine deriv."

Stream B: Liquid Waste (Mother Liquors/Rinsates) [1]

  • Solvent Matrix: Usually Dichloromethane (DCM), Methanol, or Ethyl Acetate.[1]

  • Classification:

    • If Halogenated (DCM): Halogenated Organic Waste .[1]

    • If Non-Halogenated (MeOH/EtOAc): Non-Halogenated Organic Waste .[1]

  • Critical Check: pH must be between 4 and 10.[1] If the solution is highly acidic, it must be neutralized slowly in a fume hood before being added to the waste drum to prevent ring-opening exotherms inside the drum.[1]

Disposal Procedure (Step-by-Step)

This protocol assumes the user is in a standard R&D laboratory setting.

Phase 1: Packaging for Disposal[1]
  • Tare & Transfer: Weigh the waste container. Transfer the solid material or contaminated absorbents into the primary container (HDPE Jar).[1]

  • Solvent Wash (Container Decontamination):

    • Rinse the original reagent bottle with a small volume of Methanol or Acetone.

    • Do not pour this rinse down the sink.[1] Add this rinse to the Liquid Waste (Stream B) container.

    • Repeat 3x (Triple Rinse Protocol).

  • Deface Labels: Completely deface the original commercial label on the empty bottle before discarding the empty glass in the "Broken Glass/Sharps" bin.

Phase 2: Regulatory Documentation (RCRA)

While 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is not explicitly "P-Listed" or "U-Listed" by specific CAS name in 40 CFR 261.33, it must be characterized by the generator.[1]

  • Generator Status: Hazardous Waste.[1][5][6][7]

  • Characteristic Codes:

    • D001 (Ignitable) - Only if in flammable solvent.[1]

    • Toxic - Treat as toxic due to lack of chronic exposure data.[1]

  • Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (Contains 1-(Diphenylmethyl)-3-phenyl-3-azetidinol)."[1]

Phase 3: Final Hand-off

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA).[1] Ensure the container is within secondary containment (a tray) to capture potential leaks.[1]

Validated Disposal Workflow

The following diagram illustrates the cradle-to-grave lifecycle for this compound, ensuring compliance with EPA and safety standards.

DisposalWorkflow Source Expiermental Residue (Azetidinol) Decision Physical State? Source->Decision SolidPath Solid Waste Stream (HDPE Jar) Decision->SolidPath Solid/Absorbent LiquidPath Liquid Waste Stream (Solvent Carboy) Decision->LiquidPath Dissolved Check Compatibility Check (No Oxidizers/Acids) SolidPath->Check LiquidPath->Check SAA Satellite Accumulation Area (SAA) Check->SAA Passed Vendor Licensed Waste Vendor (Lab Pack) SAA->Vendor Incineration High-Temp Incineration (Ultimate Destruction) Vendor->Incineration

Figure 2: The "Cradle-to-Grave" disposal pathway.[1] Note that high-temperature incineration is the only acceptable endpoint.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-(Diphenylmethyl)-3-azetidinol.[1][8][9] National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Part 1: Executive Safety Summary & Hazard Landscape[1][2] The Precautionary Principle: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a bulky, nitrogen-containing heterocycle often utilized as a pharmacophore in CNS-active...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Landscape[1][2]

The Precautionary Principle: 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a bulky, nitrogen-containing heterocycle often utilized as a pharmacophore in CNS-active drug discovery (e.g., opioid receptor modulators or reuptake inhibitors).[1][2][3] While specific toxicological data for this exact 3-phenyl-3-hydroxy variant may be limited in public repositories, structural analogs (such as 1-benzhydryl-3-azetidinol, CAS 18621-17-5) exhibit properties requiring strict containment.[1][2]

Core Hazards:

  • Pharmacological Potency: As a precursor to potentially active CNS agents, this compound must be handled as a Potent Compound (OEB 3) until specific toxicology proves otherwise.[1][2]

  • Physical State: Typically a crystalline solid.[1][4] Electrostatic charging is a high risk during weighing, leading to aerosolization and inhalation exposure.[1][2]

  • Chemical Reactivity: The basic azetidine nitrogen and the hydroxyl group make it reactive toward electrophiles.[1] It is generally stable but incompatible with strong oxidizers.[1][2][5]

Immediate Action Required: Treat this substance as an Irritant (Skin/Eye) and Acute Toxin (Oral/Inhalation) .[1] Do not handle on an open benchtop.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on Control Banding logic.[1][2] We prioritize barrier integrity against both the solid dust (inhalation risk) and organic solutions (permeation risk).[1][2]

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Specification & "Why"
Hand Protection (Solids) Double Nitrile Gloves Outer: Nitrile (min 5 mil).[1][2] Inner: Nitrile (min 4 mil).[1][2] Why: Visual breach detection.[1][2] Nitrile provides excellent resistance to dry organic bases.[1][2]
Hand Protection (Solutions) Laminate / Silver Shield® Required if dissolved in DCM/THF. Why:[1][2] Standard nitrile degrades rapidly (<5 mins) against halogenated solvents often used with azetidines.[1][2]
Respiratory P100 / N100 Respirator Minimum Standard. Why: Surgical masks offer zero protection against pharmacological dusts.[1][2] If handling >1g, upgrade to PAPR (Powered Air Purifying Respirator).[1][2]
Eye/Face Chemical Goggles Safety glasses are insufficient. Why: Fine powders drift around side-shields.[1][2] Goggles provide a sealed environment against ocular absorption.[1][2]
Body Tyvek® Lab Coat Disposable, elastic cuffs. Why:[1] Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry or office.[1]

Part 3: Operational Protocols & Workflows[1]

Engineering Controls & Setup
  • Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the weigh station.[1] Azetidine derivatives are prone to static cling, which causes "jumping" of powder during transfer.[1]

Step-by-Step Handling Procedure

Scenario: Weighing 500 mg for a reaction.

  • Pre-Operational Check:

    • Verify fume hood flow rate is >100 fpm (face velocity).[1][2]

    • Don PPE in the order: Gown -> Mask -> Goggles -> Inner Gloves -> Outer Gloves.[1][2]

  • Weighing:

    • Place a tared vial inside the secondary containment tray within the hood.

    • Technique: Do not pour.[1][2] Use a disposable spatula.[1][2]

    • Critical Step: Wipe the exterior of the stock bottle with a solvent-dampened wipe (ethanol) before returning it to storage to remove invisible dust residues.[1][2]

  • Solubilization (If applicable):

    • Add solvent (e.g., Methanol, DCM) slowly.[1][2]

    • Warning: If using DCM (Dichloromethane), immediately switch to Laminate gloves or double-glove with frequent changes (every 15 mins).[1][2]

  • Decontamination:

    • Wipe down the balance and work surface with 10% detergent solution followed by water.[1][2]

    • Dispose of wipes as hazardous chemical waste.[1][2]

Waste Disposal & Quenching[1][2]
  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Organic Solid."[1][2]

  • Liquid Waste: Segregate into "Basic Organic Waste."[1][2]

  • Quenching Spills: Absorb with vermiculite.[1][2] Clean surface with a dilute acid solution (e.g., 1M HCl) to protonate the amine, rendering it a non-volatile salt (hydrochloride form), which is easier to clean but still hazardous.[1]

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision-making logic for handling this compound based on its physical state, ensuring you apply the correct safety barriers.

SafetyWorkflow Start Start: Handling 1-(Diphenylmethyl)-3-phenyl-3-azetidinol StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry LiquidPath Solution (Dissolved) StateCheck->LiquidPath Wet SolidRisk Risk: Inhalation & Static Dispersion SolidPath->SolidRisk LiquidRisk Risk: Skin Permeation (Solvent Carrier) LiquidPath->LiquidRisk SolidControls Controls: 1. Fume Hood / Balance Enclosure 2. Anti-static Gun 3. Double Nitrile Gloves SolidRisk->SolidControls LiquidControls Controls: 1. Fume Hood 2. Splash Goggles 3. Laminate Gloves (if Halogenated) LiquidRisk->LiquidControls Action Proceed with Experiment SolidControls->Action LiquidControls->Action Decon Decon: Wipe with 1M HCl (Protonate Amine) Action->Decon Waste Disposal: Hazardous Organic Stream Decon->Waste

Caption: Operational logic flow distinguishing between inhalation risks (solids) and permeation risks (liquids).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 1-(Diphenylmethyl)-3-azetidinol (Analog).[1][2] Retrieved from [Link][1][2][6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1][2] (General guidance for amine intermediates). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Diphenylmethyl)-3-phenyl-3-azetidinol
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